molecular formula C20H40O2 B029559 Ethyl stearate CAS No. 111-61-5

Ethyl stearate

Cat. No.: B029559
CAS No.: 111-61-5
M. Wt: 312.5 g/mol
InChI Key: MVLVMROFTAUDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl stearate, the ethyl ester of stearic acid, is a long-chain fatty acid ester of significant value in biochemical and industrial research. It serves as a fundamental standard in gas chromatography (GC) and mass spectrometry (MS) for the analysis and quantification of lipid profiles, aiding in the study of metabolic disorders, biodiesel composition, and natural product characterization. Its primary research applications include its use as a model compound for investigating lipase enzyme kinetics and esterification processes, a hydrophobic building block in the formulation of lipid nanoparticles (LNPs), liposomes, and microemulsions for drug delivery systems, and a precursor or intermediate in organic synthesis and material science for creating surfactants, lubricants, and plasticizers. The mechanism of action for this compound in biological contexts often involves its hydrolysis by esterases or lipases, releasing stearic acid and ethanol, thereby allowing researchers to probe fatty acid uptake, metabolism, and subsequent signaling pathways. This reagent is essential for studies focused on lipidomics, biomaterial engineering, and the development of novel non-aqueous delivery vehicles.

Properties

IUPAC Name

ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059406
Record name Ethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless, odourless mass
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

213.00 to 215.00 °C. @ 15.00 mm Hg
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and oils, insoluble in water
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.900
Record name Ethyl octadecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

111-61-5
Record name Ethyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl octadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL STEARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecanoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C64RTC734W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33.4 °C
Record name Ethyl stearate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034156
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid, stearic acid, is a versatile oleochemical with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, stemming from its long alkyl chain and ester functionality, make it a valuable excipient in drug delivery systems, a functional ingredient in topical formulations, and a key component in various industrial processes. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and application, and insights into its biological interactions.

Core Physicochemical Properties

Ethyl stearate is characterized as a colorless to pale yellow, waxy solid or oily liquid at room temperature, possessing a faint, fatty odor.[1] Its hydrophobic nature and compatibility with organic solvents are central to its utility. A summary of its key quantitative properties is presented below.

PropertyValue
CAS Number 111-61-5
Molecular Formula C₂₀H₄₀O₂
Molecular Weight 312.53 g/mol [1]
Melting Point 33.4 - 38 °C[2][3][4]
Boiling Point ~371 °C (at 760 mmHg)[1]; 213 - 215 °C (at 15 mmHg)[2][4][5]
Density ~0.86 g/cm³ (at 25 °C)[1]
Flash Point >110 °C[5]
Vapor Pressure 0.00003 mmHg (at 25 °C, est.)[5]
Water Solubility Insoluble (~0.00037 mg/L at 25 °C, est.)[3][5]
Solubility Soluble in ethanol (B145695), ether, chloroform, and most organic solvents.[1][6]
Refractive Index ~1.4349[4]
logP (Octanol/Water) 8.937 (est.)[5]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below. These protocols are intended for laboratory use by trained professionals.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of stearic acid with ethanol, a common and efficient method for producing this compound.

Materials:

  • Stearic Acid (1.0 eq)

  • Anhydrous Ethanol (used in excess, e.g., 10 eq or as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane (B92381) or Petroleum Ether (for purification)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using azeotropic removal)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine stearic acid and a significant excess of anhydrous ethanol. Ethanol often serves as both reactant and solvent.

  • Catalyst Addition: While stirring, cautiously add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture.

  • Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by titrating the remaining acid content in aliquots.[7]

  • Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like hexane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8] The bicarbonate wash should be performed carefully to vent any CO₂ produced.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification - Solvent Removal: Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.

  • Purification - Recrystallization/Distillation: The crude this compound can be further purified. For a solid product, recrystallization from ethanol is effective. Alternatively, vacuum distillation can be employed to obtain a pure liquid product.[4]

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Stearic Acid + Anhydrous Ethanol in Round-Bottom Flask B Add H₂SO₄ Catalyst A->B C Heat to Reflux (2-4 hours) B->C Esterification D Cool & Dilute with Hexane C->D E Wash with H₂O, NaHCO₃, Brine D->E F Dry Organic Layer (Na₂SO₄) E->F G Solvent Removal (Rotary Evaporator) F->G H Final Purification (Recrystallization or Distillation) G->H Crude Product I Pure this compound H->I G EthylStearate This compound (CAS 111-61-5) P1 Hydrophobic (Long Alkyl Chain) EthylStearate->P1 P2 Emollient / Waxy Texture EthylStearate->P2 P3 Biocompatible & Biodegradable EthylStearate->P3 P4 Good Solvent for Lipophilic Compounds EthylStearate->P4 A2 Drug Delivery (SLNs, Nanoemulsions) P1->A2 Forms lipid core A4 Lubricants & Mold Release Agents P1->A4 Reduces friction A1 Topical Formulations (Creams, Lotions) P2->A1 Provides smooth feel, occlusive properties A3 Plasticizer for Polymers (e.g., PVC) P2->A3 Imparts flexibility P3->A1 Skin compatibility P3->A2 Safe for in-vivo use P4->A1 Dissolves active ingredients P4->A2 Encapsulates drugs G FAEE Fatty Acid Ethyl Esters (e.g., this compound) Mito Mitochondrial Stress (Uncoupling Oxidative Phosphorylation) FAEE->Mito Accumulates in membranes ROS ↑ Reactive Oxygen Species (ROS) (H₂O₂, O₂⁻) Mito->ROS OxStress Oxidative Stress ROS->OxStress TJ Tight Junction Proteins (ZO-1, Occludin) OxStress->TJ Disruption & Decreased Expression Permeability ↑ Paracellular Permeability (Epithelial Barrier Dysfunction) TJ->Permeability Leads to Antioxidant Antioxidants (e.g., Resveratrol) Antioxidant->ROS Scavenges

References

Ethyl Stearate: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of ethyl stearate (B1226849), a fatty acid ester of significant interest in various research and development applications, including its use as an emollient, solvent, and lubricating agent.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data and detailed experimental methodologies.

Core Physicochemical Properties

Ethyl stearate is the ethyl ester of stearic acid, a long-chain saturated fatty acid.[1] At room temperature, it presents as a clear, colorless to pale yellow oily liquid with a mild, fatty odor.[1] Its non-toxic and biodegradable nature makes it a compound of interest for eco-friendly product development.[1][2]

Table 1: Key Physicochemical Identifiers and Properties of this compound
PropertyValueSource(s)
Chemical Formula C₂₀H₄₀O₂[1][2][3][4]
Molecular Weight 312.53 - 312.54 g/mol [1][2][3][4]
CAS Number 111-61-5[3][4]
Appearance Colorless to pale yellow oily liquid or white powder[1][2][3][5]
Odor Mild, fatty odor[1][2]
Table 2: Thermal and Physical Properties of this compound
PropertyValueConditionsSource(s)
Melting Point 19–21 °C / 33.4 °C / 34–38 °C[1][3][4][6][7]
Boiling Point ~371 °C / 213–215 °C@ 15 mmHg[1][3][4][5][6][7]
Density ~0.86 g/cm³ / 0.880-0.900 g/cm³@ 25°C[1][2][6]
Flash Point ~204°C / >110.00 °C(closed cup)[1][5]
Vapor Pressure 0.000030 mmHg@ 25.00 °C (est)[5]
Refractive Index 1.420-1.440 / 1.4349[4][6][8]
Table 3: Solubility and Partitioning Behavior of this compound
PropertyDescriptionSource(s)
Solubility in Water Insoluble[1][2][6]
Solubility in Organic Solvents Soluble in ethanol, oils, and most organic solvents. Miscible with most cosmetic oils and hydrocarbons.[1][2][6]
LogP (o/w) 8.937 (est)[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established standards to ensure accuracy and reproducibility.

Determination of Melting Point (Capillary Method)

The melting point is determined as the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of thoroughly dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10][11][12][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[9][10][11][12]

  • Heating: The sample is heated at a controlled rate. A faster rate can be used initially, but the rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[9][13]

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry this compound B Pack into Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Observe Melting D->E F Record Melting Range E->F

Capillary Method for Melting Point Determination.
Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of this compound equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.[14][15][16]

  • Heating: The sample is heated gently.[15][17]

  • Distillation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • Data Recording: The stable temperature at which the liquid is actively distilling is recorded as the boiling point. The atmospheric pressure should also be recorded.[14][15][17][18]

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add this compound & Boiling Chips A->B C Position Thermometer B->C D Heat Sample C->D E Observe Stable Distillation Temperature D->E F Record Boiling Point & Pressure E->F

Distillation Method for Boiling Point Determination.
Determination of Density (Pycnometer Method)

Density is determined by measuring the mass of a known volume of this compound.

Methodology:

  • Measurement of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.[19][20][21][22]

  • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The exterior is dried, and the filled pycnometer is weighed.[19][21]

  • Temperature Control: The temperature of the this compound is measured and recorded.[19]

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the this compound by the known volume of the pycnometer.[19][20]

DensityWorkflow M1 Weigh Empty Pycnometer C1 Calculate Mass of Sample M1->C1 M2 Fill with this compound M3 Weigh Filled Pycnometer M2->M3 M3->C1 M4 Record Temperature C2 Calculate Density (Mass/Volume) M4->C2 C1->C2

Pycnometer Method for Density Determination.
Determination of Kinematic Viscosity (Capillary Viscometer Method)

Kinematic viscosity is measured by the time it takes for a fixed volume of this compound to flow under gravity through a calibrated capillary viscometer.

Methodology:

  • Apparatus and Sample Preparation: A clean, dry calibrated viscometer is selected. The this compound sample is introduced into the viscometer.[3]

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Measurement: The sample is drawn up through the capillary and then allowed to flow freely. The time taken for the liquid meniscus to pass between two marked points is measured accurately.[3]

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[3] Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[1][3]

ViscosityWorkflow cluster_prep Preparation cluster_measurement Measurement & Calculation A Select Calibrated Viscometer B Fill with this compound A->B C Place in Constant Temp. Bath B->C D Measure Flow Time C->D E Calculate Kinematic Viscosity D->E F Calculate Dynamic Viscosity (optional) E->F

Capillary Viscometer Method for Viscosity Determination.
Determination of Solubility

Solubility is determined by establishing a saturated solution of this compound in a given solvent and then quantifying the concentration of the dissolved solute.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[23]

  • Analysis: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quantification: The solubility is expressed as the mass of solute per volume or mass of solvent.

SolubilityWorkflow A Add Excess this compound to Solvent B Agitate at Constant Temperature A->B C Separate Undissolved Solid B->C D Analyze Solute Concentration in Solution C->D E Express Solubility D->E

General Workflow for Solubility Determination.
Determination of Surface Tension (Ring Tensiometer Method)

Surface tension is measured by the force required to detach a platinum ring from the surface of the liquid.

Methodology:

  • Apparatus Setup: A Du Noüy ring tensiometer is used. The platinum ring is cleaned thoroughly.[24][25]

  • Sample Placement: The this compound sample is placed in a vessel on the instrument's stage.

  • Measurement: The ring is brought into contact with the liquid surface and then slowly pulled upwards. The force required to detach the ring from the surface is measured by the tensiometer.[24][25][26]

  • Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, with appropriate correction factors applied.[27]

SurfaceTensionWorkflow cluster_setup Setup cluster_measurement Measurement & Calculation A Clean Platinum Ring B Place Sample on Stage A->B C Bring Ring to Surface B->C D Pull Ring and Measure Detachment Force C->D E Calculate Surface Tension D->E

Ring Tensiometer Method for Surface Tension Determination.

References

Ethyl stearate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on ethyl stearate (B1226849), a fatty acid ester utilized across the pharmaceutical, cosmetic, and food industries for its properties as an emollient, lubricant, and plasticizer.[1][2][3] Ethyl stearate is the ester formed from the condensation of stearic acid and ethanol.[4]

Chemical Identity and Properties

This compound, also known as ethyl octadecanoate, is a long-chain fatty acid ester.[4][5] It belongs to a class of organic compounds known as fatty acid esters, which are derivatives of fatty acids. At room temperature, it typically appears as a colorless to pale yellow, oily liquid or a white, waxy solid with a mild, fatty odor.[1][3] This compound is characterized by its hydrophobicity, being practically insoluble in water but soluble in alcohols and oils.[1][5]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for its application in formulation development, chemical synthesis, and quality control.

ParameterValueSource
Molecular Formula C20H40O2[1][2][3][4][5][6]
Molecular Weight 312.5 g/mol [5]
Alternate Molecular Weight 312.53 g/mol [1][2][4][6]
Alternate Molecular Weight 312.54 g/mol [3]
CAS Number 111-61-5[1][4]
Melting Point 33.4 °C[2][5]
Alternate Melting Point 34-38 °C[3][4]
Boiling Point 213-215 °C @ 15 mmHg[2][3][4][5]
Density 0.880-0.900 g/cm³[2][5]

Applications in Research and Development

In drug development and research, this compound serves multiple functions:

  • Solvent and Carrier: It is used as a solvent and carrier for various drug formulations, which can improve the solubility and bioavailability of active pharmaceutical ingredients.[3]

  • Emollient in Topicals: In dermatological and cosmetic formulations, its emollient properties help to soften and smooth the skin, making it a common ingredient in creams and lotions.[1][2][3]

  • Model Compound: Researchers utilize this compound as a model compound in studies related to lipid chemistry and in the synthesis of surfactants.[3]

References

Synthesis of Ethyl Stearate via Esterification of Stearic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl stearate (B1226849), the ethyl ester of stearic acid, is a valuable chemical intermediate with wide-ranging applications in the pharmaceutical, cosmetic, and food industries.[1][2] It serves as a lubricant, emulsifier, and water-resistant agent.[1] The synthesis of ethyl stearate is primarily achieved through the esterification of stearic acid with ethanol (B145695). This guide provides a comprehensive overview of the synthesis of this compound, detailing various catalytic methods, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in their work.

The traditional method for this compound synthesis often involves the use of strong mineral acids, such as sulfuric acid, which can lead to by-product formation and corrosion issues.[1] Consequently, research has focused on developing more efficient and environmentally benign catalytic systems, including heteropolyacids and enzymes. This guide will explore these different approaches, offering a comparative analysis to inform catalyst and methodology selection.

Reaction Pathway: Fischer-Speier Esterification

The synthesis of this compound from stearic acid and ethanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[3][4][5] The reaction is reversible, and therefore, an excess of one reactant (typically the alcohol) or the removal of water is employed to drive the equilibrium towards the formation of the ester product.[3][5]

Esterification_Reaction cluster_reactants Reactants cluster_products Products Stearic Acid Stearic Acid (CH₃(CH₂)₁₆COOH) Reaction + Stearic Acid->Reaction Ethanol Ethanol (CH₃CH₂OH) Ethanol->Reaction This compound This compound (CH₃(CH₂)₁₆COOCH₂CH₃) Water Water (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PW₁₂O₄₀) Catalyst->Reaction Catalyzes Reaction->this compound Reaction->Water

Caption: The Fischer-Speier esterification of stearic acid with ethanol to produce this compound and water, catalyzed by an acid.

Experimental Protocols and Data

This section details various experimental procedures for the synthesis of this compound, categorized by the type of catalyst employed. Quantitative data from different studies are summarized in tables for comparative analysis.

Homogeneous Acid Catalysis (Sulfuric Acid)

Concentrated sulfuric acid is a commonly used and effective catalyst for the esterification of stearic acid.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stearic acid, ethanol, and concentrated sulfuric acid.[7]

  • Reaction Conditions: The molar ratio of stearic acid to ethanol and the amount of catalyst can be varied to optimize the yield.[6][8] The reaction mixture is typically heated to reflux with constant stirring for a specified duration.[7]

  • Work-up and Purification:

    • After cooling, the excess ethanol is removed by distillation.[1]

    • The remaining mixture is washed with water to remove the acid catalyst and any remaining ethanol.[1]

    • A subsequent wash with a saturated sodium bicarbonate or sodium carbonate solution is performed to neutralize any remaining acid.[1][9]

    • The organic layer, containing the this compound, is separated.[9]

    • The crude product is dried over an anhydrous drying agent (e.g., sodium sulfate).[10]

    • Final purification can be achieved by distillation.[11]

Quantitative Data for Sulfuric Acid Catalysis:

Stearic Acid:Ethanol Molar RatioCatalyst (H₂SO₄) LoadingTemperature (°C)Reaction TimeYield (%)Reference
1:150.75 mol ratio to stearic acid65-99[8]
1:100.25 mol ratio to stearic acid45210 min~90[6]
Heterogeneous Acid Catalysis (Heteropolyacids)

Heteropolyacids (HPAs), such as phosphotungstic acid (PTA), are efficient and reusable solid acid catalysts for esterification.[12]

Experimental Protocol:

  • Reaction Setup: In a sealed pressure reactor, combine stearic acid, ethanol, and the heteropolyacid catalyst.[12]

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature with magnetic stirring for several hours.[12]

  • Work-up and Purification:

    • After the reaction, the mixture is cooled to room temperature.[12]

    • The product is solubilized in a non-polar solvent like petroleum ether.[12]

    • The solid catalyst is separated by decantation or centrifugation.[12]

    • The organic solution is washed with water and then a neutral salt solution.

    • The solution is dried over anhydrous sodium sulfate.[12]

    • The solvent is removed under reduced pressure to yield the this compound product.[12]

Quantitative Data for Heteropolyacid Catalysis:

CatalystCatalyst Loading (mol%)Stearic Acid:Ethanol Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Phosphotungstic Acid (PTA)11:1.5110497[12]
Phosphomolybdic Acid (PMA)11:1.5110486[12]
Silicotungstic Acid (STA)11:1.5110487[12]
Silicomolybdic Acid (SMA)11:1.5110490[12]
Enzymatic Catalysis (Lipase)

Enzymes, such as lipases, offer a green and highly selective alternative for ester synthesis under mild reaction conditions.[13][14]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, stearic acid, ethanol, and the lipase (B570770) enzyme (e.g., Novozym 435) are combined. The reaction is often performed in a solvent-free system.[15]

  • Reaction Conditions: The mixture is incubated at a specific temperature with constant agitation for an extended period.[13][14]

  • Work-up and Purification:

    • The enzyme is typically removed by filtration.

    • The excess ethanol can be removed by evaporation.

    • Further purification can be achieved using chromatographic techniques.

Quantitative Data for Enzymatic Catalysis:

EnzymeEnzyme Loading (% w/w of substrates)Stearic Acid:Ethanol Molar RatioTemperature (°C)Reaction Time (h)Conversion (%)Reference
Novozym 43511:5602492[13][14]
Candida rugosa LipaseVaried5:1 to 15:140-6024-120>90[16]

Experimental Workflow

The general workflow for the synthesis and purification of this compound via esterification is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reactant Mixing (Stearic Acid, Ethanol, Catalyst) B 2. Esterification Reaction (Heating and Stirring) A->B C 3. Catalyst Removal (Filtration/Washing) B->C D 4. Neutralization (Washing with Base) C->D E 5. Phase Separation D->E F 6. Drying (Anhydrous Na₂SO₄) E->F G 7. Solvent Removal (Distillation/Evaporation) F->G H 8. Final Product (Pure this compound) G->H

Caption: A generalized experimental workflow for the synthesis, work-up, and purification of this compound.

Conclusion

The synthesis of this compound via the esterification of stearic acid can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysis with sulfuric acid provides high yields, the use of heterogeneous catalysts like heteropolyacids offers advantages in terms of catalyst recovery and reusability.[12] Enzymatic catalysis presents a milder and more sustainable approach, achieving high conversion rates under benign conditions.[13][14] The choice of method will depend on specific requirements such as desired purity, environmental considerations, and economic feasibility. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a research and development setting.

References

The Enigmatic Presence of Ethyl Stearate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid stearic acid, is a naturally occurring compound found in a variety of plants and their derived oils. While often present in trace amounts, its contribution to the aroma, flavor, and physicochemical properties of plant-based products is an area of growing interest. This technical guide provides an in-depth overview of the natural occurrence of ethyl stearate, detailing its presence in various plant species. It outlines the prevailing analytical methodologies for its extraction and quantification and presents a putative biosynthetic pathway for its formation in plant tissues. This document aims to serve as a comprehensive resource for researchers in phytochemistry, food science, and drug development exploring the roles of fatty acid ethyl esters in nature.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a range of plants, fruits, and derived products. Its presence is often associated with the characteristic aroma and flavor profiles of these natural sources. While extensive quantitative data across the plant kingdom remains sparse in the available scientific literature, qualitative identification has been noted in several species.

This compound is recognized as a plant metabolite and has been reported in various organisms, including Mandragora autumnalis and Mitracarpus hirtus. Its presence has also been noted in the essential oils of plants such as coriander (Coriandrum sativum) and marjoram (Origanum majorana), as well as in grapes (Vitis vinifera).[1] In many cases, this compound is one of many fatty acid ethyl esters (FAEEs) that contribute to the overall chemical profile of the plant.

The formation of this compound and other FAEEs is particularly prominent during the ripening of climacteric fruits, a process regulated by the plant hormone ethylene (B1197577). As fruits ripen, changes in lipid metabolism and the production of ethanol (B145695) as a metabolic byproduct can lead to the enzymatic synthesis of these esters.

Table 1: Documented Qualitative Occurrence of this compound in Plant-Derived Materials

Plant/Product SourceCommon NamePart/ConditionReference Type
Vitis viniferaGrapeFruit (fermented into brandy/wine)Identification in final product
Coriandrum sativumCorianderFruit/Seed OilMentioned as a constituent
Origanum majoranaMarjoramPlant/OilMentioned as a constituent
Mandragora autumnalisMandrakeOrganismMetabolite database entry
Mitracarpus hirtus-OrganismMetabolite database entry
Various Vegetable Oils-Refined OilsGeneral mention as a FAEE

Note: Specific concentrations of naturally occurring this compound in raw plant materials and unfermented oils are not widely reported in the literature, limiting the creation of a comprehensive quantitative table.

Biosynthesis of this compound in Plants

The biosynthesis of fatty acid ethyl esters (FAEEs), including this compound, in plants is an enzymatic process that typically occurs during developmental stages such as fruit ripening. The pathway is not dependent on coenzyme A or ATP. The key reaction involves the esterification of a fatty acid (stearic acid) with ethanol.

The primary enzyme family responsible for this catalysis is believed to be wax ester synthases (WS) or alcohol acyl-CoA transferases (AATs) . A specific enzyme, fatty-acyl-ethyl-ester synthase (FAAES) (EC 3.1.1.67) , has been identified that catalyzes the formation of ethyl esters from free fatty acids and ethanol.[2][3] While this enzyme shows higher activity with unsaturated fatty acids, it also acts on saturated fatty acids like palmitate and stearate.[3]

The biosynthesis is intricately linked with fruit ripening, particularly in climacteric fruits where ethylene production triggers a cascade of metabolic changes. This includes the breakdown of carbohydrates, leading to the formation of ethanol, and the release of free fatty acids from lipids.

Below is a diagram illustrating the putative biosynthetic pathway for this compound in a plant cell.

Ethyl_Stearate_Biosynthesis Fatty_Acid_Pool Fatty Acid Pool (e.g., from Lipid Metabolism) Stearic_Acid Stearic Acid Fatty_Acid_Pool->Stearic_Acid Provides FAAES Fatty-Acyl-Ethyl-Ester Synthase (FAAES) or Wax Synthase (WS) Stearic_Acid->FAAES Carbohydrate_Metabolism Carbohydrate Metabolism (e.g., during Fruit Ripening) Ethanol Ethanol Carbohydrate_Metabolism->Ethanol Produces Ethanol->FAAES Ethyl_Stearate This compound FAAES->Ethyl_Stearate Catalyzes Esterification Ethylene Ethylene Signal (in Climacteric Fruit) Ethylene->Fatty_Acid_Pool Influences Ethylene->Carbohydrate_Metabolism Upregulates

Putative biosynthetic pathway for this compound in plants.

Experimental Protocols: A General Framework

While specific protocols for the quantification of this compound in plants are not abundant, a general methodology can be established based on standard practices for the analysis of volatile and semi-volatile fatty acid esters in complex biological matrices. The most common approach involves sample preparation and extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

The choice of extraction method depends on the nature of the plant material (e.g., leaves, seeds, fruit pulp) and the volatility of the target analyte.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing volatile compounds in the headspace of a sample without the use of solvents. It is particularly suitable for fresh fruits, flowers, and leaves.

  • Apparatus : SPME fiber holder, SPME fibers (e.g., CAR/PDMS, DVB/CAR/PDMS), vials with septa, heating block/water bath.

  • Procedure :

    • A known quantity of the homogenized plant material (e.g., 1-5 g) is placed into a sealed vial.

    • An internal standard may be added for quantification.

    • The vial is gently heated (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period (e.g., 15-45 minutes) to adsorb the analytes.[4]

    • The fiber is then retracted and immediately inserted into the GC-MS injector for thermal desorption.

Method 2: Solvent Extraction

This method is used for less volatile compounds or when a concentrated extract is required. It is suitable for oils, seeds, and dried plant material.

  • Apparatus : Soxhlet extractor or ultrasonic bath, rotary evaporator, glassware.

  • Solvents : Ethanol, hexane, ethyl acetate, or a mixture like chloroform/methanol. Ethanol is a safe and effective choice for many plant extracts.[5]

  • Procedure :

    • The dried and ground plant material is weighed.

    • For maceration/sonication, the material is mixed with a chosen solvent (e.g., ethanol) and agitated for a period (e.g., 30 minutes to 24 hours).[5]

    • For Soxhlet extraction, the material is placed in a thimble and extracted continuously with the refluxing solvent for several hours.[6]

    • The resulting solution is filtered to remove solid plant debris.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.

    • The extract is redissolved in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like this compound.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-INNOWAX) is typically used.

  • Carrier Gas : Helium at a constant flow rate.

  • Injector : For HS-SPME, thermal desorption is used. For liquid extracts, a split/splitless injector is common.

  • Oven Temperature Program : A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.

  • Mass Spectrometer : Operated in electron impact (EI) mode (typically at 70 eV). Data is collected in full scan mode to identify unknown compounds by comparing their mass spectra to libraries (e.g., NIST, Wiley). For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Quantification : Achieved by creating a calibration curve using certified standards of this compound and applying the internal standard method to correct for extraction and injection variability.

The workflow for a typical analysis is depicted in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (Fruit, Seed, Leaf, Oil) Homogenization Homogenization / Grinding Plant_Material->Homogenization HS_SPME Headspace SPME (for Volatiles) Homogenization->HS_SPME Solvent_Extraction Solvent Extraction (e.g., Ethanol, Hexane) Homogenization->Solvent_Extraction GCMS GC-MS Analysis HS_SPME->GCMS Thermal Desorption Solvent_Extraction->GCMS Liquid Injection Data_Processing Data Processing (Peak Integration, Library Search) GCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a subtle but widespread component of the plant metabolome. While its presence has been noted in various species, the body of quantitative data remains limited. The link between its biosynthesis and fruit ripening processes, driven by ethylene, highlights its potential role as a marker for developmental stages in plants.

For researchers in drug development, the natural occurrence of fatty acid esters like this compound in botanicals may be relevant for understanding the composition and potential bioactivities of herbal extracts. For food scientists, these esters are important contributors to the nuanced aroma and flavor profiles of fruits, beverages, and oils.

Future research should focus on systematic, quantitative screening of this compound across a wider range of plant families and oils. Elucidating the specific substrate affinities and regulatory mechanisms of plant-based fatty-acyl-ethyl-ester synthases will provide a more complete picture of how these compounds are synthesized and controlled in nature. The development and validation of standardized analytical protocols will be crucial for enabling reliable comparison of data across different studies.

References

Solubility of ethyl stearate in ethanol and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Ethyl Stearate (B1226849) in Ethanol (B145695) and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl stearate in ethanol and various organic solvents. This compound (C₂₀H₄₀O₂), the ethyl ester of stearic acid, is a nonpolar and hydrophobic molecule widely used in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and lubricating agent.[1][2] Its solubility characteristics are critical for formulation development, particularly in creating stable emulsions, optimizing drug delivery systems, and ensuring product performance. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent, following the principle of "like dissolves like." As a nonpolar compound, it exhibits higher solubility in nonpolar organic solvents and is practically insoluble in water.[2] The following tables summarize the quantitative solubility of this compound in ethanol and a range of other organic solvents at 25°C.

Table 1: Solubility of this compound in Ethanol

SolventSolubility (g/L) at 25°C
Ethanol76.08[3]

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolvent TypeSolubility (g/L) at 25°C
DichloromethaneChlorinated2206.23[3]
ChloroformChlorinated2055.27[3]
Tetrahydrofuran (THF)Ether1727.49[3]
N-Methyl-2-pyrrolidone (NMP)Amide1652.89[3]
1,2-DichloroethaneChlorinated1548.88[3]
N,N-Dimethylacetamide (DMAc)Amide1186.79[3]
n-Propyl acetateEster1055.57[3]
n-Butyl acetateEster996.81[3]
Ethyl acetateEster907.20[3]
Isopropyl acetateEster858.34[3]
2-Butanone (MEK)Ketone711.97[3]
1,4-DioxaneEther744.04[3]
Dimethyl sulfoxide (B87167) (DMSO)Sulfoxide728.37[4]
N,N-Dimethylformamide (DMF)Amide731.97[3]
CyclohexaneAlkane649.99[3]
Diethyl etherEther564.58[3]
AcetoneKetone487.93[3]
TolueneAromatic329.17[3]
AcetonitrileNitrile207.58[3]
n-OctanolAlcohol197.61[3]
n-ButanolAlcohol192.65[3]
Acetic acidCarboxylic Acid176.04[3]
n-PropanolAlcohol142.24[3]
IsopropanolAlcohol138.53[3]
n-HeptaneAlkane132.72[3]
n-HexaneAlkane120.46[3]
MethanolAlcohol79.27[3]
Propylene glycolDiol21.22[3]
Ethylene glycolDiol5.68[3]
WaterPolar Protic0.00037 (estimated)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established methods for fatty acid esters.[5][6]

Gravimetric Method for Isothermal Solubility Measurement

This method directly measures the mass of the dissolved solute in a known volume of solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Screw-cap glass vials

  • Volumetric flasks

  • Syringes and solvent-compatible membrane filters (e.g., PTFE, 0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Calibrated thermometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a screw-cap vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the settling of undissolved solids. Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed evaporation dish.

  • Solvent Evaporation: Evaporate the solvent from the dish. For volatile solvents, this can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

  • Drying and Weighing: Once the solvent is fully evaporated, place the evaporation dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

  • Calculation of Solubility: The solubility is calculated as the mass of the dried this compound residue per volume of the solvent used. The result is typically expressed in g/L or mg/mL.

Synthetic Method using Laser Monitoring

This method involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating water bath with precise temperature control

  • Laser light source and a photodetector

  • Analytical balance (±0.0001 g)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Observation: While stirring, slowly heat the mixture using the circulating water bath. A laser beam is passed through the sample, and the light intensity is monitored by the photodetector.

  • Determination of Dissolution Point: The temperature at which the last solid particles of this compound dissolve, indicated by a sharp increase in the transmitted light intensity, is recorded as the solubility temperature for that specific concentration.

  • Data Collection: Repeat the procedure with different compositions of this compound and solvent to obtain a series of data points for solubility at various temperatures.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given solvent.

Solubility_Assessment_Workflow start Start: Select Solvent and Temperature prepare_solution Prepare Supersaturated Solution (Excess this compound) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through 0.22 µm Syringe Filter sample->filter weigh_filtrate Weigh a Known Volume of Filtrate filter->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate dry Dry Residue to Constant Weight evaporate->dry weigh_residue Weigh Dried this compound Residue dry->weigh_residue calculate Calculate Solubility (g/L or mg/mL) weigh_residue->calculate end End: Quantitative Solubility Data calculate->end

References

Ethyl Stearate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the melting and boiling points of ethyl stearate (B1226849). The information is presented in a clear, structured format, including comprehensive experimental protocols and a workflow for physical property determination, to support professionals in research, scientific analysis, and drug development.

Physical Properties of Ethyl Stearate

This compound, the ethyl ester of stearic acid, is a white, waxy solid at room temperature.[1] Its physical state is dictated by its melting point, which is just above typical ambient temperatures.[1]

Data Summary

The melting and boiling points of this compound are critical physical constants for its identification, purity assessment, and application in various scientific and industrial processes. The data from various sources are summarized in the table below for easy reference.

Physical PropertyValueConditions
Melting Point 33 - 38 °CAtmospheric Pressure
Boiling Point 213 - 215 °C15 mm Hg

Note: The boiling point is provided at a reduced pressure due to the high boiling temperature of this compound at atmospheric pressure, which can lead to decomposition.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following are detailed methodologies for determining these properties for a compound like this compound.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a common and effective technique for determining the melting point of a solid.[2][3]

Apparatus:

  • Thiele Tube

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Heating oil (e.g., mineral oil, silicone oil)

  • Bunsen burner or other heat source

  • Mortar and pestle (if sample needs to be powdered)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[4]

  • Apparatus Assembly: The capillary tube is attached to the thermometer using a rubber band or wire, ensuring that the sample is level with the thermometer bulb.[5]

  • Heating: The thermometer and attached capillary tube are inserted into the Thiele tube, which is filled with heating oil to a level above the sidearm. The sidearm of the Thiele tube is then gently heated.[2] The unique shape of the Thiele tube facilitates the circulation of the oil by convection, ensuring a uniform temperature distribution.[2]

  • Observation: The temperature is increased at a rate of about 1-2°C per minute as the expected melting point is approached.[2]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).[2]

Boiling Point Determination: Capillary Method (Siwoloboff's Method) at Reduced Pressure

For high-boiling compounds like this compound, determining the boiling point at reduced pressure is necessary to prevent decomposition. The capillary method is a suitable micro-scale technique.

Apparatus:

  • Test tube

  • Thermometer (calibrated)

  • Small capillary tube (sealed at one end)

  • Heating bath (e.g., oil bath)

  • Vacuum source and manometer

  • Boiling chips

Procedure:

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed in the test tube along with a boiling chip to ensure smooth boiling.

  • Apparatus Assembly: A small capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid sample. The thermometer is positioned so that its bulb is above the liquid surface, in the vapor phase.

  • Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 15 mm Hg), which is monitored with a manometer.

  • Heating: The test tube is gently heated in the heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary expanding and being replaced by the vapor of the substance.[6]

  • Observation: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at that specific pressure.[6] This occurs when the vapor pressure of the liquid equals the external pressure.[6]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical substance like this compound.

G Workflow for Physical Property Determination of this compound cluster_prep Sample Preparation & Purity cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination cluster_analysis Data Analysis & Verification A Obtain this compound Sample B Assess Purity (e.g., GC, NMR) A->B C Prepare Capillary Tube B->C E Prepare Sample for Micro Boiling Point B->E D Determine Melting Range (Thiele Tube) C->D G Compare with Literature Values D->G F Determine Boiling Point @ Reduced Pressure E->F F->G H Purity Confirmed? G->H I Record and Report Data H->I Yes J Further Purification Required H->J No J->A

Caption: Workflow for the determination and verification of the physical properties of this compound.

References

Chemical structure and functional groups of ethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Stearate (B1226849): Structure, Properties, and Experimental Analysis

Introduction

Ethyl stearate (CAS 111-61-5), also known as ethyl octadecanoate, is the ester formed from the condensation of stearic acid and ethanol.[1][2] It belongs to the class of long-chain fatty acid ethyl esters (FAEEs).[2][3] As a stable, non-toxic compound, this compound finds extensive application in the pharmaceutical, cosmetic, and food industries, where it functions as an emollient, thickening agent, solvent, and flavoring agent.[4][5][6] Its well-defined chemical properties and straightforward synthesis make it a valuable compound for researchers and professionals in drug development and material science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Functional Groups

This compound is characterized by a long, saturated hydrocarbon chain derived from stearic acid, linked to an ethyl group via an ester functional group. The IUPAC name for this compound is ethyl octadecanoate.[1]

  • Molecular Formula: C₂₀H₄₀O₂[1][5]

  • Key Functional Groups:

    • Ester Group (-COO-): This is the primary functional group, formed from the reaction between the carboxylic acid group of stearic acid and the hydroxyl group of ethanol. It is responsible for the compound's characteristic chemical reactivity and its applications as a flavoring agent and solvent.[3][7]

    • Alkyl Chain (CH₃(CH₂)₁₆-): The long, 18-carbon saturated fatty acid tail is hydrophobic, contributing to the molecule's low solubility in water and its properties as a lubricant and emollient.[6]

chemical_structure cluster_stearate Stearate Backbone cluster_ethyl Ethyl Group C1 CH₃ C2 CH₂ chain (CH₂)₁₄ C1->chain C3 CH₂ C16 CH₂ C17 CH₂ C18 C C17->C18 O1 O C18->O1 O2 O C18->O2 C19 CH₂ O2->C19 chain->C17 C20 CH₃ C19->C20 ester_label Ester Functional Group

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it a reliable standard in various research and industrial applications. Quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₄₀O₂[1][5]
Molecular Weight 312.53 g/mol [1][5]
Appearance White crystalline solid or colorless to yellowish liquid[6][8]
Melting Point 33 - 38 °C[2][5][8]
Boiling Point 213 - 215 °C @ 15 mmHg[1][2]
Density 0.880 - 0.900 g/cm³[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and oils[1][3][8]
Refractive Index 1.420 - 1.440[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of stearic acid with ethanol, using an acid catalyst to accelerate the reaction.[3][9]

Materials:

  • Stearic Acid (1 mole equivalent)

  • Anhydrous Ethanol (molar excess, e.g., 3-5 mole equivalents)

  • Acid Catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid, or sodium bisulfate)[8]

  • Dean-Stark apparatus or reflux condenser with a drying tube

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine stearic acid, anhydrous ethanol, and the acid catalyst. For example, add a specific amount of stearic acid, ethanol, and sodium bisulfate to a three-necked flask.[8]

  • Reflux: Attach a reflux condenser and a Dean-Stark trap (if using a solvent like toluene (B28343) to aid water removal) or a standard reflux condenser. Heat the mixture to reflux. Water is generated as a byproduct and should be removed to drive the equilibrium towards the product side.[8]

  • Reaction Monitoring: Continue heating until no more water is collected in the trap, or monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, distill any excess ethanol.[8] Transfer the remaining residue to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[8]

  • Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent/any remaining volatiles using a rotary evaporator to yield crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization and Analysis

NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound.

  • ¹H NMR (in CDCl₃): The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.[1][10]

    • ~4.12 ppm (quartet, 2H): Protons of the methylene (B1212753) group (-O-CH₂-CH₃) of the ethyl ester.

    • ~2.28 ppm (triplet, 2H): Protons of the methylene group adjacent to the carbonyl group (-CH₂-COO-).

    • ~1.62 ppm (multiplet, 2H): Protons of the methylene group beta to the carbonyl group.

    • ~1.25 ppm (singlet/broad multiplet, ~28H): Protons of the long chain of methylene groups in the stearate backbone.

    • ~1.25 ppm (triplet, 3H): Protons of the terminal methyl group (-O-CH₂-CH₃) of the ethyl ester.

    • ~0.88 ppm (triplet, 3H): Protons of the terminal methyl group of the stearate chain.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum confirms the carbon framework.[1]

    • ~173.8 ppm: Carbonyl carbon of the ester group (C=O).

    • ~60.1 ppm: Methylene carbon of the ethyl group attached to oxygen (-O-CH₂-).

    • ~34.4 ppm: Methylene carbon adjacent to the carbonyl group.

    • ~14.3 ppm: Terminal methyl carbon of the ethyl group.

    • ~14.1 ppm: Terminal methyl carbon of the stearate chain.

    • ~22.7 - 32.0 ppm: A series of signals corresponding to the methylene carbons of the long alkyl chain.

IR spectroscopy is a rapid method for identifying the key functional groups.[1][11]

  • Strong C=O Stretch: A prominent, sharp absorption band is expected around 1740-1735 cm⁻¹ , which is characteristic of the carbonyl group in a saturated ester.

  • C-O Stretch: Absorption bands in the region of 1250-1150 cm⁻¹ correspond to the C-O stretching vibrations of the ester group.

  • C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹ ) are due to the symmetric and asymmetric stretching of the C-H bonds in the long alkyl chain.

GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound, particularly for assessing purity or for detection in complex mixtures.[12][13]

Protocol Outline:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as hexane (B92381) or acetone.[13] An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms) suitable for separating fatty acid esters.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

    • Temperature Program: A typical temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature (e.g., increase to 280°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.[13]

  • MS Detection:

    • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by Electron Impact (EI).

    • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z). Key fragments for this compound include m/z = 88 (from McLafferty rearrangement, characteristic for ethyl esters) and m/z = 101.[1]

    • Identification: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a known standard or a spectral library (like NIST) for positive identification.

experimental_workflow cluster_analysis Structural & Purity Analysis synthesis Synthesis (Fischer Esterification) workup Work-up & Neutralization synthesis->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification Crude Product nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Pure Product ir IR Spectroscopy purification->ir gcms GC-MS Analysis purification->gcms

Caption: General experimental workflow for this compound.

References

The Role of Ethyl Stearate as a Fatty Acid Ethyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol. Among these, ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid stearic acid, serves as a significant biomarker for ethanol consumption and is implicated in the pathophysiology of alcohol-induced organ damage. This technical guide provides a comprehensive overview of the biochemical and physiological roles of ethyl stearate. It details its formation and degradation, its effects on cellular functions, and the analytical methods for its quantification. This document is intended to be a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering insights into the mechanisms of alcohol-related cellular injury and the utility of FAEEs as biomarkers.

Introduction

Ethanol is primarily metabolized in the liver via oxidative pathways. However, a smaller, non-oxidative pathway results in the formation of fatty acid ethyl esters (FAEEs), which have been identified as mediators of alcohol-induced organ damage.[1] These lipophilic molecules can accumulate in various tissues, including the pancreas, liver, heart, and adipose tissue, where they can persist longer than ethanol itself.[2] this compound is one of the prominent saturated FAEEs found in human tissues following alcohol consumption.[3] Understanding the role of this compound is crucial for elucidating the mechanisms of alcohol-induced pathologies and for the development of diagnostic and therapeutic strategies.

Physicochemical Properties of this compound

This compound is the ester formed from the formal condensation of the carboxyl group of stearic acid with the hydroxyl group of ethanol.[4] Its physical and chemical properties are summarized in Table 1.

PropertyValueReference(s)
Chemical Formula C₂₀H₄₀O₂[5]
Molecular Weight 312.53 g/mol [6]
Appearance White crystalline mass or yellowish liquid[6][7]
Odor Mild, waxy[7]
Melting Point 32.5 - 38 °C[4][7]
Boiling Point 213-215 °C at 15 mmHg[4]
Density 0.863 g/cm³[7]
Water Solubility Insoluble (2.9e-05 g/L)[7][8]
Solubility in Organic Solvents Soluble in hexane (B92381), chloroform, and ethanol[7]
logP 8.73[8]

Biochemical Pathways

Synthesis of this compound

This compound is synthesized endogenously in the presence of ethanol. The primary pathway involves the esterification of stearic acid (or its activated form, stearoyl-CoA) with ethanol, a reaction catalyzed by a group of enzymes known as fatty acid ethyl ester synthases (FAEE synthases).[7] Several enzymes have been shown to possess FAEE synthase activity, including carboxylester lipase (B570770) (CEL).[9]

The synthesis can be summarized as follows:

Stearic Acid + Ethanol --(FAEE Synthase)--> this compound + H₂O

FAEE_Synthesis Ethanol Ethanol FAEE_Synthase FAEE Synthase (e.g., Carboxylester Lipase) Ethanol->FAEE_Synthase Stearic_Acid Stearic Acid Stearic_Acid->FAEE_Synthase Ethyl_Stearate This compound FAEE_Synthase->Ethyl_Stearate Water H₂O FAEE_Synthase->Water

Degradation of this compound

This compound is hydrolyzed back to stearic acid and ethanol by carboxylesterases (CEs).[10][11] These enzymes are abundant in the liver and other tissues and are responsible for the detoxification of various xenobiotics.[4][12] The hydrolysis of this compound is a crucial step in its clearance from the body.

The degradation can be summarized as follows:

This compound + H₂O --(Carboxylesterase)--> Stearic Acid + Ethanol

FAEE_Degradation Ethyl_Stearate This compound Carboxylesterase Carboxylesterase Ethyl_Stearate->Carboxylesterase Water H₂O Water->Carboxylesterase Stearic_Acid Stearic Acid Carboxylesterase->Stearic_Acid Ethanol Ethanol Carboxylesterase->Ethanol

Physiological and Pathophysiological Roles

Biomarker of Ethanol Intake

The presence of this compound and other FAEEs in biological samples such as blood, hair, and adipose tissue is a specific indicator of recent or chronic ethanol consumption.[2][13][14] Unlike ethanol, which is rapidly eliminated from the body, FAEEs have a longer half-life, making them valuable biomarkers for assessing alcohol intake over a more extended period.[2] Table 2 summarizes the concentrations of this compound found in blood after ethanol ingestion.

AnalyteMean Peak Concentration (c̅max) (ng/mL)Time to Reach c̅max (hours)Lower Limit of Quantitation (LLOQ) (ng/mL)Reference(s)
This compound 71 ± 212 - 437[1][13][15]
Ethyl Myristate 14 ± 42 - 415[1][13][15]
Ethyl Palmitate 144 ± 352 - 426[1][13][15]
Ethyl Oleate 125 ± 552 - 414[1][13][15]
Total FAEEs 344 ± 912 - 4-[1][13][15]
Cellular Cytotoxicity and Organ Damage

This compound, along with other FAEEs, has been shown to be cytotoxic and is implicated in alcohol-induced damage to various organs, particularly the pancreas and liver. The lipophilic nature of this compound allows it to interact with cellular membranes, leading to disruption of membrane integrity and function.[16]

The primary mechanism of FAEE-induced cytotoxicity involves mitochondrial dysfunction.[6] this compound can accumulate in mitochondria, leading to the uncoupling of oxidative phosphorylation, increased production of reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential. This ultimately triggers the intrinsic pathway of apoptosis.[6]

Cytotoxicity_Pathway

The apoptotic cascade initiated by this compound involves the activation of caspases. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[17] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members like Bax and Bak promoting mitochondrial outer membrane permeabilization (MOMP).[2][18]

Experimental Protocols

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of this compound in biological samples.[11]

GCMS_Workflow Sample Biological Sample (e.g., Blood, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted for the extraction of FAEEs from human plasma.[11]

  • Internal Standard Addition: To a known volume of plasma, add a known amount of an internal standard (e.g., ethyl heptadecanoate).

  • Protein Precipitation: Add chilled acetone (B3395972) to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.

  • Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with hexane to isolate the lipids, including FAEEs.

  • SPE Column Conditioning: Condition an amino-propyl silica (B1680970) SPE column with hexane.

  • Sample Loading: Load the hexane extract onto the conditioned SPE column.

  • Washing: Wash the column with a non-polar solvent (e.g., hexane) to remove interfering lipids.

  • Elution: Elute the FAEEs with a more polar solvent mixture (e.g., hexane:ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of hexane for GC-MS analysis.

5.1.2. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of FAEEs.[11]

ParameterSetting
Column Nonpolar dimethylpolysiloxane column (e.g., HP-5MS)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Temperature Program Start at 60°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions (m/z) 88, 101
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[19] This protocol is a general guideline for assessing the cytotoxicity of this compound on a cell line such as HepG2 (human liver cancer cell line).

5.2.1. Preparation of this compound Solution

Due to its low water solubility, this compound needs to be prepared in a suitable solvent and delivery vehicle for cell culture experiments. A common method involves dissolving this compound in ethanol and then complexing it with bovine serum albumin (BSA) or using a liposomal delivery system.[20][21]

  • Stock Solution: Prepare a concentrated stock solution of this compound in absolute ethanol.

  • Working Solution: For cell treatment, the stock solution should be diluted in cell culture medium containing BSA to the desired final concentrations. The final ethanol concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

5.2.2. MTT Assay Protocol

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Conclusion

This compound, as a prominent fatty acid ethyl ester, plays a multifaceted role in the context of ethanol consumption. It serves as a reliable and persistent biomarker of alcohol intake, offering a longer window of detection compared to direct ethanol measurement. Furthermore, its accumulation in tissues contributes to the cellular mechanisms of alcohol-induced organ damage, primarily through the induction of mitochondrial dysfunction and apoptosis. The experimental protocols detailed in this guide provide a framework for the accurate quantification of this compound and the assessment of its cytotoxic effects. A thorough understanding of the biochemistry and pathophysiology of this compound is essential for advancing our knowledge of alcohol-related diseases and for the development of novel diagnostic and therapeutic interventions.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethyl Stearate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl stearate (B1226849) using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl stearate, a fatty acid ethyl ester (FAEE), is a biomarker for ethanol (B145695) consumption and is implicated in the toxic effects of alcohol.[1][2] The described protocol is applicable for the analysis of this compound in various biological matrices and is particularly relevant for clinical diagnostics, forensic toxicology, and research in alcohol-related pathologies.[1] This document provides comprehensive experimental protocols, from sample preparation to data acquisition and analysis, and presents key quantitative data in a clear, tabular format.

Introduction

Fatty acid ethyl esters (FAEEs), including this compound, are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] They have emerged as sensitive and specific biomarkers for monitoring alcohol consumption.[1] Accurate quantification of FAEEs is crucial for understanding their role in alcohol-induced organ damage.[1] GC-MS is a powerful analytical technique for this purpose, offering high sensitivity and specificity for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][3]

Principle of the Method

The methodology involves the extraction of this compound from a given sample, followed by its separation from other components using gas chromatography. The separated this compound is then introduced into a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, allows for highly specific identification and quantification of the analyte.[1] For accurate quantification, an internal standard is typically used to correct for variations in sample preparation and instrument response.[1]

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of this compound is presented below. Specific protocols for sample preparation from different matrices are also provided.

General Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Fragmentation cluster_parent This compound (m/z 312) cluster_fragments Characteristic Fragments Parent [C20H40O2]+ Frag1 m/z 88 Parent->Frag1 McLafferty Rearrangement Frag2 m/z 101 Parent->Frag2 Fragmentation

References

Application Note: Protocol for Using Ethyl Stearate as an Internal Standard in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. For accurate quantification, an internal standard (IS) is often employed to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample.[2]

Ethyl stearate (B1226849), the ethyl ester of the C18 saturated fatty acid stearic acid, is a suitable internal standard for the analysis of various long-chain fatty acid esters and other lipophilic compounds. Its properties make it a reliable choice for GC analysis, particularly with flame ionization detection (FID) and mass spectrometry (MS). This document provides a detailed protocol for the use of ethyl stearate as an internal standard in GC analysis.

Principle

A known concentration of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric measurement compensates for potential errors during the analytical process.

Materials and Reagents

  • This compound (Internal Standard): High purity (≥99%)

  • Solvents: Hexane (B92381), methanol, dichloromethane, ethyl acetate (B1210297) (GC grade or equivalent)[3]

  • Analytes of Interest: For preparation of calibration standards

  • Sample Matrix: Blank matrix corresponding to the samples to be analyzed

  • Derivatization Agents (if necessary): e.g., BF3 in methanol, BSTFA

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts[3]

Experimental Protocols

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., hexane or ethyl acetate) in a volumetric flask.

  • Internal Standard Working Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the chosen solvent. The concentration of the working solution should be chosen to produce a chromatographic peak with a good signal-to-noise ratio and an area that is comparable to the expected analyte peak areas.

  • Analyte Stock Solution (1 mg/mL): Prepare individual or mixed stock solutions of the target analytes in a similar manner to the internal standard stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extracts with appropriate volumes of the analyte stock solution(s) and a constant volume of the internal standard working solution. A typical calibration range might be 0.1 - 100 µg/mL.

The following is a generalized liquid-liquid extraction (LLE) protocol. This should be optimized based on the specific sample matrix.

  • Sample Measurement: Accurately measure a known volume or weight of the sample (e.g., 200 µL of plasma or 1 g of homogenized tissue) into a glass tube.[4][5]

  • Internal Standard Addition: Add a precise volume of the this compound internal standard working solution to the sample.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 2 mL of hexane:ethyl acetate 9:1 v/v).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to separate the organic and aqueous layers.[4]

  • Collection: Carefully transfer the organic supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of the GC run solvent (e.g., hexane or ethyl acetate) and transfer to an autosampler vial.

If the target analytes are free fatty acids, they must be converted to a more volatile form, such as methyl esters (FAMEs) or ethyl esters (FAEEs), prior to GC analysis.[1]

  • After the extraction and evaporation steps, add the derivatization reagent (e.g., 2 mL of 14% BF3 in methanol).

  • Heat the sample at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 10-30 minutes).

  • After cooling, add water and extract the FAMEs/FAEEs with hexane.

  • The hexane layer is then collected for GC analysis.

GC-MS/FID Conditions

The following are typical starting conditions and may require optimization for specific applications.

ParameterRecommended Setting
GC System Agilent 6890/7890 or equivalent with FID or MS detector
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or CP-Sil 88 (50 m x 0.25 mm, 0.20 µm)
Injector Temperature 250 - 280°C[6]
Injection Volume 1-2 µL[6]
Injection Mode Splitless or Split (e.g., 10:1)
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)[7]
Oven Program Initial temp 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min[6]
FID Temperature 300°C
MS Transfer Line 280°C
MS Ion Source 230°C[6]
MS Ionization Mode Electron Ionization (EI) at 70 eV[6]
MS Acquisition Mode Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM)[6]

For this compound, characteristic ions for SIM mode are m/z 88, 101, and 157.[5][8]

Data Analysis

  • Peak Identification: Identify the peaks corresponding to the analytes and this compound based on their retention times compared to standards.

  • Peak Integration: Integrate the peak areas for each analyte and the internal standard.

  • Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration to generate a calibration curve. A linear regression is typically applied.

  • Quantification: Calculate the peak area ratio for the unknown samples and determine the concentration of the analyte from the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical quantitative data that should be generated during method validation. The values presented are examples based on the analysis of fatty acid esters.[5][7][9][10]

ParameterEthyl PalmitateEthyl OleateThis compound
Linearity Range (µg/mL) 0.1 - 1000.1 - 1000.1 - 100
Correlation Coefficient (r²) >0.998>0.998>0.998
Limit of Detection (LOD) (ng/mL) 5 - 105 - 105 - 10
Limit of Quantification (LOQ) (ng/mL) 15 - 6015 - 6015 - 60
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Recovery (%) 90 - 110%90 - 110%90 - 110%

Visualization of Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue) Add_IS Add this compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution GC_Injection Inject into GC Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC analysis using an internal standard.

References

Application of Ethyl Stearate in Biodiesel Production Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl stearate (B1226849) as a model compound in biodiesel research. Ethyl stearate, a fatty acid ethyl ester (FAEE), serves as a valuable surrogate for the saturated fatty acid components found in various feedstocks used for biodiesel production. Understanding its synthesis, incorporation into biodiesel blends, and impact on fuel properties is crucial for optimizing biodiesel quality and performance.

Introduction to this compound in Biodiesel

Biodiesel is a renewable and biodegradable fuel primarily composed of mono-alkyl esters of long-chain fatty acids. The specific composition of these esters depends on the feedstock oil or fat. This compound (C20H40O2) is the ethyl ester of stearic acid, a common saturated fatty acid. In biodiesel research, this compound is often used as a model compound to study the influence of saturated esters on the overall properties of the fuel. Its well-defined chemical structure allows for systematic investigations into properties such as cetane number, oxidative stability, and cold flow behavior.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound from stearic acid and ethanol (B145695).

Materials:

  • Stearic Acid (CH3(CH2)16COOH)

  • Anhydrous Ethanol (C2H5OH)

  • Sulfuric Acid (H2SO4, concentrated) or other suitable acid catalyst

  • Sodium Bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine stearic acid and a molar excess of anhydrous ethanol (e.g., a 1:5 molar ratio of stearic acid to ethanol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the stearic acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to the boiling point of ethanol (approximately 78°C) using a heating mantle. Allow the reaction to reflux for 2-4 hours with continuous stirring.

  • Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Carbon dioxide gas will evolve, so vent the funnel frequently.

  • Washing: Wash the organic layer sequentially with distilled water to remove any remaining salts and impurities.

  • Drying: Separate the organic layer (which contains the this compound) and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent. Remove the excess ethanol using a rotary evaporator to obtain the purified this compound.

  • Characterization: Confirm the purity of the synthesized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared (FTIR) spectroscopy.

Preparation of Biodiesel Blends with this compound

This protocol describes the preparation of biodiesel blends with varying concentrations of this compound for property analysis.

Materials:

  • Base biodiesel (e.g., from soybean oil, rapeseed oil)

  • Synthesized this compound

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Determine Blend Ratios: Decide on the desired weight percentages (wt%) of this compound in the biodiesel blends (e.g., 5%, 10%, 15%, 20%).

  • Blending: For each blend, accurately weigh the required amounts of the base biodiesel and this compound and transfer them to a volumetric flask.

  • Homogenization: Stir the mixture vigorously using a magnetic stirrer until a homogenous solution is obtained. Gentle warming may be applied to ensure complete dissolution of the this compound.

  • Storage: Store the prepared blends in sealed, airtight containers in a cool, dark place to prevent oxidation.

Physicochemical Property Testing of Biodiesel Blends

The following are standard ASTM methods for characterizing key biodiesel fuel properties.

  • Density: ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.

  • Kinematic Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This is typically measured at 40°C.

  • Cetane Number: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil. A higher cetane number indicates a shorter ignition delay.

  • Oxidative Stability: ASTM D2274 - Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method) or EN 14112 (Rancimat method). This test measures the fuel's resistance to oxidation.

  • Cloud Point: ASTM D2500 - Standard Test Method for Cloud Point of Petroleum Products. This indicates the temperature at which wax crystals begin to form, affecting cold weather performance.

  • Pour Point: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products. This is the lowest temperature at which the fuel will flow.

Data Presentation

The following tables summarize the expected impact of increasing this compound concentration on the physicochemical properties of biodiesel. The values for the base biodiesel are typical for soybean oil-derived biodiesel.

Table 1: Influence of this compound Concentration on Key Biodiesel Properties

PropertyBase Biodiesel (0% this compound)5% this compound Blend10% this compound Blend20% this compound Blend
Density at 15°C (g/cm³) ~0.885~0.884~0.883~0.881
Kinematic Viscosity at 40°C (mm²/s) ~4.5~4.6~4.7~4.9
Cetane Number ~48-52IncreasesIncreasesIncreases
Oxidative Stability (Rancimat, hours) ~6-8Slightly IncreasesSlightly IncreasesModerately Increases
Cloud Point (°C) ~0 to 2IncreasesIncreasesSignificantly Increases
Pour Point (°C) ~-2 to 0IncreasesIncreasesSignificantly Increases

Note: The values for the blends are estimations based on the known properties of saturated esters. Actual experimental values may vary.

Table 2: Cetane Numbers of Pure Fatty Acid Ethyl Esters

Fatty Acid Ethyl EsterChemical FormulaCetane Number
Ethyl Palmitate (C16:0)C18H36O2~74
This compound (C18:0) C20H40O2 ~87
Ethyl Oleate (C18:1)C20H38O2~55
Ethyl Linoleate (C18:2)C20H36O2~38
Ethyl Linolenate (C18:3)C20H34O2~23

Source: Adapted from various literature sources.[1]

Visualizations

biodiesel_production_workflow cluster_synthesis This compound Synthesis cluster_blending Biodiesel Blending cluster_analysis Property Analysis stearic_acid Stearic Acid esterification Fischer Esterification stearic_acid->esterification ethanol_syn Ethanol ethanol_syn->esterification catalyst_syn Acid Catalyst catalyst_syn->esterification ethyl_stearate This compound esterification->ethyl_stearate blending Blending ethyl_stearate->blending base_biodiesel Base Biodiesel base_biodiesel->blending biodiesel_blend Biodiesel Blend with This compound blending->biodiesel_blend density Density biodiesel_blend->density viscosity Viscosity biodiesel_blend->viscosity cetane Cetane Number biodiesel_blend->cetane stability Oxidative Stability biodiesel_blend->stability cold_flow Cold Flow Properties biodiesel_blend->cold_flow

Caption: Experimental workflow for biodiesel research using this compound.

transesterification_pathway triglyceride Triglyceride diglyceride Diglyceride triglyceride->diglyceride + Ethanol ethanol Ethanol (3 molecules) catalyst Catalyst catalyst->triglyceride catalyst->diglyceride monoglyceride Monoglyceride catalyst->monoglyceride diglyceride->monoglyceride + Ethanol faee1 Fatty Acid Ethyl Ester diglyceride->faee1 - Fatty Acid glycerol Glycerol monoglyceride->glycerol + Ethanol faee2 Fatty Acid Ethyl Ester monoglyceride->faee2 - Fatty Acid faee3 Fatty Acid Ethyl Ester glycerol->faee3 - Fatty Acid

Caption: General pathway for transesterification in biodiesel production.

References

Ethyl Stearate: A Versatile Model Compound in Lipid Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl stearate (B1226849), the ethyl ester of the saturated fatty acid stearic acid, serves as a valuable and versatile model compound in various fields of lipid chemistry. Its well-defined physical and chemical properties, coupled with its relevance to biological systems, make it an ideal tool for studying lipid metabolism, developing novel drug delivery systems, and investigating the physicochemical properties of lipid-based formulations. This document provides detailed application notes and experimental protocols for utilizing ethyl stearate in lipid chemistry research.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application as a model lipid.

PropertyValueReference
Molecular Formula C₂₀H₄₀O₂N/A
Molecular Weight 312.53 g/mol N/A
Melting Point 33.4 °C[1]
Boiling Point 213-215 °C at 15 mmHgN/A
Appearance White crystalline solid[2]
Solubility Insoluble in water; Soluble in ethanol (B145695) and ether[2]

Applications of this compound in Lipid Chemistry

Modeling Lipid Digestion and Absorption

This compound's simple ester structure makes it an excellent substrate for studying the kinetics and mechanisms of lipolytic enzymes, such as pancreatic lipase (B570770), which are crucial for the digestion of dietary fats.

This protocol is adapted from standard pH-stat methods used for assaying lipase activity.

Materials:

  • This compound

  • Porcine Pancreatic Lipase (or other lipase of interest)

  • Bile salts (e.g., sodium taurocholate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • CaCl₂ solution (1 M)

  • NaOH solution (0.05 M, standardized)

  • pH-stat autotitrator system

  • Thermostated reaction vessel

Procedure:

  • Substrate Emulsion Preparation:

    • Disperse this compound (e.g., 5% w/v) in Tris-HCl buffer containing bile salts (e.g., 5 mM).

    • Homogenize the mixture using a high-speed homogenizer or sonicator to create a stable emulsion.

  • Assay Setup:

    • Add a defined volume of the this compound emulsion to the thermostated reaction vessel maintained at 37°C.

    • Add CaCl₂ to the reaction mixture (final concentration of 5 mM).

    • Adjust the pH of the mixture to 8.0 with the NaOH solution using the pH-stat.

  • Enzyme Addition and Data Collection:

    • Initiate the reaction by adding a known amount of the lipase solution to the reaction vessel.

    • The pH-stat will automatically titrate the fatty acids released during the hydrolysis of this compound with the NaOH solution to maintain a constant pH of 8.0.

    • Record the volume of NaOH consumed over time.

  • Calculation of Lipase Activity:

    • The rate of NaOH consumption is directly proportional to the rate of fatty acid release.

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Lipase_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Emulsion Prepare this compound Emulsion Mix Combine Emulsion, Buffer, CaCl2 Emulsion->Mix Enzyme Prepare Lipase Solution Titrate Initiate Reaction with Lipase & Titrate with NaOH Enzyme->Titrate Mix->Titrate Record Record NaOH Consumption Titrate->Record Calculate Calculate Lipase Activity Record->Calculate SLN_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_finalization Finalization & Characterization Lipid Melt this compound & Dissolve Drug PreEmulsion Form Pre-emulsion Lipid->PreEmulsion Aqueous Heat Surfactant Solution Aqueous->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cool to Form SLNs HPH->Cooling Characterization Characterize SLNs (Size, PDI, Zeta) Cooling->Characterization FAEE_Signaling FAEE This compound (FAEE) Cell Cellular Uptake FAEE->Cell ROS Increased ROS Production Cell->ROS Stress Oxidative Stress ROS->Stress MAPK MAPK Pathway Activation Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

References

Application Notes: Ethyl Stearate as a Versatile Precursor in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various classes of surfactants starting from ethyl stearate (B1226849). Ethyl stearate, the ethyl ester of stearic acid, is a bio-based and readily available chemical intermediate that can be transformed into anionic, cationic, non-ionic, and amphoteric surfactants. This document details the primary reaction pathways and includes specific experimental protocols and characterization data.

Introduction to this compound in Surfactant Chemistry

This compound (C₂₀H₄₀O₂) is a fatty acid ester derived from stearic acid, a saturated long-chain fatty acid.[1][2] Its chemical structure, featuring a hydrophobic 18-carbon tail and a reactive ester group, makes it an excellent starting material for the synthesis of amphiphilic surfactant molecules. By targeting the ester functionality through reactions like transesterification, amidation, reduction, and sulfonation, a diverse range of surfactants with tailored properties can be achieved. These surfactants have wide-ranging applications in pharmaceuticals, cosmetics, detergents, and various industrial processes due to their ability to modify surface and interfacial tension.[3]

Synthesis of Anionic Surfactants: α-Sulfo Fatty Ethyl Ester Sulfonates

Anionic surfactants can be synthesized from this compound via direct sulfonation. The resulting products, known as α-sulfo fatty ethyl ester sulfonates (FAES), are noted for their good detergency and water hardness stability. The process involves the reaction of this compound with a strong sulfonating agent like sulfur trioxide (SO₃).[4][5]

Logical Workflow for Anionic Surfactant Synthesis

G cluster_prep Preparation cluster_reaction Reaction & Processing cluster_product Final Product A This compound C Falling Film Reactor (Sulfonation) A->C B SO3-Air Mixture B->C D Aging Reactor C->D E Re-esterification (with Ethanol) D->E F Neutralization (with NaOH) E->F G Bleaching & Dealcoholization F->G H Fatty Acid Ethyl Ester Sodium Sulfonate (FAES) G->H G A This compound C Stearamide Intermediate A->C Amidation (NaOMe catalyst) B Diethanolamine B->C E Alkanolamide Ester C->E Esterification D Lauric Acid D->E G Cationic Surfactant (Stearamidium Chloride Derivative) E->G Quaternization F HCl (Salting) F->G G A This compound C Tertiary Amine Stearamide A->C Amidation B Amine (e.g., N,N-dimethylethylenediamine) B->C E Amphoteric Surfactant (Betaine-type) C->E Quaternization/ Carboxylation D Carboxylating Agent (e.g., Sodium Chloroacetate) D->E

References

Ethyl Stearate: A Versatile Solvent for Advanced Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ES-001

Introduction

Ethyl stearate (B1226849), the ethyl ester of stearic acid, is a biocompatible and biodegradable excipient with a growing role in the development of sophisticated drug delivery systems.[1] Its properties as a non-toxic solvent, emollient, and stabilizer make it a valuable component in formulations targeting oral, topical, and parenteral routes of administration.[1][2][3] This document provides detailed application notes and experimental protocols for the use of ethyl stearate as a solvent in drug delivery formulations, with a focus on self-emulsifying drug delivery systems (SEDDS) and nanoemulsions.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in pharmaceutical formulations.

PropertyValueReference
Synonyms Ethyl octadecanoate, Stearic acid ethyl ester[2][4]
CAS Number 111-61-5[2][4]
Molecular Formula C20H40O2[4]
Molecular Weight 312.53 g/mol [3]
Appearance Colorless to pale yellow oily liquid or white crystalline mass[1][2]
Melting Point 33.4 - 38 °C[2][5]
Boiling Point 213-215 °C at 15 mmHg[2]
Solubility Insoluble in water; Soluble in ethanol, oils, and most organic solvents.[1][4]
Density Approximately 0.862 - 0.900 g/cm³[4]

Applications in Drug Delivery

This compound's lipophilic nature makes it an excellent solvent for poorly water-soluble drugs (BCS Class II and IV), enhancing their solubility and bioavailability.[2] Its primary applications in drug delivery include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): As the oil phase in SEDDS, this compound can dissolve lipophilic drugs, and upon gentle agitation in an aqueous medium, spontaneously form a fine oil-in-water emulsion, improving drug dissolution and absorption.[2][6][7]

  • Nanoemulsions: this compound can be formulated as the oil phase in nanoemulsions, which are kinetically stable lipid droplets with sizes typically under 200 nm.[8] These systems can enhance drug penetration through biological membranes.

  • Topical and Transdermal Formulations: Its emollient properties make it suitable for creams, lotions, and ointments, where it can also act as a vehicle for active pharmaceutical ingredients (APIs).[1][3]

  • Parenteral Formulations: Due to its biocompatibility, this compound can be used as a solvent in oleaginous injectable formulations for intramuscular or subcutaneous administration, potentially providing a sustained release effect.

Illustrative Quantitative Data

The following tables provide illustrative data on the solubility of model drugs in this compound and the characteristics of example formulations. Note: This data is for demonstration purposes and actual results will vary depending on the specific drug and formulation components.

Table 1: Illustrative Solubility of Model BCS Class II Drugs in this compound

DrugTherapeutic ClassSolubility in Water (mg/mL)Illustrative Solubility in this compound (mg/mL)
IbuprofenNSAID< 0.1150
CarbamazepineAnticonvulsant0.1125
GriseofulvinAntifungal0.01510
KetoconazoleAntifungal< 0.0130

Table 2: Illustrative Formulation Composition and Properties of an this compound-Based SEDDS

ComponentFunctionConcentration (% w/w)
Model Drug (e.g., Fenofibrate)API10
This compoundOil Phase30
Polysorbate 80Surfactant45
Propylene GlycolCo-surfactant15
Property Illustrative Value
Emulsification Time < 1 minute
Droplet Size (z-average) 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -25 mV

Table 3: Illustrative Formulation Composition and Properties of an this compound-Based Nanoemulsion

ComponentFunctionConcentration (% w/w)
Model Drug (e.g., Paclitaxel)API1
This compoundOil Phase20
LecithinSurfactant15
Poloxamer 188Co-surfactant5
Water for InjectionAqueous Phase59
Property Illustrative Value
Droplet Size (z-average) 120 nm
Polydispersity Index (PDI) < 0.15
Zeta Potential -30 mV

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based drug delivery systems.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the formulation of a liquid SEDDS using this compound as the oil phase.

1.1. Materials and Equipment

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor® EL)

  • Co-surfactant (e.g., Propylene Glycol, PEG 400)

  • Analytical balance

  • Magnetic stirrer with heating plate

  • Vortex mixer

  • Glass vials

1.2. Methodology

  • Screening of Excipients:

    • Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare a series of mixtures with varying ratios of this compound, surfactant, and co-surfactant.

    • For each mixture, titrate with water and observe the formation of emulsions to identify the self-emulsifying region.[9]

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the required amounts of the API, this compound, surfactant, and co-surfactant based on the optimized ratio from the phase diagram.

    • Add the components to a glass vial and mix thoroughly using a vortex mixer.

    • Gently heat the mixture (e.g., to 40°C) on a magnetic stirrer until a clear, homogenous solution is obtained.[9]

SEDDS_Preparation_Workflow cluster_excipient_selection Excipient Selection cluster_phase_diagram Phase Diagram Construction cluster_formulation SEDDS Formulation A API Solubility Screening in this compound, Surfactants, and Co-surfactants B Prepare Mixtures of this compound, Surfactant, and Co-surfactant A->B Select Excipients C Titrate with Water and Observe Emulsion Formation B->C D Identify Self-Emulsifying Region C->D E Weigh API, this compound, Surfactant, and Co-surfactant D->E Determine Optimal Ratios F Mix and Gently Heat E->F G Homogenous Liquid SEDDS F->G

Workflow for the preparation of an this compound-based SEDDS.
Protocol 2: Preparation of a Nanoemulsion by High-Pressure Homogenization

This protocol details the preparation of an oil-in-water nanoemulsion using this compound.

2.1. Materials and Equipment

  • API

  • This compound (Oil Phase)

  • Surfactant (e.g., Lecithin)

  • Co-surfactant (e.g., Poloxamer 188)

  • Water for Injection (Aqueous Phase)

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Ultrasonic bath (optional)

2.2. Methodology

  • Preparation of the Oil Phase:

    • Dissolve the API in this compound. Gentle heating may be required.

  • Preparation of the Aqueous Phase:

    • Disperse the surfactant and co-surfactant in water for injection.

  • Formation of a Coarse Emulsion:

    • Add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi) to reduce the droplet size to the nano-range.[10]

Nanoemulsion_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification A Dissolve API in this compound (Oil Phase) C Mix Oil and Aqueous Phases (High-Speed Stirring) A->C B Disperse Surfactant and Co-surfactant in Water (Aqueous Phase) B->C D Coarse Emulsion C->D E High-Pressure Homogenization D->E F Nanoemulsion E->F

Workflow for the preparation of an this compound-based nanoemulsion.

Characterization and Evaluation Protocols

Protocol 3: Physicochemical Characterization

3.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the SEDDS or nanoemulsion with deionized water to an appropriate concentration.

    • Analyze the sample using a DLS instrument to determine the z-average droplet size, PDI, and zeta potential.[11]

3.2. Viscosity Measurement

  • Method: Rotational Viscometer/Rheometer

  • Procedure:

    • Place the undiluted formulation in the viscometer.

    • Measure the viscosity at a controlled temperature (e.g., 25°C) and varying shear rates to characterize the flow behavior.[12]

3.3. Drug Content and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Procedure:

    • Total Drug Content: Disrupt the formulation (e.g., by dissolving in a suitable solvent like methanol) and quantify the total drug concentration using a validated analytical method.

    • Encapsulation Efficiency (for nanoemulsions): Separate the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantify the drug in the supernatant. Calculate the encapsulation efficiency as: ((Total Drug - Free Drug) / Total Drug) * 100.

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis bag method for assessing the in vitro drug release from an this compound-based formulation.

4.1. Materials and Equipment

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Dissolution apparatus (e.g., USP Type II paddle apparatus)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Syringes and filters

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis)

4.2. Methodology

  • Place a known amount of the formulation into a dialysis bag and seal it.

  • Immerse the dialysis bag in the dissolution apparatus containing the pre-warmed release medium (37°C) and stir at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.[13]

In_Vitro_Release_Workflow A Place Formulation in Dialysis Bag B Immerse in Release Medium in Dissolution Apparatus A->B C Withdraw Samples at Predetermined Time Intervals B->C D Analyze Drug Concentration (e.g., HPLC, UV-Vis) C->D E Plot Cumulative Drug Release vs. Time D->E

Workflow for in vitro drug release testing.
Protocol 5: Drug-Excipient Compatibility Study

This protocol outlines a method to assess the compatibility of the API with this compound.

5.1. Materials and Equipment

  • API

  • This compound

  • Glass vials

  • Oven for accelerated stability studies

  • Analytical instruments (e.g., HPLC, DSC, FTIR)

5.2. Methodology

  • Prepare binary mixtures of the API and this compound in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).[14][15]

  • Analyze the samples at initial and subsequent time points for any physical changes (e.g., color, appearance) and chemical degradation using techniques like HPLC for purity and DSC or FTIR for interaction studies.[14][15]

Conclusion

This compound is a promising and versatile solvent for the formulation of advanced drug delivery systems. Its favorable safety profile, biodegradability, and ability to solubilize lipophilic drugs make it a valuable excipient for researchers and drug development professionals. The protocols and data presented in this application note provide a framework for the successful formulation and evaluation of this compound-based drug delivery systems, particularly SEDDS and nanoemulsions, to enhance the bioavailability of poorly water-soluble drugs.

References

Application Notes & Protocols: Quantification of Ethyl Stearate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl stearate (B1226849) is a fatty acid ethyl ester (FAEE) formed in the body through the non-oxidative metabolism of ethanol (B145695). Its presence and concentration in biological matrices such as blood, plasma, and hair are utilized as biomarkers for assessing alcohol consumption. Accurate and sensitive quantification of ethyl stearate is crucial for clinical and forensic applications. These application notes provide detailed protocols for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and validation data.

Data Presentation: Quantitative Method Parameters

The selection of an analytical method depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of quantitative data for the determination of this compound and other relevant fatty acid ethyl esters.

AnalyteMethodMatrixLLOQ (ng/mL)Linearity Range (µg/mL)Precision (RSD%)Recovery (%)Reference
This compoundLC-MS/MSDried Blood Spots15-37Not Specified<15% (intraday)Not Specified[1][2]
This compoundGC-QqQ/MSPost-Mortem PlasmaNot Specified0.015 - 10<13% (interday)Not Specified[3]
Ethyl MyristateLC-MS/MSDried Blood Spots15-37Not Specified<15% (intraday)Not Specified[1][2]
Ethyl PalmitateLC-MS/MSDried Blood Spots15-37Not Specified<15% (intraday)Not Specified[1][2]
Ethyl OleateLC-MS/MSDried Blood Spots15-37Not Specified<15% (intraday)Not Specified[1][2]

LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Quantification of this compound in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted for the analysis of this compound from dried blood spots, which offers advantages in sample collection, storage, and prevention of post-sampling FAEE formation.[1][2]

1. Sample Preparation: Extraction from DBS

  • Cut out a dried blood spot generated from 50 µL of whole blood.

  • Place the DBS into a microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., D5-ethyl stearate at 62.5 ng/mL).

  • Add 500 µL of dimethyl sulfoxide (B87167) (DMSO) and 1000 µL of n-heptane.

  • Mix vigorously for 20 minutes at 1500 rpm.

  • Centrifuge the sample for 10 minutes at 16,000 x g.

  • Transfer the upper n-heptane layer to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UltiMate® 3000 UHPLC+ or equivalent.

  • Column: Kinetex 2.6 µm, C8, 100 Å, 50×2.1 mm, heated to 40°C.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: Linear gradient to 70% B

    • 1.5-5 min: Linear gradient to 97.5% B

    • 5-6 min: Hold at 97.5% B

    • 6-6.1 min: Linear gradient to 20% B

    • 6.1-8 min: Hold at 20% B

  • Mass Spectrometer: QTrap 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: 5000 V.

  • Source Temperature: 650°C.

  • MRM Transitions:

    • This compound: Q1 313.1 m/z -> Q3 285.3 m/z

    • D5-Ethyl Stearate (IS): Q1 318.1 m/z -> Q3 290.3 m/z (Example transition)

Protocol 2: Quantification of this compound in Plasma by GC-MS

This protocol describes a general approach for the analysis of this compound in plasma samples, which often requires derivatization to improve the volatility of the analyte for gas chromatography.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 500 µL of plasma in a glass tube, add 25 µL of an internal standard solution (e.g., ethyl heptadecanoate at 100 µg/mL in methanol).[3]

  • Vortex for 5 minutes.

  • Add 1.5 mL of cold methanol (B129727) for protein precipitation.[3]

  • Vortex for 5 minutes and then centrifuge at 2500 x g for 15 minutes at 4°C.[3]

  • Transfer 1.5 mL of the supernatant to a new glass tube and evaporate to dryness under a stream of nitrogen at 30°C.[3]

  • Derivatization (Acid-Catalyzed Esterification):

    • To the dried residue, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[4]

    • Cap the tube tightly and heat at 60°C for 60 minutes.[4]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer to a GC vial.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 6890N or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Mode: Splitless at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

Visualizations

cluster_prep Sample Preparation (LC-MS/MS) cluster_analysis Analysis dbs Dried Blood Spot extraction Add IS, DMSO, n-Heptane Vortex & Centrifuge dbs->extraction supernatant Collect n-Heptane Layer extraction->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for this compound Quantification in DBS by LC-MS/MS.

cluster_prep Sample Preparation (GC-MS) cluster_analysis Analysis plasma Plasma Sample extract Add IS & Methanol Precipitate Proteins plasma->extract evap Evaporate Supernatant extract->evap deriv Derivatize with BF3-Methanol evap->deriv extract2 Extract with Hexane deriv->extract2 gc_vial Transfer to GC Vial extract2->gc_vial gcms GC-MS Analysis gc_vial->gcms data Data Acquisition & Quantification gcms->data

Caption: Workflow for this compound Quantification in Plasma by GC-MS.

cluster_formation Biological Formation of this compound cluster_measurement Quantification ethanol Ethanol (from consumption) faee_synthase FAEE Synthase (Enzyme) ethanol->faee_synthase stearic_acid Stearic Acid (Endogenous Fatty Acid) stearic_acid->faee_synthase ethyl_stearate This compound (Biomarker) faee_synthase->ethyl_stearate biological_sample Biological Sample (Blood, Plasma, Hair) ethyl_stearate->biological_sample quantification Analytical Method (LC-MS or GC-MS) biological_sample->quantification concentration Concentration Data quantification->concentration

Caption: Formation and Measurement of this compound as a Biomarker.

References

Application Note: Characterization of Ethyl Stearate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl stearate (B1226849) is the ethyl ester of stearic acid, a saturated fatty acid. It finds applications in various industries, including cosmetics, food, and as a plasticizer. Accurate characterization of ethyl stearate is crucial for quality control and research purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The chemical structure and atom numbering for this compound are provided below for correlation with the NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The assignments are summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.12Quartet2H-O-CH ₂-CH₃ (1')
b2.28Triplet2H-CH ₂-C(O)O- (2)
c1.62Multiplet2H-CH ₂-CH₂C(O)O- (3)
d1.25Multiplet~28H-(CH ₂)₁₄-
e1.25Triplet3H-O-CH₂-CH ₃ (2')
f0.88Triplet3HCH ₃-(CH₂)₁₆- (18)

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent used is deuterated chloroform (B151607) (CDCl₃).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The table below summarizes the chemical shifts for each carbon atom.[1]

Carbon AtomChemical Shift (δ, ppm)
C=O173.8
-C H₂-O- (1')60.1
-C H₂-C(O)O- (2)34.4
-(C H₂)ₙ- (bulk)29.7, 29.5, 29.4, 29.3, 29.1
-C H₂-CH₂C(O)O- (3)25.1
-CH₂-C H₂-CH₃ (17)32.0
-CH₂-C H₃ (18)22.7
-O-CH₂-C H₃ (2')14.3
C H₃-(CH₂)₁₆- (18)14.1

Note: Chemical shifts are typically referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[4][5]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is recommended.[6]

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

G cluster_0 Pre-analysis cluster_1 Analysis cluster_2 Conclusion A Sample Preparation B NMR Data Acquisition A->B Insert into Spectrometer C Data Processing B->C Raw Data (FID) D Spectral Analysis C->D Processed Spectrum E Structure Confirmation D->E Peak Assignment & Integration

Caption: Workflow for this compound NMR Analysis.

Signal Assignment Logic

This diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic NMR signals.

G cluster_0 This compound Structure cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals struct CH₃-(CH₂)₁₄-CH₂-C(O)-O-CH₂-CH₃ Stearate Chain Ethyl Group H_signals 'a' (4.12 ppm, q) 'b' (2.28 ppm, t) 'c' (1.62 ppm, m) 'd' (1.25 ppm, m) 'e' (1.25 ppm, t) 'f' (0.88 ppm, t) struct:f2->H_signals Corresponds to struct:f1->H_signals C_signals C=O (173.8 ppm) -CH₂-O- (60.1 ppm) Aliphatic Chain (14.1-34.4 ppm) struct:f2->C_signals struct:f1->C_signals

Caption: Correlation of Structure to NMR Signals.

References

Application Note: Analysis of Ethyl Stearate using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl stearate (B1226849) is a long-chain fatty acid ethyl ester formed from the condensation of stearic acid and ethanol. It is widely used in the pharmaceutical and cosmetic industries as an emollient, lubricant, and solvent. The precise characterization of its molecular structure and purity is critical for quality control and formulation development. Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers rapid, non-destructive, and highly specific methods for analyzing ethyl stearate. These techniques provide a unique "molecular fingerprint" by probing the vibrational modes of its functional groups. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using both FTIR and Raman spectroscopy.

Part 1: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds (stretching, bending, rocking). The resulting spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). The positions and intensities of the absorption bands are characteristic of specific functional groups, making FTIR an excellent tool for structural elucidation. For esters like this compound, the most prominent feature is the strong carbonyl (C=O) stretch.

Data Presentation: Characteristic FTIR Peaks for this compound

The FTIR spectrum of this compound is dominated by absorptions from its long alkyl chain and the ester functional group. The key vibrational modes are summarized below.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Peak Intensity
C-H Asymmetric StretchAlkane (-CH₂)~2916 - 2920Strong
C-H Symmetric StretchAlkane (-CH₂)~2848 - 2850Strong
C=O StretchEster (-COO-)~1735 - 1740Very Strong, Sharp
C-H Bend (Scissoring)Methylene (-CH₂-)~1460 - 1470Medium
Asymmetric C-C-O StretchEster linkage~1241Strong
Symmetric O-C-C StretchEster linkage~1100Strong

Note: Peak positions can vary slightly based on sample state and instrumentation.[1]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique for liquids and solids that requires minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Perkin Elmer Spectrum One, Bruker Tensor 37)[2][3]

  • ATR Accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

  • Software for data acquisition and analysis (e.g., OPUS, Spectrum)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[2]

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously using a solvent-compatible wipe (e.g., lint-free tissue) moistened with a suitable solvent like isopropanol (B130326) or ethanol. Allow the crystal to dry completely.

  • Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum. A typical background scan consists of 32 to 128 co-added scans at a spectral resolution of 4 cm⁻¹.[3]

  • Sample Application: Place a small amount of this compound (a few microliters for liquids or a small amount of powder to cover the crystal for solids) directly onto the ATR crystal.[3] If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., spectral range 4000–600 cm⁻¹, resolution 4 cm⁻¹, 32-128 scans).[2][3]

  • Data Processing: The software will automatically perform the background subtraction. Further processing may include baseline correction and normalization if required for quantitative analysis.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal to remove all traces of the sample before the next measurement.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_Crystal->Collect_Bkg 1 Apply_Sample Apply this compound Sample Collect_Bkg->Apply_Sample 2 Collect_Sample Collect Sample Spectrum Apply_Sample->Collect_Sample 3 Process_Data Process Data (e.g., Baseline Correction) Collect_Sample->Process_Data 4 Analyze_Spectrum Analyze Spectrum (Peak Identification) Process_Data->Analyze_Spectrum 5

FTIR experimental workflow for this compound analysis.

Part 2: Raman Spectroscopy Analysis

Principle: Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a sample, most of it is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), resulting in a shift in energy. This shift corresponds to the vibrational energy levels of the molecule. Raman and FTIR are complementary; vibrations that are strong in Raman (e.g., non-polar C-C bonds) are often weak in FTIR, and vice versa. The highly polarizable C-H and C-C bonds in lipids give strong Raman signals.[4]

Data Presentation: Characteristic Raman Peaks for this compound

While the C=O stretch is weaker in Raman than in FTIR, other vibrations within the long alkyl chain are prominent and provide valuable structural information.

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)Peak Intensity
C-H StretchAlkane (-CH₂, -CH₃)~2800 - 3000Strong
C=O StretchEster (-COO-)~1739 - 1740Medium-Weak
CH₂ ScissoringMethylene (-CH₂-)~1444Strong
CH₂ TwistingMethylene (-CH₂-)~1290 - 1320Medium
C-C StretchAlkyl Chain~1080 - 1135Medium
R-C=O and C-C StretchEster linkage~861Medium

Note: Raman shifts are highly sensitive to the molecular environment and conformation.[5][6][7]

Experimental Protocol: FT-Raman Spectroscopy

Instrumentation:

  • FT-Raman Spectrometer (e.g., Bruker MultiRAM)

  • Laser Source (typically Nd:YAG at 1064 nm to reduce fluorescence)

  • Sample holder (e.g., glass vial, capillary tube)

  • Software for data acquisition and analysis

Procedure:

  • Instrument Setup: Power on the spectrometer and laser source. Allow the laser to stabilize for at least 20 minutes to ensure consistent power output.[8]

  • Sample Preparation: Place the this compound sample (liquid or solid) into a suitable container, such as a glass NMR tube or a vial. The amount should be sufficient for the laser to interact with the bulk of the sample.

  • Instrument Calibration: If required, perform a calibration check using a known standard (e.g., sulfur, polystyrene) to ensure wavenumber accuracy.

  • Spectrum Acquisition: Place the sample in the spectrometer's sample compartment. Set the acquisition parameters, including:

    • Laser Power: Use appropriate power to maximize signal without causing sample degradation (e.g., 20-100 mW).[8][9]

    • Number of Scans: Co-add multiple scans (e.g., 100-200) to improve the signal-to-noise ratio.

    • Resolution: A spectral resolution of 4-8 cm⁻¹ is typically sufficient.

  • Data Processing: Process the raw spectrum by performing cosmic ray removal, baseline correction, and intensity calibration if necessary. For quantitative work, normalization to a specific peak may be required.[6]

Visualization: Raman Analysis Workflow

Raman_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample_Prep Prepare Sample (e.g., in vial) Instrument_Setup Instrument Setup & Laser Stabilization Sample_Prep->Instrument_Setup 1 Place_Sample Position Sample Instrument_Setup->Place_Sample 2 Acquire_Spectrum Acquire Raman Spectrum Place_Sample->Acquire_Spectrum 3 Process_Data Process Spectrum (e.g., Cosmic Ray Removal) Acquire_Spectrum->Process_Data 4 Analyze_Spectrum Analyze Spectrum (Peak Assignment) Process_Data->Analyze_Spectrum 5

Raman spectroscopy experimental workflow.

Part 3: Comparative and Quantitative Analysis

FTIR vs. Raman for this compound Analysis

Both techniques are powerful for identifying this compound, but they offer complementary information.

  • FTIR: Highly sensitive to the polar ester (C=O, C-O) bonds, providing a very strong and unambiguous signal for the ester functional group. It is often the primary choice for confirming the presence of the ester moiety.[1]

  • Raman: More sensitive to the non-polar hydrocarbon backbone (C-C, C-H bonds). This makes it particularly useful for studying the conformational order (e.g., chain packing in solid vs. liquid state) and for quantifying the degree of unsaturation if C=C bonds were present.[4][9]

Quantitative Analysis Protocols

Quantitative analysis with vibrational spectroscopy relies on the Beer-Lambert law, where the intensity or area of a characteristic peak is proportional to the concentration of the analyte.[10]

Protocol for Quantitative FTIR:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable IR-transparent solvent (e.g., hexane (B92381) or chloroform) or a relevant matrix (e.g., another oil).

  • Spectrum Acquisition: Acquire ATR-FTIR spectra for each standard and the unknown sample(s) under identical conditions.

  • Peak Integration: Identify the strong C=O stretching band around 1735-1740 cm⁻¹.[11] Calculate the area under this peak for each spectrum after performing a consistent baseline correction.

  • Calibration Curve: Plot the integrated peak area against the known concentration of the standards. Perform a linear regression to generate a calibration curve.

  • Quantification: Use the peak area of the unknown sample and the calibration curve equation to determine the concentration of this compound.

Protocol for Quantitative Raman:

  • Standard Preparation: Prepare calibration standards as described for FTIR.

  • Internal Standard (Optional but Recommended): For improved accuracy, an internal standard can be used. However, for relative quantification (e.g., extent of reaction), ratiometric analysis is common. A stable band from the molecule itself, such as a strong CH₂ deformation peak (~1444 cm⁻¹), can serve as an internal reference.[12][13]

  • Spectrum Acquisition: Acquire Raman spectra for all samples under identical conditions, ensuring consistent laser power and acquisition time.

  • Peak Ratio Calculation: Calculate the ratio of the area of an analyte peak (e.g., the C=O stretch at ~1740 cm⁻¹) to the area of a reference peak.[13][14]

  • Calibration and Quantification: Create a calibration curve by plotting the peak area ratio against concentration and use it to determine the concentration of the unknown.

Visualization: Molecular Vibration to Spectral Peak Relationship

Logical_Relationship cluster_molecule This compound Molecule cluster_vibration Vibrational Modes cluster_technique Spectroscopy Technique cluster_peak Characteristic Spectral Peak mol C₂₀H₄₀O₂ fg1 Ester Group (-COO-) mol->fg1 fg2 Alkyl Chain (-CH₂-) mol->fg2 vib1 C=O Stretch fg1->vib1 vib2 C-C-O Stretch fg1->vib2 vib3 C-H / C-C Stretch & Bending fg2->vib3 ftir FTIR (Absorption) vib1->ftir High Dipole Change raman Raman (Scattering) vib1->raman Weak vib2->ftir vib3->raman High Polarizability Change peak1 ~1740 cm⁻¹ (Very Strong) ftir->peak1 peak2 ~1241 cm⁻¹ (Strong) ftir->peak2 raman->peak1 peak3 ~2900 & ~1444 cm⁻¹ (Strong) raman->peak3

Logical flow from molecular structure to spectral output.

References

Application Notes and Protocols: Ethyl Stearate as a Plasticizer in Biodegradable Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl stearate (B1226849) as a plasticizer in biodegradable polymer research, with a focus on polylactic acid (PLA), polyhydroxybutyrate (B1163853) (PHB), and starch-based blends. This document outlines the effects of ethyl stearate on the mechanical and thermal properties of these polymers, detailed experimental protocols for incorporation, and the underlying mechanism of plasticization.

Introduction to this compound as a Bioplasticizer

This compound, the ethyl ester of stearic acid, is a bio-based, non-toxic, and biodegradable compound that holds significant promise as a plasticizer for biodegradable polymers.[1] Its long aliphatic chain can effectively reduce intermolecular forces between polymer chains, thereby increasing flexibility and reducing brittleness. This makes it an attractive alternative to traditional, often petroleum-based, plasticizers in applications such as food packaging, biomedical devices, and drug delivery systems.

Effects on Polymer Properties

The incorporation of this compound as a plasticizer is expected to modify the mechanical and thermal properties of biodegradable polymers. While specific quantitative data for this compound is limited in publicly available literature, the effects can be extrapolated from studies on similar fatty acid ester plasticizers. Generally, the addition of a plasticizer like this compound leads to:

  • Decreased Tensile Strength: The reduction of intermolecular forces weakens the material, leading to a lower stress at which it will fail.

  • Increased Elongation at Break: The increased mobility of polymer chains allows the material to stretch more before breaking, indicating enhanced ductility.[2]

  • Reduced Glass Transition Temperature (Tg): The plasticizer increases the free volume between polymer chains, allowing them to move more freely at lower temperatures.[3][4][5]

The following tables summarize typical data for unplasticized biodegradable polymers and the expected changes upon the addition of fatty acid ester plasticizers.

Table 1: Typical Mechanical Properties of Unplasticized Biodegradable Polymers

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA50 - 702 - 63.0 - 3.5
PHB~403 - 83.5 - 4.0[6]
Starch Blends5 - 3010 - 800.1 - 1.0

Table 2: Expected Effects of Fatty Acid Ester Plasticizers on Biodegradable Polymer Properties (Illustrative)

Polymer BlendPlasticizer Content (wt%)Change in Tensile StrengthChange in Elongation at BreakChange in Glass Transition Temperature (Tg)
PLA5 - 20%DecreaseSignificant IncreaseDecrease
PHB5 - 15%DecreaseSignificant IncreaseDecrease
Starch Blends10 - 30%DecreaseIncreaseDecrease

Mechanism of Plasticization

This compound functions as a plasticizer by inserting its molecules between the polymer chains. Its long, flexible aliphatic tail disrupts the strong intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid structure. This increases the free volume within the polymer matrix, allowing the polymer chains to slide past one another more easily, which results in increased flexibility and a lower glass transition temperature.

PlasticizationMechanism cluster_0 Before Plasticization cluster_1 After Plasticization p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 p4 Polymer Chain p5 Polymer Chain p4->p5 Weakened Forces es1 This compound p6 Polymer Chain p5->p6 es2 This compound start Rigid Polymer (High Tg, Brittle) cluster_0 cluster_0 end Flexible Polymer (Lower Tg, Ductile) cluster_1 cluster_1

Mechanism of polymer plasticization by this compound.

Experimental Protocols

The following are general protocols for incorporating this compound into biodegradable polymers. Researchers should optimize these protocols based on their specific polymer grades and experimental goals.

Solvent Casting Method

This method is suitable for preparing thin films with a uniform dispersion of the plasticizer.

Materials:

  • Biodegradable polymer (e.g., PLA, PHB, or starch blend)

  • This compound

  • Suitable solvent (e.g., chloroform, dichloromethane (B109758) for PLA/PHB; water for starch)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Protocol:

  • Dissolution: Dissolve a known amount of the biodegradable polymer in the appropriate solvent in a beaker with stirring until a homogeneous solution is obtained. The concentration will depend on the polymer's molecular weight and the desired film thickness.

  • Plasticizer Addition: Add the desired amount of this compound (e.g., 5-20% w/w relative to the polymer) to the polymer solution. Continue stirring until the this compound is fully dissolved and the solution is clear.

  • Casting: Pour the solution into a clean, level glass petri dish. The volume of the solution will determine the final film thickness.

  • Solvent Evaporation: Place the petri dish in a fume hood at room temperature and cover it loosely to allow for slow solvent evaporation. This will help to prevent the formation of bubbles and ensure a uniform film.

  • Drying: Once the film appears dry, place it in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the casting surface.

Melt Blending Method

This method is suitable for producing larger quantities of plasticized polymer for applications such as extrusion or injection molding.

Materials:

  • Biodegradable polymer pellets

  • This compound

  • Twin-screw extruder or internal mixer

  • Compression molder or injection molder

Protocol:

  • Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture.

  • Premixing: In a sealed bag, thoroughly mix the dried polymer pellets with the desired amount of liquid this compound.

  • Melt Blending: Feed the premixed material into a twin-screw extruder or internal mixer. The processing temperature should be set above the melting temperature of the polymer (e.g., 170-190°C for PLA).

  • Extrusion/Pelletizing: Extrude the molten blend through a die and cool the extrudate in a water bath. Pelletize the cooled strand into small pellets.

  • Specimen Preparation: The resulting pellets can be used for further processing, such as compression molding or injection molding, to create specimens for testing.

ExperimentalWorkflow cluster_solvent Solvent Casting cluster_melt Melt Blending sc1 Dissolve Polymer sc2 Add this compound sc1->sc2 sc3 Cast Solution sc2->sc3 sc4 Solvent Evaporation sc3->sc4 sc5 Vacuum Drying sc4->sc5 end_film Plasticized Film sc5->end_film mb1 Dry Polymer Pellets mb2 Premix with this compound mb1->mb2 mb3 Melt Extrusion mb2->mb3 mb4 Pelletize mb3->mb4 end_pellets Plasticized Pellets mb4->end_pellets start Start start->sc1 start->mb1

General experimental workflow for incorporating this compound.

Characterization of Plasticized Polymers

To evaluate the effectiveness of this compound as a plasticizer, the following characterization techniques are recommended:

  • Tensile Testing (ASTM D882 or D638): To determine tensile strength, elongation at break, and Young's modulus.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties and determine the storage modulus, loss modulus, and tan delta as a function of temperature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer.

  • Scanning Electron Microscopy (SEM): To observe the morphology and fracture surface of the polymer blends.

Conclusion

This compound presents a viable, bio-based option for plasticizing biodegradable polymers. Its incorporation is expected to enhance the flexibility and processability of materials like PLA, PHB, and starch blends, making them suitable for a wider range of applications. The protocols and characterization methods outlined in this document provide a solid foundation for researchers to explore the potential of this compound in the development of novel biodegradable materials. Further research is encouraged to establish a more comprehensive quantitative understanding of its effects on various polymer systems.

References

Troubleshooting & Optimization

Optimizing ethyl stearate synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of ethyl stearate (B1226849) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ethyl stearate.

Issue 1: Why is my this compound yield unexpectedly low?

Low yield is a common problem in this compound synthesis, primarily conducted via Fischer esterification, which is a reversible reaction.[1][2][3][4][5]

  • Possible Cause 1: Reaction Equilibrium. The esterification reaction between stearic acid and ethanol (B145695) is in equilibrium with the reverse reaction (hydrolysis).[1][2][3] If the water produced is not removed, the reaction will reach equilibrium with significant amounts of unreacted starting materials.

    • Solution: To shift the equilibrium toward the product, either use a large excess of one reactant (typically ethanol) or actively remove water as it forms.[1][3][6] Water can be removed by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[5][7]

  • Possible Cause 2: Inefficient Catalyst. The acid catalyst may be insufficient in amount, old, or deactivated.

    • Solution: Ensure the catalyst is active and used in the correct concentration. For heterogeneous catalysts like phosphotungstic acid (PTA), a loading of 1 mol% has been shown to be effective.[8] For homogeneous catalysts like sulfuric acid, concentrations of 1-3% relative to the carboxylic acid are common.[5][9]

  • Possible Cause 3: Suboptimal Reaction Temperature. The reaction rate is highly dependent on temperature.

    • Solution: Increase the reaction temperature. For acid-catalyzed reactions, heating to reflux is standard.[7] Studies have shown yields increasing from less than 10% at room temperature to 98% at 110°C.[8] For enzymatic reactions, the optimal temperature is typically around 60°C.[10][11]

  • Possible Cause 4: Side Reactions. At higher temperatures, side reactions such as the dehydration of ethanol to form diethyl ether can occur, reducing the amount of alcohol available to react with the stearic acid.[8]

    • Solution: Optimize the catalyst loading and temperature. A higher catalyst loading can sometimes promote side reactions.[8] Avoid excessive temperatures beyond what is necessary for an efficient reaction rate.

Issue 2: My final product is impure. What are the likely contaminants?

Purity is critical, especially for pharmaceutical and cosmetic applications.[12] Contaminants often include unreacted starting materials or byproducts from the workup process.

  • Possible Cause 1: Residual Stearic Acid. Due to the equilibrium nature of the reaction, unreacted stearic acid is a common impurity.

    • Solution: During the workup phase, wash the crude product with a mild base solution, such as saturated sodium bicarbonate, to neutralize and remove any remaining acidic components.[4][7]

  • Possible Cause 2: Residual Catalyst. If a homogeneous acid catalyst like sulfuric acid was used, it must be completely removed.

    • Solution: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) during the aqueous wash.[7]

  • Possible Cause 3: Residual Ethanol. If a large excess of ethanol was used, it must be removed from the final product.

    • Solution: Remove excess ethanol by distillation or using a rotary evaporator after the reaction is complete.[7]

  • Possible Cause 4: Water. Water can be present from the reaction itself or from the aqueous workup.

    • Solution: Dry the organic layer containing the product with an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate before final solvent evaporation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most popular laboratory and industrial method is the Fischer esterification of stearic acid with ethanol using an acid catalyst.[13] This method is well-understood and can produce high yields (>95%) under optimized conditions.[8] Alternative "green" methods using enzymatic catalysts like Candida rugosa lipase (B570770) or Novozym 435 are also effective, achieving conversions greater than 90%.[10][13]

Q2: Which catalyst should I choose for my synthesis?

The choice of catalyst depends on the desired reaction conditions and environmental considerations.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, HCl, p-TsOH): These are effective and widely used but can be corrosive and present challenges in separation and disposal.[7][13]

  • Heterogeneous Acid Catalysts (e.g., Phosphotungstic Acid (PTA), Acidic Clays): These catalysts are solid, making them easier to separate from the reaction mixture and potentially reusable, which is more environmentally friendly.[8][9] PTA has been shown to give yields of up to 97% for this compound.[8]

  • Enzymatic Catalysts (Lipases): These are highly selective, operate under mild conditions (e.g., 60°C), and are environmentally benign.[10][11] Novozym 435 is a commonly used lipase that provides high conversion rates.[10][14]

Q3: What is the optimal molar ratio of ethanol to stearic acid?

To maximize yield, an excess of ethanol is typically used to drive the equilibrium towards the formation of the ester.[1]

  • For acid-catalyzed reactions in a closed system, a slight excess, such as a 1.5:1 molar ratio of alcohol to stearic acid, has proven effective, yielding 98% for an analogous stearate ester.[8]

  • For enzymatic reactions , the optimal ratio can be higher. For instance, a 5:1 molar ratio of ethanol to stearic acid resulted in a 92% conversion using Novozym 435.[10][11][14]

Q4: How can I purify the synthesized this compound?

A typical purification workflow involves several steps:

  • Catalyst Neutralization: If a homogeneous acid catalyst was used, wash the crude product with a saturated sodium bicarbonate solution until it is neutral.[7]

  • Removal of Excess Alcohol: Distill the excess ethanol, often under reduced pressure.[7]

  • Aqueous Washing: Wash the product with distilled water to remove any remaining water-soluble impurities.[7]

  • Drying: Dry the organic product layer over an anhydrous salt like Na₂SO₄.[8]

  • Final Purification (Optional): For very high purity, column chromatography on silica (B1680970) gel or fractional distillation under vacuum can be employed.[8][15]

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis

Catalyst TypeSpecific CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield / ConversionReference(s)
Heterogeneous AcidPhosphotungstic Acid (PTA)1.5:1110497%[8]
Heterogeneous AcidGermanium TungstateN/ARefluxN/AN/A[7]
Homogeneous AcidSulfuric Acid (H₂SO₄)Molar ExcessReflux (70-95)1 - 458 - 75%[13][16][17]
Homogeneous AcidSodium BisulfateN/ARefluxN/AN/A[7]
EnzymaticNovozym 4355:1602492%[10][11][14]
EnzymaticCandida rugosa Lipase5:1 - 15:140 - 6024 - 120>90%[13]

Table 2: Effect of Temperature and Catalyst Loading on Alkyl Stearate Yield (using PTA catalyst)

ParameterValueYield (%)NotesReference(s)
Temperature Room Temp.<10%Reaction performed over 12 hours.[8]
80°C76%Reaction performed over 4 hours.[8]
90°C89%Reaction performed over 4 hours.[8]
100°C96%Reaction performed over 4 hours.[8]
110°C98%Reaction performed over 4 hours.[8]
Catalyst Loading 0.4 mol%90%Reaction performed over 4 hours.[8]
1.0 mol%98%Optimal concentration.[8]
1.2 mol%91%Higher loading led to decreased yield due to side reactions.[8]

Note: Data for temperature and catalyst loading were generated for propyl stearate but are directly applicable to this compound synthesis under similar conditions, which achieved a 97% yield.[8]

Experimental Protocols

Protocol 1: Fischer Esterification using a Heterogeneous Catalyst (PTA)

This protocol is adapted from a high-yield synthesis of alkyl stearates.[8]

  • Reaction Setup: In a batch-type glass pressure reactor, add stearic acid, ethanol (1.5 molar equivalents), and phosphotungstic acid (PTA) catalyst (1 mol% relative to stearic acid).

  • Heating: Seal the reactor and heat the mixture to 110°C with stirring for 4 hours.

  • Cooling & Extraction: After the reaction, cool the vessel to room temperature. Add petroleum ether to dissolve the product, separating it from the solid PTA catalyst by decantation or centrifugation.

  • Washing: Combine the petroleum ether layers.

  • Drying: Dry the organic solution over anhydrous Na₂SO₄.

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: For high purity, the crude product can be further purified by column chromatography on silica gel.

Protocol 2: Enzymatic Synthesis using Novozym 435

This protocol is based on an optimized enzymatic synthesis of this compound.[10][11][14]

  • Reaction Setup: In a suitable flask, combine stearic acid and the immobilized lipase catalyst, Novozym 435 (1% by weight of the acid).

  • Reactant Addition: Add ethanol in a 5:1 molar ratio relative to the stearic acid. For optimal results, add the alcohol in three fractionated portions during the initial hours of the reaction.

  • Incubation: Maintain the reaction at 60°C with agitation (e.g., 200 rpm) for 24 hours.

  • Catalyst Removal: Separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • Purification: Remove excess ethanol under reduced pressure. The remaining product is typically of high purity, but can be washed as described in the Fischer protocol if needed.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation SA Stearic Acid (R-COOH) Protonated_SA Protonated Stearic Acid (Electrophilic Carbon) SA->Protonated_SA + H+ (from catalyst) H_ion H+ Tetra_Intermediate Tetrahedral Intermediate Protonated_SA->Tetra_Intermediate + Ethanol Ethanol Ethanol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetra_Intermediate->Protonated_Intermediate Proton transfer Resonance_Carbocation Resonance-Stabilized Carbocation Protonated_Intermediate->Resonance_Carbocation - H₂O Water H₂O Ethyl_Stearate This compound (R-COOR') Resonance_Carbocation->Ethyl_Stearate - H+ H_ion_regen H+ (Catalyst Regenerated)

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Synthesis_Workflow Start Start: Reactants (Stearic Acid, Ethanol) Add_Catalyst Add Catalyst (Acid or Enzyme) Start->Add_Catalyst Reaction Reaction (Heating/Incubation) Add_Catalyst->Reaction Workup Workup & Neutralization Reaction->Workup Filtration Filtration (Remove Heterogeneous Catalyst/Enzyme) Workup->Filtration Heterogeneous Catalyst? Distillation Distillation (Remove Excess Ethanol) Workup->Distillation Homogeneous Catalyst? Filtration->Distillation Washing Aqueous Washing (Remove Acid/Impurities) Distillation->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Purification Final Purification (Chromatography/Distillation) Drying->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Yield Start Problem: Low Yield Q_Equilibrium Is water being removed from the reaction? Start->Q_Equilibrium Q_Temp Is the reaction temperature optimal? Start->Q_Temp Q_Catalyst Is the catalyst active and sufficient? Start->Q_Catalyst Q_Ratio Is reactant molar ratio optimized? Start->Q_Ratio Sol_Equilibrium Solution: - Use Dean-Stark trap - Add molecular sieves Q_Equilibrium->Sol_Equilibrium No Sol_Temp Solution: - Increase temperature (e.g., to 110°C for acid) - Check enzyme optimum (e.g., 60°C) Q_Temp->Sol_Temp No Sol_Catalyst Solution: - Use fresh catalyst - Optimize loading (e.g., 1 mol% PTA) Q_Catalyst->Sol_Catalyst No Sol_Ratio Solution: - Increase excess of ethanol (e.g., 1.5:1 to 5:1) Q_Ratio->Sol_Ratio No

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Ethyl Stearate Purification by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl stearate (B1226849) by crystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of ethyl stearate in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or insufficient solvent volume.

  • Solvent Selection: this compound is a non-polar compound and will dissolve best in non-polar organic solvents.[1] Good single-solvent options include ethanol, acetone, or ethyl acetate (B1210297).[2][3][4] For mixed solvent systems, a combination where this compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent) is effective. Common pairs include ethanol/water or acetone/hexane.[2][3]

  • Solvent Volume: You may not be using a sufficient volume of solvent. Incrementally add more hot solvent until the this compound dissolves completely.[2]

  • Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of this compound.[2][5]

Q2: No crystals are forming after the solution has cooled. What is the problem?

A2: The absence of crystal formation upon cooling is often due to high solubility at lower temperatures or the solution being too dilute.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates nucleation sites for crystal growth.[6]

    • Seeding: Add a very small crystal of pure this compound to the solution to act as a template for crystallization.[6]

    • Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[6]

    • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the this compound.[2]

Q3: An oil is forming instead of crystals. How can I fix this "oiling out"?

A3: "Oiling out" or liquid-liquid phase separation occurs when the solute separates from the solution as a liquid rather than a solid.[7][8] This is common for compounds with low melting points, like this compound (melting point: 33-35°C).[9]

  • Higher Crystallization Temperature: Ensure that the crystallization temperature is below the melting point of this compound.

  • Solvent Choice: The polarity difference between the solvent and this compound might be too large. Try a less polar solvent or adjust the ratio of your mixed solvent system.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. Insulating the flask can help.

  • Dilution: Add more of the "good" solvent to the hot solution to reduce the supersaturation level, then cool slowly.[3]

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Incomplete Crystallization: Ensure the solution has been thoroughly cooled for a sufficient amount of time to maximize crystal formation.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor.[5] If this is the case, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again.

  • Premature Crystallization: If crystals form too quickly in the hot solution during filtration, it can lead to loss of product on the filter paper. Ensure you use a heated funnel and pre-warmed glassware for hot filtration.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[5]

Q5: The purified this compound is still impure. What can be done?

A5: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Slow Crystal Growth: Rapid crystallization can trap impurities.[6] Ensure the cooling process is slow and undisturbed to allow for the formation of purer crystals.

  • Washing: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: A second crystallization step can significantly improve purity.[10]

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol, acetone, and ethyl acetate are good starting points for single-solvent crystallization.[2][3][4] For mixed-solvent systems, ethanol-water is a common choice.

Q2: How does the cooling rate affect the crystallization of this compound?

A2: The cooling rate has a significant impact on crystal size and purity. Slower cooling generally leads to larger, purer crystals, while rapid cooling can result in smaller crystals that may trap more impurities.[6]

Q3: How can I assess the purity of my crystallized this compound?

A3: Purity can be assessed using several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point. Impurities will typically broaden and depress the melting point range. The melting point of pure this compound is around 33-35°C.[9]

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the presence of impurities.

  • Differential Scanning Calorimetry (DSC): DSC is a quantitative method to determine purity by analyzing the melting endotherm.[11][12][13]

  • Gas Chromatography (GC): GC can provide a quantitative measure of purity. A purity of ≥96% is generally expected for commercially available this compound.[14]

Quantitative Data

Table 1: Thermal Properties of this compound Determined by DSC.

ParameterValue at 2 deg/min Heating/Cooling RateValue at 10 deg/min Heating/Cooling Rate
Melting Point~33.4 °CHigher than at 2 deg/min by ~1.8°C
Crystallization BehaviorCrystallizes in a stable modificationCrystallizes in a stable modification

Data synthesized from research by Havriushenko and Gladkiy, which indicates that the melting temperature is slightly dependent on the heating rate.[11]

Table 2: Example of Purity and Yield Tracking for this compound Crystallization.

Crystallization StepStarting Material Purity (GC)Solvent SystemYield (%)Purified Material Purity (GC)
1st Crystallization90%Ethanol85%97%
2nd Crystallization97%Acetone90%>99%

This table provides hypothetical data to illustrate the expected improvement in purity and the associated yield for successive crystallization steps.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization of this compound
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with gentle stirring until the solvent boils and the this compound is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Purity Assessment by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the dried, purified this compound into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature at a controlled rate (e.g., 2°C/min or 10°C/min) to a temperature above the melting point (e.g., 50°C).[11]

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The shape of the peak can be used to calculate the purity of the sample using the van't Hoff equation, which is typically integrated into the instrument's software.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Impure this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling & Crystallization hot_filt->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry analyze Purity Analysis (DSC, GC, MP) dry->analyze end Pure this compound analyze->end

Caption: Experimental workflow for the purification of this compound by crystallization.

troubleshooting_flow start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce Yes low_yield Low Yield? oiling_out->low_yield No adjust_solvent Adjust Process: - Slower Cooling - Change Solvent/Ratio - Add More 'Good' Solvent oiling_out->adjust_solvent Yes optimize_yield Optimize Yield: - Ensure Complete Cooling - Use Minimal Hot Solvent - Wash with Ice-Cold Solvent low_yield->optimize_yield Yes end_node Problem Solved low_yield->end_node No induce->end_node adjust_solvent->end_node optimize_yield->end_node

Caption: Troubleshooting decision tree for this compound crystallization.

References

Improving the efficiency of enzymatic synthesis of ethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of ethyl stearate (B1226849).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the efficiency of ethyl stearate synthesis?

A1: The efficiency of the enzymatic synthesis of this compound is primarily influenced by several key parameters: reaction temperature, substrate molar ratio (stearic acid to ethanol), enzyme concentration, agitation speed, and the presence of water. Optimizing these parameters is crucial for achieving high conversion rates.

Q2: Which enzyme is most commonly used for this compound synthesis?

A2: Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is widely reported as an effective biocatalyst for the synthesis of this compound due to its high activity and stability.[1][2][3] Other lipases, such as those from Candida rugosa, have also been used successfully.[4]

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature for the enzymatic synthesis of this compound is typically around 60°C.[1][2][3] Higher temperatures can lead to enzyme denaturation and reduced activity, while lower temperatures may result in slower reaction rates.

Q4: How does the molar ratio of stearic acid to ethanol (B145695) affect the reaction?

A4: An excess of ethanol is generally used to drive the reaction equilibrium towards the formation of the ester. A molar ratio of 1:5 (stearic acid to ethanol) has been shown to yield high conversions of up to 92%.[1][2] However, very high concentrations of short-chain alcohols like ethanol can cause enzyme inhibition.[4]

Q5: Can the enzyme be reused?

A5: Yes, one of the advantages of using an immobilized enzyme like Novozym 435 is its reusability. Studies have shown that Novozym 435 can be reused for up to three cycles in the synthesis of this compound with satisfactory results, and for butyl stearate, up to five cycles.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion Rate Suboptimal reaction conditions.- Ensure the temperature is maintained at the optimal level (around 60°C).[1][2] - Verify the molar ratio of stearic acid to ethanol; an excess of ethanol is generally required (e.g., 1:5).[1][2] - Check the enzyme concentration; a common starting point is 1% by weight of the substrates.[1][2] - Ensure adequate agitation (e.g., 200-250 rpm) to minimize mass transfer limitations.[1][2]
Enzyme inhibition by the alcohol.High concentrations of ethanol can inhibit or inactivate the lipase.[4] Consider a fractional addition of ethanol in the initial hours of the reaction to maintain a lower concentration.[3]
Presence of excess water.The water produced during the esterification reaction can shift the equilibrium back towards the reactants, reducing the yield.[5] Consider removing water from the reaction medium, for example, by using molecular sieves or performing the reaction under vacuum.
Decreasing Enzyme Activity Upon Reuse Enzyme deactivation or leaching.- After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane (B92381) or isopropanol) to remove any adsorbed substrates or products before reusing it. - A gradual decrease in activity is expected over multiple cycles. For this compound synthesis using Novozym 435, a significant drop in conversion may be observed after the third cycle.[1][2]
Reaction Stops Prematurely Equilibrium has been reached.The esterification reaction is reversible. The accumulation of the product (this compound) and the byproduct (water) can lead to the reaction reaching equilibrium. Removing water can help drive the reaction to completion.[5]
Mass transfer limitations.Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active sites, especially with immobilized enzymes.[6] Ensure the agitation speed is sufficient to keep the enzyme particles suspended and well-mixed with the reactants.

Data Summary

Table 1: Optimal Reaction Conditions for this compound Synthesis

ParameterOptimal ValueReference
Enzyme Novozym 435[1][2][3]
Temperature 60 °C[1][2][3]
Substrate Molar Ratio (Stearic Acid:Ethanol) 1:5[1][2]
Enzyme Concentration 1% (by weight of substrates)[1][2]
Agitation Speed 200 - 250 rpm[1][2][3]
Reaction Time 24 hours[1][2]
Highest Conversion 92%[1][2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the optimized conditions reported for high-yield synthesis.

Materials:

  • Stearic Acid

  • Ethanol (anhydrous)

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • Heptane or other suitable solvent (optional, for solvent-based systems)

  • Reaction vessel (e.g., a stirred-tank reactor or a shaker flask)

  • Temperature-controlled incubator or water bath with a shaker

Procedure:

  • Add stearic acid to the reaction vessel.

  • Add ethanol to the vessel in a 1:5 molar ratio relative to the stearic acid. For reactions where alcohol inhibition is a concern, the ethanol can be added in fractions over the first few hours of the reaction.[3]

  • Add Novozym 435 to the mixture at a concentration of 1% (w/w) of the total substrate mass.[1][2]

  • Set the agitation speed to 200-250 rpm to ensure the reaction mixture is well-homogenized.[1][2][3]

  • Maintain the reaction temperature at 60°C.[1][2][3]

  • Allow the reaction to proceed for 24 hours.[1][2]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of stearic acid to this compound.

  • After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture using techniques like distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_output Output start Start reactants Add Stearic Acid & Ethanol (1:5) start->reactants enzyme Add Novozym 435 (1% w/w) reactants->enzyme conditions Set Temperature (60°C) & Agitation (200-250 rpm) enzyme->conditions run Incubate for 24h conditions->run monitor Monitor Conversion (GC) run->monitor separate Separate Enzyme (Filtration) monitor->separate purify Purify this compound separate->purify end End Product: This compound purify->end

Caption: Workflow for the enzymatic synthesis of this compound.

troubleshooting_logic start Low this compound Yield? cond_check Are Reaction Conditions Optimal? (Temp, Molar Ratio, Agitation) start->cond_check adjust_cond Adjust to Optimal Conditions: Temp: 60°C Molar Ratio: 1:5 Agitation: 200-250 rpm cond_check->adjust_cond No enzyme_check Is Enzyme Activity Decreasing Over Multiple Cycles? cond_check->enzyme_check Yes cond_yes Yes cond_no No enzyme_solution Consider Enzyme Deactivation. Wash enzyme between cycles. Replace enzyme after ~3 cycles. enzyme_check->enzyme_solution Yes inhibition_check Is Reaction Rate Decreasing Over Time? enzyme_check->inhibition_check No enzyme_yes Yes enzyme_no No inhibition_solution Possible Substrate Inhibition. Consider fractional addition of ethanol. inhibition_check->inhibition_solution Yes water_check Is Water Being Removed From the Reaction? inhibition_check->water_check No inhibition_yes Yes inhibition_no No water_solution Reaction may be at equilibrium. Add molecular sieves or use vacuum to remove water. water_check->water_solution No water_yes Yes water_no No

Caption: Troubleshooting logic for low this compound yield.

References

Preventing ethyl stearate degradation during thermal analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl stearate (B1226849) during thermal analysis.

Troubleshooting Guide: Preventing Ethyl Stearate Degradation

Unexpected weight loss or exothermic events in your Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound often indicate sample degradation. This guide provides a systematic approach to identify and resolve these issues.

dot

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal behavior of pure this compound?

A1: Pure this compound should exhibit a sharp melting point around 33.4 °C.[1] Under an inert atmosphere, significant thermal decomposition is not expected until well above 200°C.

Q2: My TGA curve for this compound shows weight loss at a lower temperature than expected. What could be the cause?

A2: Premature weight loss in the TGA of this compound is often due to:

  • Oxidative Degradation: This is the most common cause. Running the analysis in an air or oxygen-containing atmosphere will lead to oxidation and subsequent decomposition at lower temperatures.

  • Presence of Impurities: Volatile impurities or residual solvents from synthesis can evaporate at lower temperatures, appearing as an initial weight loss.

  • Low Heating Rate: A very slow heating rate can increase the time the sample spends at elevated temperatures, which can sometimes promote degradation.

Q3: How can I prevent oxidative degradation of this compound during thermal analysis?

A3: To prevent oxidative degradation, it is crucial to use an inert atmosphere. Purge the thermal analysis instrument with high-purity nitrogen or argon gas at a flow rate of 20-50 mL/min before and during the experiment.

Q4: What is the effect of heating rate on the thermal analysis of this compound?

A4: The heating rate can influence the observed decomposition temperature. A higher heating rate generally shifts the decomposition to higher temperatures.[2] For routine analysis, a heating rate of 10 °C/min is a good starting point. Slower rates (e.g., 2 °C/min) may increase the risk of degradation if the material is sensitive to prolonged thermal stress, while faster rates (e.g., 20 °C/min) can reduce analysis time but may decrease resolution. A study on this compound showed that a rapid heating rate of 10 deg/min resulted in a higher melting temperature compared to a slower rate of 2 deg/min.[1][3]

Q5: Can I use antioxidants to stabilize my this compound sample?

A5: Yes, adding a small amount of a suitable antioxidant can enhance the thermal stability of this compound, especially if the sample is susceptible to oxidation. Common antioxidants for lipids include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[4][5][6] It is important to use a low concentration (e.g., 0.01-0.1%) to avoid interfering with the thermal analysis of the primary sample.

Data Presentation

Table 1: Effect of Atmosphere on the Onset of Decomposition of Fatty Acid Esters

ParameterAir AtmosphereNitrogen Atmosphere
Onset of Decomposition (°C) LowerHigher
Primary Degradation Mechanism OxidationThermal Decomposition

Table 2: Influence of Heating Rate on the Melting Point of this compound

Heating Rate (°C/min)Melting Point (°C)
2Lower
10Higher (by 1.8 °C)[1][3]

Note: Data is qualitative based on general trends and a specific study on this compound.

Experimental Protocols

Protocol 1: Standard TGA of this compound
  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min. Purge the instrument for at least 15 minutes before starting the experiment.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Protocol 2: DSC for Melting Point Determination of this compound
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of high-purity this compound in an aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 0 °C.

      • Ramp from 0 °C to 50 °C at a heating rate of 5 °C/min.

  • Data Analysis: Determine the peak temperature of the endothermic event, which corresponds to the melting point.

Signaling Pathways and Logical Relationships

dot

degradation_pathway ethyl_stearate This compound oxidation Oxidative Degradation ethyl_stearate->oxidation + Heat + Oxygen thermal_decomposition Thermal Decomposition ethyl_stearate->thermal_decomposition + High Heat (in inert atmosphere) stable_melt Stable Melting ethyl_stearate->stable_melt + Moderate Heat (in inert atmosphere) heat Heat oxygen Oxygen inert_atmosphere Inert Atmosphere (N2, Ar) volatile_products Volatile Products (e.g., aldehydes, ketones) oxidation->volatile_products thermal_decomposition->volatile_products

Caption: Degradation pathways of this compound during thermal analysis.

References

Technical Support Center: Enhancing the Solubility of Ethyl Stearate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance, troubleshooting, and frequently asked questions (FAQs) for enhancing the solubility of ethyl stearate (B1226849) in aqueous solutions. Ethyl stearate, a fatty acid ester, is characterized by its lipophilic nature and is practically insoluble in water, presenting significant challenges in the development of aqueous formulations.[1][2] This guide explores various techniques to overcome this issue, offering detailed experimental protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility so low?

A: this compound is the ethyl ester of stearic acid, a long-chain saturated fatty acid.[1] Its molecular structure consists of a long, non-polar hydrocarbon tail and a polar ester head. The dominant hydrophobic nature of the hydrocarbon chain leads to its very low solubility in water (approximately 2.9 x 10⁻⁴ g/L at 25°C).[1]

Q2: What are the primary methods for enhancing the aqueous solubility of this compound?

A: The main strategies to improve the aqueous solubility of this compound include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the lipophilic this compound molecules.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, where the hydrophobic this compound molecule is held within the cyclodextrin cavity.

  • Nanoemulsion Formulation: Creating a thermodynamically stable, oil-in-water nanoemulsion where this compound is dissolved in the oil phase.

Q3: How do I choose the right solubility enhancement technique for my application?

A: The choice of method depends on several factors, including the desired final concentration of this compound, the intended application (e.g., oral, topical), regulatory considerations, and the presence of other excipients in the formulation. For instance, co-solvents are straightforward but may not be suitable for all delivery routes. Cyclodextrins can be highly effective but may have limitations based on their own solubility and potential for toxicity. Nanoemulsions can provide high loading capacity and stability but involve a more complex formulation process.

Q4: Are there any safety concerns with the excipients used to enhance this compound solubility?

A: Yes, all excipients must be evaluated for their safety and regulatory acceptance for the intended application. Co-solvents like ethanol (B145695) may have limitations in certain formulations. Surfactants should be selected based on their toxicity profile and critical micelle concentration (CMC). Cyclodextrins also have varying safety profiles depending on their type and route of administration. Always refer to the relevant pharmacopeias and regulatory guidelines when selecting excipients.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of this compound in Solution

Possible Causes:

  • Exceeding Solubility Limit: The concentration of this compound is above its saturation point in the chosen solvent system.

  • Temperature Effects: A decrease in temperature can significantly reduce the solubility of this compound, leading to precipitation.

  • pH Changes: Although this compound is non-ionizable, pH changes can affect the stability of other formulation components, indirectly leading to precipitation.

  • Incompatibility with Other Excipients: Interactions with other formulation components can reduce the overall solubility.

Troubleshooting Steps:

  • Verify Concentration: Ensure the concentration of this compound is within the known solubility limits for the specific solvent system and temperature.

  • Temperature Control: Maintain a constant and sufficiently high temperature during preparation and storage, if permissible for the formulation's stability.

  • Optimize Co-solvent Ratio: If using a co-solvent system, systematically vary the co-solvent to water ratio to find the optimal composition for maximum solubility.

  • Select Appropriate Surfactant/Cyclodextrin: Ensure the chosen surfactant or cyclodextrin is suitable for the required concentration of this compound and that the system is not oversaturated.

  • Check for Incompatibilities: Evaluate the compatibility of all formulation components.

Issue 2: Instability of this compound Nanoemulsions (Creaming, Cracking, or Phase Separation)

Possible Causes:

  • Incorrect Surfactant/Co-surfactant Ratio (S/CoS): The ratio of surfactant to co-surfactant is critical for the stability of the nanoemulsion.

  • Inappropriate Hydrophile-Lipophile Balance (HLB): The HLB of the surfactant system is not optimized for the oil phase (this compound).

  • Insufficient Energy Input: During preparation, the energy provided (e.g., via homogenization or sonication) may not be adequate to form stable nano-sized droplets.

  • Ostwald Ripening: The diffusion of smaller droplets to larger ones over time, leading to an increase in average droplet size and eventual phase separation.

Troubleshooting Steps:

  • Construct a Pseudo-Ternary Phase Diagram: This is essential to identify the optimal ratios of oil, surfactant/co-surfactant, and water that form a stable nanoemulsion.

  • Optimize the HLB Value: Experiment with different surfactants or a blend of surfactants to achieve the required HLB for emulsifying this compound.

  • Adjust Processing Parameters: Increase the homogenization pressure/time or sonication energy/duration to reduce the droplet size.

  • Incorporate a Hydrophobic Co-solvent: Adding a small amount of a highly water-insoluble component to the oil phase can help minimize Ostwald ripening.

Experimental Protocols and Data

Solubility Enhancement using Co-solvents (Ethanol-Water Mixtures)

This method involves dissolving this compound in a mixture of water and a water-miscible organic solvent, such as ethanol. This compound is soluble in ethanol.[1][2]

Experimental Protocol: Determination of this compound Solubility in Ethanol-Water Mixtures

  • Prepare Solvent Mixtures: Prepare a series of ethanol-water mixtures with varying volume percentages of ethanol (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v).

  • Equilibrate Samples: Add an excess amount of this compound to a known volume of each solvent mixture in sealed vials.

  • Agitate: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the samples to pellet the undissolved this compound.

  • Sample and Dilute: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., pure ethanol) to a concentration within the analytical range.

  • Quantify: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculate Solubility: Back-calculate the solubility of this compound in the original solvent mixture.

Illustrative Solubility Data (Placeholder)

Ethanol Concentration (% v/v)Temperature (°C)Illustrative Solubility of this compound (g/L)
025~0.00029
20250.1
40251.5
602515
8025100
10025>200

Note: The above data are for illustrative purposes to demonstrate the expected trend. Actual experimental values should be determined.

Workflow for Co-solvent Solubility Determination

G prep_solvents Prepare Ethanol-Water Mixtures add_es Add Excess this compound prep_solvents->add_es agitate Agitate at Constant Temperature add_es->agitate centrifuge Centrifuge Samples agitate->centrifuge sample Withdraw and Dilute Supernatant centrifuge->sample analyze Quantify this compound (GC/HPLC) sample->analyze calculate Calculate Solubility analyze->calculate G cluster_0 Below CMC cluster_1 Above CMC surfactant1 Surfactant Monomers micelle Micelle surfactant1->micelle Aggregation es1 This compound (Insoluble) es2 This compound (Solubilized) micelle->es2 Encapsulation G prep_cd Prepare HP-β-CD Solutions add_es Add Excess this compound prep_cd->add_es equilibrate Equilibrate for 48-72h add_es->equilibrate filter Filter Suspensions equilibrate->filter analyze Analyze Filtrate (HPLC) filter->analyze plot Construct Phase Solubility Diagram analyze->plot G cluster_0 Components oil Oil Phase (this compound) phase_diagram Construct Pseudo-Ternary Phase Diagram oil->phase_diagram surfactant Surfactant (e.g., Tween 80) surfactant->phase_diagram cosurfactant Co-surfactant (e.g., Transcutol HP) cosurfactant->phase_diagram water Aqueous Phase water->phase_diagram formulation Select Optimal Ratios phase_diagram->formulation mixing Spontaneous Emulsification formulation->mixing nanoemulsion Stable Nanoemulsion mixing->nanoemulsion

References

Technical Support Center: Optimization of Transesterification for Ethyl Stearate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl stearate (B1226849) via transesterification. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the production of ethyl stearate, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low this compound Yield Reversible Reaction Equilibrium: The transesterification reaction is reversible, and the presence of the byproduct, water, can shift the equilibrium back towards the reactants.[1][2]- Use an excess of ethanol (B145695) to drive the reaction towards the product side.[3][4] - Continuously remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[5]
Insufficient Catalyst Activity: The acid or base catalyst may be old, hydrated, or used in an inadequate amount.[5]- Use a fresh, anhydrous catalyst. - Optimize the catalyst concentration; too high a concentration can lead to side reactions.[3][6]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures to achieve a high conversion within a reasonable timeframe.[5][6]- Increase the reaction temperature. Optimal temperatures often range from 60°C to 110°C, depending on the catalyst and pressure conditions.[3][6]
Inadequate Mixing: Poor mixing can lead to mass transfer limitations, preventing the reactants from interacting effectively.- Ensure vigorous and consistent stirring throughout the reaction.
Soap Formation (Saponification) Presence of Free Fatty Acids (FFAs) and Water: If using a base catalyst, FFAs in the stearic acid feedstock and any water present will react with the catalyst to form soap.[1][7]- If the FFA content is high (>1%), consider a two-step process: an initial acid-catalyzed esterification to convert FFAs, followed by a base-catalyzed transesterification.[1] - Ensure all reactants and equipment are as anhydrous as possible.[7]
Difficult Product Purification Emulsion Formation: The presence of soap and residual catalyst can lead to the formation of stable emulsions during aqueous washing steps, making separation difficult.[5][8]- After the reaction, neutralize the catalyst. For base catalysts, a wash with a dilute acid (e.g., CO2 saturated water or dilute HCl) can help break emulsions by converting soaps back to fatty acids.[8] - Perform multiple extractions with a suitable organic solvent.[5]
Residual Catalyst and Glycerol (B35011): These impurities need to be effectively removed to obtain pure this compound.- Wash the crude product with warm water to remove glycerol and water-soluble catalysts.[9] - For heterogeneous catalysts, simple filtration or centrifugation can be used for separation.[3] - Purification can also be achieved using silica (B1680970) gel chromatography or distillation.[10][11]
Catalyst Deactivation (for heterogeneous catalysts) Leaching of Active Sites: The active catalytic components may leach into the reaction mixture over time, reducing the catalyst's effectiveness in subsequent cycles.[12]- The primary cause of deactivation in some solid acid catalysts is the leaching of sulfur and the formation of sulfonic esters.[12] - Consider catalyst regeneration procedures as recommended by the manufacturer or literature.
Fouling of Catalyst Surface: Byproducts or impurities can adsorb onto the catalyst surface, blocking active sites.- Wash the catalyst with a suitable solvent after each use to remove adsorbed species.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical optimal conditions for this compound production via transesterification?

A1: Optimal conditions can vary depending on the specific catalyst and reactor setup. However, based on literature, the following ranges are commonly reported:

Parameter Typical Range References
Ethanol to Stearic Acid Molar Ratio 6:1 to 12:1[4][6]
Catalyst Concentration (Homogeneous) 0.5% to 1.5% (w/w of oil)[6]
Catalyst Loading (Heterogeneous) 1 mol% to 10 wt%[3][12]
Reaction Temperature 60°C to 110°C[3][6][13]
Reaction Time 1.5 to 8 hours[6][12]

Q2: How can I improve the purity of my this compound after the reaction?

A2: A multi-step purification process is often necessary. After the reaction, allow the mixture to settle to separate the glycerol layer. The upper ester layer can then be washed with warm water to remove residual glycerol and catalyst. For reactions using a base catalyst, a wash with a slightly acidic solution can help to neutralize the catalyst and break any emulsions.[8] Final purification can be achieved through vacuum distillation or column chromatography.[10][14]

Q3: Can I reuse my heterogeneous catalyst?

A3: Yes, one of the main advantages of heterogeneous catalysts is their reusability.[15] After the reaction, the catalyst can be recovered by filtration or centrifugation, washed with a solvent like petroleum ether to remove any adsorbed products, and then dried before being used in subsequent reactions.[3] However, a gradual decrease in activity may be observed over multiple cycles due to deactivation.[12][15]

Q4: What is the role of a co-solvent in the transesterification reaction?

A4: While not always necessary, a co-solvent can be used to create a single-phase reaction mixture, which can enhance the reaction rate by overcoming mass transfer limitations between the oil and alcohol phases.

Q5: Is it possible to produce this compound without a catalyst?

A5: Transesterification can be carried out without a catalyst under supercritical alcohol conditions (e.g., high temperatures and pressures).[7] However, this requires specialized equipment and is generally more energy-intensive than catalyzed reactions.[7]

Experimental Protocols

Protocol 1: Homogeneous Base-Catalyzed Transesterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogeneous base catalyst.

  • Reactant Preparation:

    • In a round-bottom flask, add stearic acid.

    • Prepare the catalyst solution by dissolving sodium hydroxide (B78521) or potassium hydroxide (typically 1% by weight of the oil) in anhydrous ethanol. A common molar ratio of ethanol to stearic acid is 6:1.[4]

  • Reaction Setup:

    • Place a magnetic stir bar in the flask containing the stearic acid and place it on a stirring hot plate.

    • Heat the stearic acid to the desired reaction temperature (e.g., 60°C).[4]

  • Reaction:

    • Once the stearic acid is at temperature, add the ethanol-catalyst mixture.

    • Cover the flask to prevent alcohol evaporation and stir the mixture vigorously for the desired reaction time (e.g., 1-2 hours).

  • Separation and Purification:

    • After the reaction, transfer the mixture to a separatory funnel and allow it to cool and separate into two layers. The lower layer is glycerol, and the upper layer is the crude this compound.[4]

    • Drain the glycerol layer.

    • Wash the this compound layer with warm water several times until the washings are neutral.

    • Dry the this compound over an anhydrous drying agent (e.g., sodium sulfate).

    • For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Heterogeneous Acid-Catalyzed Transesterification

This protocol outlines a method using a solid acid catalyst, which simplifies catalyst removal.

  • Reactant and Catalyst Preparation:

    • In a pressure-rated glass reactor, add stearic acid, ethanol (e.g., 1.5 equivalents), and the solid acid catalyst (e.g., 1 mol% phosphotungstic acid).[3]

  • Reaction Setup:

    • Seal the reactor and place it in a pre-heated oil bath on a magnetic stirrer.

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 110°C) with continuous stirring for the specified reaction time (e.g., 4 hours).[3]

  • Catalyst and Product Separation:

    • After the reaction, cool the reactor to room temperature.

    • Add a solvent such as petroleum ether to solubilize the product and separate it from the solid catalyst by decantation or centrifugation.[3]

  • Purification:

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Prepare Reactants (Stearic Acid, Ethanol) Setup Set up Reaction Vessel Reactants->Setup Catalyst Prepare Catalyst (Homogeneous/Heterogeneous) Catalyst->Setup Mix Mix Reactants and Catalyst Setup->Mix Heat Heat and Stir (Controlled Temperature) Mix->Heat Monitor Monitor Reaction Progress Heat->Monitor Separate Separate Phases (Glycerol & Ester) Monitor->Separate Wash Wash Crude Ester Separate->Wash Dry Dry Ester Wash->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Analyze Analyze Product (GC, NMR, etc.) Purify->Analyze

Caption: Experimental workflow for this compound production.

Troubleshooting_Tree Start Low this compound Yield? Check_Eq Check Reaction Equilibrium Start->Check_Eq Yes Check_Cat Check Catalyst Activity Start->Check_Cat No, but... Check_Temp Check Reaction Temperature Start->Check_Temp No, but... Check_Mix Check Mixing Start->Check_Mix No, but... Sol_Eq Increase Ethanol Ratio Remove Water Check_Eq->Sol_Eq Success Yield Improved Sol_Eq->Success Sol_Cat Use Fresh Catalyst Optimize Concentration Check_Cat->Sol_Cat Sol_Cat->Success Sol_Temp Increase Temperature Check_Temp->Sol_Temp Sol_Temp->Success Sol_Mix Ensure Vigorous Stirring Check_Mix->Sol_Mix Sol_Mix->Success

Caption: Troubleshooting decision tree for low yield.

References

Minimizing by-product formation in acid-catalyzed ethyl stearate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of ethyl stearate (B1226849). Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of ethyl stearate, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of this compound

Question Possible Cause Suggested Solution
Why is my this compound yield lower than expected? Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a by-product, can shift the equilibrium back towards the reactants.[1]1. Remove Water: Use a Dean-Stark apparatus during the reaction to continuously remove water as it forms.[2] 2. Use Excess Reactant: Employ a large excess of ethanol (B145695) to drive the equilibrium towards the formation of the ester.[1] Studies have shown that increasing the alcohol to acid molar ratio significantly increases the ester yield.[3][4] 3. Increase Reaction Time or Temperature: Ensure the reaction has proceeded for a sufficient duration at an appropriate temperature to reach equilibrium.[3]
Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.1. Optimize Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[5] The reaction rate is dependent on the catalyst concentration.[6] 2. Check Catalyst Activity: Ensure the catalyst has not degraded.
Sub-optimal Temperature: The reaction rate is influenced by temperature.Increase Temperature: Raising the reaction temperature can increase the reaction rate and lead to higher conversion within a given time. However, be mindful that excessively high temperatures can promote by-product formation.[3][7]

Issue 2: Presence of Significant By-products

Question Possible Cause Suggested Solution
My final product is contaminated with a significant amount of an unknown impurity. What could it be and how do I prevent it? Diethyl Ether Formation: At higher temperatures (typically above 140°C), the acid catalyst can promote the dehydration of ethanol to form diethyl ether.[8]1. Control Reaction Temperature: Maintain the reaction temperature below the threshold for significant ether formation. Optimal temperatures for esterification are generally between 60-110°C.[3] 2. Use an Appropriate Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder catalyst if ether formation is a persistent issue.
Unreacted Stearic Acid: Due to the equilibrium nature of the reaction, some stearic acid may remain unreacted.1. Drive the Reaction to Completion: Utilize the strategies mentioned for improving yield (water removal, excess ethanol). 2. Purification: Unreacted stearic acid can be removed during the work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[9] The acidic stearic acid will be converted to its water-soluble salt and removed in the aqueous layer.
Unreacted Ethanol: As ethanol is often used in excess, a significant amount will remain after the reaction.1. Distillation: Ethanol can be removed from the reaction mixture by simple distillation after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound with an acid catalyst?

The primary reaction is the Fischer-Speier esterification. In this reaction, stearic acid is heated with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to produce this compound and water.[5][10] This is an equilibrium reaction.[1]

Q2: What are the main by-products in acid-catalyzed this compound synthesis?

The main by-products are water, which is formed during the esterification reaction, and diethyl ether, which can be formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.[8] Unreacted starting materials, stearic acid and ethanol, can also be present in the crude product.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting material (stearic acid) and the appearance of the product (this compound).[2] Alternatively, the reaction can be monitored by measuring the acid value of the reaction mixture over time; a decrease in the acid value indicates the consumption of stearic acid.

Q4: What is the role of the acid catalyst?

The acid catalyst protonates the carbonyl oxygen of the stearic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol.[11] The catalyst is regenerated at the end of the reaction.

Q5: What are the recommended purification methods for this compound?

A common purification protocol involves a work-up procedure to remove the acid catalyst and unreacted stearic acid, followed by distillation to remove excess ethanol and purify the this compound. The work-up typically involves washing the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst and deprotonate the unreacted stearic acid, making it water-soluble.[9] This is followed by a wash with brine to remove residual water. The organic layer is then dried, and the solvent and any volatile impurities are removed by distillation.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of stearate esters, which is inversely related to the presence of unreacted starting materials and by-products.

Table 1: Effect of Molar Ratio of Alcohol to Stearic Acid on Ester Conversion

Molar Ratio (Alcohol:Acid)Conversion of Stearic Acid (%)Reference
5:1Increases with ratio[3][4]
10:1Significantly increases[3][4]
15:1Highest conversion[3][4]

Note: Data is generalized from studies on esterification of stearic acid with various alcohols. Higher conversion indicates less unreacted stearic acid.

Table 2: Effect of Temperature on Stearic Acid Conversion

Temperature (°C)Conversion of Stearic Acid (%)Reference
35Slower reaction rate[3]
45Moderate reaction rate[3]
65High conversion[3]
80-110Optimal range for high yield[7]

Note: Higher temperatures generally increase the reaction rate, but temperatures above 140°C can lead to increased formation of diethyl ether.[8]

Table 3: Effect of Sulfuric Acid Catalyst Concentration on Esterification Yield

Catalyst Concentration (mol ratio to acid)Ester Yield (%)Reference
0.25:1Increases with concentration[4]
0.50:1Higher yield[4]
0.75:1Highest yield[4]

Note: Increasing the catalyst concentration generally increases the reaction rate and yield up to an optimal point.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Stearic Acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine stearic acid and a molar excess of absolute ethanol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.25-0.75 mol relative to the stearic acid).

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux with continuous stirring. The reaction temperature should be maintained around 78-85°C (the boiling point of ethanol).

  • Reaction Monitoring: Monitor the reaction progress by TLC or by periodically taking aliquots and determining the acid value. The reaction is typically run for 2-4 hours.

  • Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the product.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted stearic acid. Repeat the wash until no more CO₂ evolution is observed.

  • Brine Wash: Wash the organic layer with brine to remove residual water and dissolved salts.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and excess ethanol using a rotary evaporator to yield the crude this compound.

  • Purification: For higher purity, the crude product can be further purified by vacuum distillation.

Mandatory Visualization

ByProduct_Troubleshooting start Start: Crude this compound with Impurities check_impurities Identify Impurities (e.g., GC-MS, TLC) start->check_impurities unreacted_stearic_acid Unreacted Stearic Acid Present? check_impurities->unreacted_stearic_acid diethyl_ether Diethyl Ether Present? unreacted_stearic_acid->diethyl_ether No alkaline_wash Perform Alkaline Wash (e.g., NaHCO3 solution) unreacted_stearic_acid->alkaline_wash Yes unreacted_ethanol Excess Ethanol Present? diethyl_ether->unreacted_ethanol No optimize_temp Optimize Reaction: Lower Temperature (<140°C) diethyl_ether->optimize_temp Yes distillation Purify by Distillation unreacted_ethanol->distillation Yes pure_product Pure This compound unreacted_ethanol->pure_product No alkaline_wash->diethyl_ether optimize_temp->unreacted_ethanol distillation->pure_product Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification stearic_acid Stearic Acid heating Heat & Reflux (e.g., 78-85°C) stearic_acid->heating ethanol Ethanol (Excess) ethanol->heating acid_catalyst Acid Catalyst (e.g., H2SO4) acid_catalyst->heating water_removal Remove Water (Dean-Stark) heating->water_removal neutralization Neutralize & Wash (NaHCO3, Brine) water_removal->neutralization drying Dry Organic Layer (Na2SO4) neutralization->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal final_purification Vacuum Distillation (Optional) solvent_removal->final_purification product Pure this compound final_purification->product

References

Stability testing of ethyl stearate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of ethyl stearate (B1226849). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

What is ethyl stearate and why is its stability important?

This compound is the ethyl ester of stearic acid, a long-chain saturated fatty acid. It is used in a variety of applications, including as an emollient in cosmetics, a plasticizer, and a lubricant.[1] Ensuring its stability is crucial as degradation can lead to changes in its physicochemical properties, potentially impacting the quality, safety, and efficacy of the final product.

What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are:

  • Hydrolysis: The most common degradation route, where the ester bond is cleaved in the presence of water to form stearic acid and ethanol (B145695). This reaction can be catalyzed by acids or bases.

  • Oxidation: Although saturated fatty acid esters are relatively stable to oxidation compared to their unsaturated counterparts, oxidation can occur under harsh conditions, leading to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in tightly sealed containers in a cool, dry place, protected from light and heat.[1][2] One source suggests a shelf life of 24 months or longer if stored properly.[2] For laboratory purposes, storage at -20°C is recommended for long-term stability (up to 3 years in pure form), while at 4°C, it is stable for up to 2 years.[3]

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound.

Analytical Method Issues

Problem: Peak tailing in Gas Chromatography (GC) analysis.

  • Possible Cause: Free stearic acid, a degradation product, is more polar than this compound and can interact with active sites in the GC system, leading to peak tailing.[4]

  • Solution:

    • Derivatization: Convert the stearic acid to a less polar ester, such as a methyl ester (FAME), before GC analysis. A common method is using boron trifluoride (BF₃) in methanol.[4]

    • Inlet and Column Maintenance: Ensure the GC inlet liner is clean and the column is in good condition to minimize active sites.[5]

Problem: Poor separation between this compound and other fatty acid esters.

  • Possible Cause: The GC column and temperature program may not be optimized for the separation of long-chain fatty acid esters.

  • Solution:

    • Column Selection: Use a polar stationary phase column, such as one with a polyethylene (B3416737) glycol (e.g., Carbowax) or a highly polar cyanopropyl phase, which provides good separation based on carbon number and degree of unsaturation.[4]

    • Temperature Program Optimization: Adjust the temperature ramp rate and final temperature to improve resolution between peaks.

Problem: Low response or no peak for this compound in High-Performance Liquid Chromatography (HPLC).

  • Possible Cause: this compound lacks a strong chromophore, making UV detection challenging.

  • Solution:

    • Detector Selection: Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) for sensitive detection.

    • Derivatization: While less common for HPLC of esters compared to GC, derivatization to introduce a UV-active group can be considered if only a UV detector is available.

Experimental Issues

Problem: High variability in stability data.

  • Possible Cause: Inconsistent storage conditions, sample handling, or analytical procedures.

  • Solution:

    • Controlled Environment: Use calibrated stability chambers to maintain precise temperature and humidity.

    • Standardized Procedures: Ensure consistent sample preparation and analytical methods across all time points.

    • Internal Standard: Use an internal standard during analysis to correct for variations in sample preparation and injection volume.[6]

Problem: No degradation observed under stress conditions.

  • Possible Cause: The stress conditions (e.g., temperature, humidity, light intensity) are not harsh enough to induce degradation.

  • Solution:

    • Increase Stress Levels: Gradually increase the temperature, humidity, or concentration of the stressor (e.g., acid, base, oxidizing agent) until a detectable level of degradation (typically 5-20%) is achieved.

Data on Stability of this compound

While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table provides a general overview of expected stability based on the properties of fatty acid esters.

Storage ConditionExpected Stability of this compoundPotential Degradation Products
Ambient Temperature (25°C/60% RH) Generally stable.[7][8]Minimal hydrolysis to stearic acid and ethanol over extended periods.
Accelerated (40°C/75% RH) Increased rate of hydrolysis compared to ambient conditions.Stearic acid, ethanol.
Acidic Conditions (e.g., 0.1 M HCl) Hydrolysis to stearic acid and ethanol.Stearic acid, ethanol.
Basic Conditions (e.g., 0.1 M NaOH) Saponification (hydrolysis) to sodium stearate and ethanol.Sodium stearate, ethanol.
Oxidative Stress (e.g., 3% H₂O₂) Relatively stable as a saturated ester.Potential for low levels of various oxidation byproducts under harsh conditions.
Photostability (ICH Q1B) Potential for degradation upon exposure to UV and visible light.Various photolytic degradation products.

Experimental Protocols

Forced Hydrolysis Study

Objective: To evaluate the stability of this compound in acidic, basic, and neutral conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M Hydrochloric Acid (Acidic)

    • 0.1 M Sodium Hydroxide (Basic)

    • Purified Water (Neutral)

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with a suitable solvent. Analyze the sample using a validated stability-indicating method (e.g., GC-MS or HPLC-ELSD/MS) to quantify the remaining this compound and the formation of stearic acid.

Oxidative Stability Study

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Sample Analysis: At specified intervals, analyze the sample to determine the percentage of remaining this compound.

Photostability Study (as per ICH Q1B)

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Place the this compound sample in a chemically inert, transparent container.

  • Light Exposure: Expose the sample to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results EthylStearate This compound Sample Hydrolysis Hydrolysis (Acid, Base, Neutral) EthylStearate->Hydrolysis Oxidation Oxidation (e.g., H2O2) EthylStearate->Oxidation Photolysis Photolysis (UV/Vis Light) EthylStearate->Photolysis Thermal Thermal (Elevated Temperature) EthylStearate->Thermal Analysis Quantitative Analysis (GC-MS or HPLC-ELSD/MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data Degradation Profile & Stability Assessment Analysis->Data

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathway cluster_products Primary Degradants EthylStearate This compound DegradationProducts Degradation Products EthylStearate->DegradationProducts Stress Conditions (Heat, Light, H2O, Acid/Base) StearicAcid Stearic Acid DegradationProducts->StearicAcid Hydrolysis Ethanol Ethanol DegradationProducts->Ethanol Hydrolysis

References

Overcoming challenges in the quantification of ethyl stearate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of ethyl stearate (B1226849) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of ethyl stearate, providing practical solutions and troubleshooting steps.

Sample Preparation

Question: What are the most common challenges during the extraction of this compound from complex matrices?

Answer: The primary challenges during the extraction of this compound include its potential for enzymatic or chemical degradation, co-extraction of interfering matrix components, and low recovery. This compound is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions. Additionally, in biological samples, endogenous enzymes may degrade the analyte if not properly inactivated. In food matrices, the high lipid content can make selective extraction of this compound difficult.

Troubleshooting Poor Recovery

Potential Cause Troubleshooting Step
Incomplete cell lysis (for biological tissues) Employ more rigorous homogenization or sonication. Consider using enzymatic digestion appropriate for the tissue type.
Analyte degradation Ensure the sample is kept at a low temperature throughout the extraction process. Use fresh solvents and consider adding antioxidants if oxidation is a concern. For biological samples, ensure rapid inactivation of enzymes, for example, by immediate freezing or addition of a denaturing agent.
Poor partitioning into the extraction solvent Optimize the choice of extraction solvent. This compound is non-polar, so solvents like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) are often effective.[1] Perform multiple extractions with fresh solvent to improve recovery. Adjusting the pH of the aqueous phase can sometimes improve partitioning.
Adsorption to labware Use silanized glassware to minimize adsorption of the analyte to surfaces.

Chromatography & Mass Spectrometry

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my GC-MS analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for this compound in GC-MS analysis can stem from several factors related to the injection, the column, or the analyte itself.

Troubleshooting Poor Peak Shape in GC-MS

Potential Cause Troubleshooting Step
Active sites in the inlet or column Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Clip the front end of the GC column (approximately 10-20 cm) to remove accumulated non-volatile residues and active sites.[2]
Improper injection technique Ensure a fast and smooth injection to achieve a narrow sample band at the head of the column. For manual injections, the "solvent flush" technique can improve reproducibility.
Column overload Dilute the sample. If the peak is fronting, it is a classic sign of overloading the column.
Incompatible solvent Ensure the sample is dissolved in a solvent that is compatible with the stationary phase of the column.
Column degradation After prolonged use, the stationary phase can degrade. Replace the column if other troubleshooting steps fail.

Question: My LC-MS/MS signal for this compound is showing significant ion suppression or enhancement. How can I identify and mitigate these matrix effects?

Answer: Matrix effects are a common issue in LC-MS/MS analysis, especially with complex samples, and they can lead to inaccurate quantification.[3][4]

Troubleshooting Matrix Effects in LC-MS/MS

Identification Method Mitigation Strategy
Post-column infusion Infuse a constant flow of an this compound standard into the MS while injecting a blank matrix extract. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement. Adjust the chromatographic method to separate the this compound peak from these regions.[5]
Matrix factor calculation Compare the peak area of this compound in a neat solvent standard to the peak area of a blank matrix extract spiked with the same concentration of the standard post-extraction. A matrix factor significantly different from 1 indicates a matrix effect.[6]
Use of a stable isotope-labeled internal standard (SIL-IS) An SIL-IS (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, thus providing a reliable way to correct for signal variations.
Improved sample cleanup Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.[1]
Dilution of the sample Diluting the sample can reduce the concentration of matrix components that cause ion suppression or enhancement.[3]
Change in ionization source If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from established methods for fatty acid ethyl ester analysis.[1][7]

  • Sample Preparation:

    • To 200 µL of human plasma in a glass tube, add 50 µL of an internal standard solution (e.g., ethyl heptadecanoate in hexane).

    • Add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

  • GC-MS Parameters:

ParameterSetting
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature 80°C for 2 min, ramp at 20 °C/min to 280°C, hold for 10 min[8]
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 88, 101; Internal Standard (Ethyl Heptadecanoate): m/z 88, 101

Protocol 2: Quantification of this compound in Food Matrices (e.g., Edible Oil) by LC-MS/MS

This protocol provides a general workflow that can be adapted for various food matrices.

  • Sample Preparation:

    • Weigh 1 g of the homogenized food sample into a centrifuge tube.

    • Add 50 µL of an internal standard solution (e.g., this compound-d5).

    • Add 5 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) and vortex for 2 minutes.

    • Add 1 mL of water and vortex for another minute.

    • Centrifuge at 4000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile (B52724) for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

ParameterSetting
Column C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Ion Spray Voltage 5000 V
Source Temperature 600 °C
MRM Transitions This compound: Q1 313.3 -> Q3 285.3; Internal Standard (this compound-d5): Q1 318.3 -> Q3 285.3

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodLODLOQ
Whole BloodGC-MS5-50 ng/mL15-200 ng/mL[9]
Dried Blood SpotsLC-MS/MS-37 ng/mL[10][11]
Post-mortem PlasmaGC-MS/MS-0.015 µg/mL[7]
HairSPME-GC/MS0.005-0.009 ng/mg-[12]

Table 2: Recovery Data for this compound Extraction

MatrixExtraction MethodRecovery (%)
Standard Lipid MixtureSolid-Phase Extraction (SPE)70 ± 3[13]
Olive OilSolid-Phase Extraction (SPE)> 94[14]
Microbial CultureHybrid Extraction-Distillation99[15][16]

Visualizations

experimental_workflow_gcms sample Plasma Sample (200 µL) add_is Add Internal Standard (Ethyl Heptadecanoate) sample->add_is extraction Liquid-Liquid Extraction (Hexane) add_is->extraction centrifuge Centrifugation (3000 x g, 5 min) extraction->centrifuge separate Collect Supernatant centrifuge->separate evaporate Evaporate to Dryness (Nitrogen Stream) separate->evaporate reconstitute Reconstitute in Hexane (100 µL) evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms

GC-MS Sample Preparation Workflow for Plasma

troubleshooting_matrix_effects start Inconsistent or Inaccurate Quantification Results check_is Check Internal Standard Response Variability start->check_is is_ok IS Response Stable? check_is->is_ok matrix_effect Suspect Matrix Effect is_ok->matrix_effect No no_matrix_effect Investigate Other Issues (e.g., calibration, instrument performance) is_ok->no_matrix_effect Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effect->improve_cleanup dilute Dilute Sample matrix_effect->dilute change_chrom Modify Chromatography (e.g., gradient, column) matrix_effect->change_chrom use_sil_is Use Stable Isotope-Labeled IS matrix_effect->use_sil_is revalidate Re-validate Method improve_cleanup->revalidate dilute->revalidate change_chrom->revalidate use_sil_is->revalidate

Troubleshooting Matrix Effects in LC-MS/MS

References

Validation & Comparative

A Comparative Analysis of Ethyl Stearate and Methyl Stearate for Biodiesel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biodiesel Properties with Supporting Experimental Data

The pursuit of sustainable and efficient alternative fuels has positioned biodiesel as a leading candidate to supplement or replace conventional petrodiesel. Biodiesel primarily consists of fatty acid alkyl esters, with methyl esters (FAME) and ethyl esters (FAEE) being the most common. This guide provides a detailed comparative analysis of two specific saturated esters, methyl stearate (B1226849) (C19H38O2) and ethyl stearate (C20H40O2), which are derived from stearic acid, a common fatty acid found in both animal fats and vegetable oils. This comparison is crucial for understanding how the choice of alcohol—methanol versus ethanol (B145695)—in the transesterification process influences the final properties of the biodiesel.

Executive Summary of Physicochemical Properties

The performance of a biodiesel fuel is dictated by several key physicochemical properties. While ethyl and mthis compound exhibit many similar characteristics, notable differences exist, particularly in their cold flow properties and viscosity. Generally, ethyl esters, including this compound, tend to have slightly lower cloud points and pour points compared to their methyl counterparts, which is a desirable attribute for performance in colder climates.[1][2] Conversely, this compound typically presents a slightly higher viscosity.[1][2] Both esters demonstrate high cetane numbers, indicating good ignition quality.

The following table summarizes the key quantitative data for a direct comparison of the two esters.

Data Presentation: this compound vs. Mthis compound

PropertyThis compoundMthis compoundASTM/EN StandardSignificance in Biodiesel
Cetane Number ~80-90 (estimated)75.6 - 86.9[3]ASTM D613A measure of the fuel's ignition delay. Higher numbers indicate shorter delays and better ignition quality. Saturated esters like stearates have high cetane numbers.[3][4]
Kinematic Viscosity @ 40°C (mm²/s) Slightly higher than mthis compound[1][2]5.09 (from Tamarindus indica oil biodiesel)[5][6]ASTM D445Affects the atomization of fuel upon injection into the engine. Higher viscosity can lead to poor combustion and engine deposits.
Cloud Point (°C) Generally lower than mthis compound[1][7]0°C to 5°C (for B100 samples without additives)ASTM D2500The temperature at which wax crystals first become visible, indicating the start of solidification which can clog filters.[8][9]
Pour Point (°C) Significantly lower than mthis compound[1][2]-15°C (for mustard methyl ester)ASTM D97The lowest temperature at which the fuel will still flow. Crucial for cold weather performance.[3]
Density @ 15°C (g/cm³) 0.87030 (from Tamarindus indica oil biodiesel)[5][6]0.86315 (from Tamarindus indica oil biodiesel)[5][6]ASTM D1298Affects engine power output and fuel consumption.
Flash Point (°C) 141.2 (from Tamarindus indica oil biodiesel)[5][6]137.2 (from Tamarindus indica oil biodiesel)[5][6]ASTM D93The lowest temperature at which vapors will ignite. A higher flash point is safer for handling and storage.
Oxidation Stability @ 110°C (hours) 2.16 (from Tamarindus indica oil biodiesel)[5][6]1.49 (from Tamarindus indica oil biodiesel)[5][6]EN 14112A measure of the fuel's resistance to oxidation during long-term storage. Poor stability can lead to the formation of gums and sediments.
Heat of Combustion (MJ/kg) Nearly identical to mthis compound[1][2]Nearly identical to this compound[1][2]ASTM D240The energy content of the fuel.

Mandatory Visualization

Biodiesel Production Workflow: Transesterification

The primary method for producing both ethyl and mthis compound for biodiesel is through a chemical reaction known as transesterification. This process involves reacting a triglyceride (fat or oil) with an alcohol (methanol for methyl esters, ethanol for ethyl esters) in the presence of a catalyst.

G cluster_reactants Reactants cluster_process Process cluster_products Products Triglyceride Triglyceride (Stearic Acid Source) Reactor Reactor (Mixing & Heating) Triglyceride->Reactor Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reactor Catalyst Catalyst (e.g., NaOH, KOH) Catalyst->Reactor Separation Separation Tank (Gravity Settling) Reactor->Separation Transesterification Biodiesel Fatty Acid Alkyl Esters (Methyl or this compound) Separation->Biodiesel Glycerol Glycerol (Byproduct) Separation->Glycerol G cluster_properties Property Comparison Start Select Biodiesel Type Prop_Eval Evaluate Key Properties Start->Prop_Eval Cold_Flow Cold Flow (Cloud/Pour Point) Prop_Eval->Cold_Flow Viscosity Viscosity Prop_Eval->Viscosity Cetane Cetane Number Prop_Eval->Cetane Methyl_Ester Mthis compound Decision Optimal Biodiesel Choice Methyl_Ester->Decision Ethyl_Ester This compound Ethyl_Ester->Decision Cold_Flow->Methyl_Ester Inferior Cold_Flow->Ethyl_Ester Superior Viscosity->Methyl_Ester Lower (Better Atomization) Viscosity->Ethyl_Ester Higher Cetane->Methyl_Ester High Cetane->Ethyl_Ester High

References

Ethyl Stearate: A Viable Alternative to Cocoa Butter for Suppository Formulations? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl stearate (B1226849) and the traditional suppository base, cocoa butter. The selection of an appropriate base is a critical factor in the formulation of suppositories, directly impacting the stability, manufacturing process, and, most importantly, the drug release profile of the final product. While cocoa butter has long been the mainstay for oleaginous suppositories, its inherent physicochemical challenges, such as polymorphism and potential for rancidity, have prompted the search for synthetic or semi-synthetic alternatives. Ethyl stearate, a fatty acid ester, has emerged as a potential candidate. This document aims to provide a detailed comparison based on available experimental data and outlines the necessary protocols for a comprehensive evaluation.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a suppository base is paramount in predicting its performance. The following table summarizes the key characteristics of this compound and cocoa butter based on available data.

PropertyThis compoundCocoa ButterSignificance in Suppository Formulation
Melting Point 33.4 °C[1]30-36 °CA sharp melting point close to body temperature is crucial for the rapid release of the active pharmaceutical ingredient (API) from a fatty base.
Polymorphism Not reported to exhibit significant polymorphism[1]Exhibits significant polymorphism (multiple crystalline forms with different melting points)The stable polymorphic form of cocoa butter is essential for predictable melting behavior. Improper handling can lead to the formation of metastable forms with lower melting points, affecting product stability. This compound's lack of significant polymorphism could offer a more consistent melting profile.
Hardness > 800 g/cmVariable, dependent on polymorphic formSufficient hardness is necessary to withstand handling and insertion without fracture, yet it must melt or dissolve in the rectal cavity.
Miscibility Miscible with cocoa butter in any ratio[1]-This property suggests that this compound could potentially be used in combination with cocoa butter to modify its properties.
Chemical Stability Generally stableProne to rancidity upon storage due to the presence of unsaturated glyceridesThe stability of the base is crucial for the overall shelf-life of the suppository and to prevent degradation of the API.
Source Synthetic or derived from natural sourcesNatural (from cocoa beans)The source can influence batch-to-batch variability and impurity profiles.

Experimental Protocols

To provide a comprehensive evaluation of this compound as a cocoa butter alternative, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Preparation of Suppositories by Fusion Molding

The fusion or molding method is the most common technique for preparing suppositories with fatty bases.

Procedure:

  • Base Melting: The suppository base (this compound or cocoa butter) is melted in a temperature-controlled water bath. For cocoa butter, the temperature should not exceed 35°C to avoid the formation of unstable polymorphs.

  • Drug Incorporation: The finely powdered active pharmaceutical ingredient (API) is incorporated into the molten base with continuous stirring to ensure a homogenous dispersion.

  • Pouring: The molten mixture is poured into pre-calibrated suppository molds. Overfilling the molds slightly is recommended to account for contraction upon cooling.

  • Cooling and Solidification: The molds are allowed to cool at room temperature or in a refrigerator to facilitate solidification.

  • Removal: Once solidified, the excess mass is scraped off, and the suppositories are carefully removed from the molds.

Melting Point Determination

This test determines the temperature at which the suppository melts.

Apparatus: USP Melting Point Apparatus (Capillary method)

Procedure:

  • A representative sample of the suppository base is introduced into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is gradually increased, and the temperature at which the last solid particle melts is recorded as the melting point.

Hardness (Crushing Strength) Test

This test evaluates the mechanical strength of the suppositories.

Apparatus: Suppository hardness tester

Procedure:

  • The suppository is placed on the lower platform of the tester.

  • A rod is placed on top of the suppository, and weights are incrementally added to the rod.

  • The weight at which the suppository collapses is recorded as its hardness or crushing strength. A good result is typically at least 1.8–2 kg of pressure.

In Vitro Drug Release Study (Dissolution Test)

This is a critical test to assess the rate and extent of drug release from the suppository.

Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle), or a continuous flow/bead method.

Procedure:

  • The dissolution medium (e.g., 900 ml of phosphate (B84403) buffer pH 7.4) is placed in the dissolution vessel and maintained at 37 ± 0.5°C.

  • The suppository is placed in the basket or at the bottom of the vessel.

  • The apparatus is operated at a specified speed (e.g., 50 rpm).

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.

  • The amount of drug released is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the evaluation of suppository bases, the following diagrams are provided.

experimental_workflow cluster_prep Suppository Preparation (Fusion Molding) cluster_eval Physicochemical Evaluation prep1 Melt Base (this compound or Cocoa Butter) prep2 Incorporate API prep1->prep2 prep3 Pour into Molds prep2->prep3 prep4 Cool and Solidify prep3->prep4 prep5 Remove from Molds prep4->prep5 eval1 Melting Point Determination prep5->eval1 eval2 Hardness Test prep5->eval2 eval3 In Vitro Drug Release (Dissolution) prep5->eval3

Figure 1: Experimental workflow for the preparation and evaluation of suppositories.

drug_release_factors cluster_base Suppository Base Properties cluster_api API Properties b1 Melting Point release Drug Release Profile b1->release b2 Polymorphism b2->release b3 Viscosity of Melt b3->release a1 Solubility in Base a1->release a2 Particle Size a2->release a3 Lipophilicity a3->release

Figure 2: Key factors influencing drug release from a lipid-based suppository.

Discussion and Future Outlook

Based on its physicochemical properties, this compound presents a compelling case as an alternative to cocoa butter in suppository formulations. Its sharp melting point, similar to that of cocoa butter, is a desirable characteristic for a fatty suppository base. Furthermore, the apparent lack of significant polymorphism is a major advantage, as it would lead to more consistent and predictable melting behavior, simplifying manufacturing and improving product stability. The high hardness value of this compound suggests that it would produce suppositories with good mechanical strength, able to withstand the rigors of handling and administration.

However, a critical gap in the current body of scientific literature is the lack of direct comparative studies on the in vitro drug release from this compound-based suppositories versus those made with cocoa butter. While the physicochemical data are promising, the ultimate validation of this compound as a suppository base will depend on its ability to effectively release the incorporated drug. The drug release kinetics from a suppository are influenced by a complex interplay of factors including the solubility of the drug in the base, the viscosity of the molten base, and the potential for interactions between the drug and the excipient.

Therefore, further research is warranted to fully elucidate the potential of this compound in pharmaceutical applications. Specifically, studies focusing on the following are recommended:

  • Comparative in vitro drug release studies: Using various model drugs with different physicochemical properties (e.g., solubility, lipophilicity) to compare the release profiles from this compound and cocoa butter suppositories.

  • Rheological studies: To characterize the viscosity of molten this compound and its blends, as this will influence drug particle sedimentation and release.

  • Polymorphism screening: A comprehensive study to confirm the absence of polymorphism in this compound under various processing and storage conditions.

  • Biocompatibility and toxicity studies: To ensure the safety of this compound for rectal administration.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Stearate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl stearate (B1226849), a fatty acid ethyl ester (FAEE), is critical in various fields, including its role as a biomarker for alcohol consumption and its use in pharmaceutical formulations.[1][2] The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of the two primary chromatographic techniques used for ethyl stearate detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable technique for a specific analytical need.

Principle of Cross-Validation

A cross-validation of analytical methods aims to compare the performance of two distinct techniques for measuring the same analyte. The objective is to ascertain whether the methods yield equivalent results and to delineate the advantages and limitations of each. This is typically accomplished by analyzing a single set of samples with both methods and comparing essential validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH).[3]

Data Presentation: Performance Comparison

The quantitative performance of GC-MS and LC-MS/MS for the detection of this compound is summarized in the table below. The data presented is a synthesis from multiple studies to provide a comparative overview.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~5-10 nM[4]Not explicitly established, but LLOQ is low[5]
Lower Limit of Quantification (LLOQ) 60 nM[4]37 ng/mL[5][6]
Linearity (r²) > 0.998[7]> 0.999[8]
Intra-day Precision (%RSD) 0.7% (instrument), <7% (intra-assay)[4]0.8-1.1%[8]
Inter-day Precision (%RSD) 3.4-12.5%[7]0.3-2.0%[8]
Accuracy 90.3–109.7%[7]92.7–108.5%[8]
Analysis Time Generally faster for comparable separations[9]Typically longer than GC[9]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and LC-MS/MS are presented below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a modified liquid-liquid extraction method for the analysis of FAEEs in human whole blood.[1][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 200 µL of the sample (e.g., human whole blood) into a glass test tube.

  • Add a known amount of an appropriate internal standard, such as ethyl heptadecanoate.[1]

  • Add 1 mL of hexane (B92381) to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAEEs into the hexane layer.

  • Centrifuge the sample at 3000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a clean GC vial with an insert for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 1 minute.

    • Ramp to 200°C at a rate of 20°C/min.

    • Ramp to 300°C at a rate of 5°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on the analysis of FAEEs in dried blood spots.[5][6]

1. Sample Preparation (Solid-Phase Extraction):

  • A dried blood spot generated from 50 µL of blood is excised.

  • To a microtube containing the spot, add 20 µL of an internal standard mix (containing deuterated this compound), 500 µL of DMSO, and 1000 µL of n-heptane.

  • Mix for 20 minutes at 1500 rpm.

  • Centrifuge for 10 minutes at 16,000 x g.

  • The supernatant is then subjected to solid-phase extraction (SPE) using an appropriate sorbent to isolate the FAEEs.

  • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system such as a Shimadzu UFLC or Waters ACQUITY UPLC.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex 5500 QTRAP).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for enhanced selectivity and sensitivity.

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Homogeneous Sample Pool PrepA Preparation for Method A (e.g., LLE for GC-MS) Sample->PrepA PrepB Preparation for Method B (e.g., SPE for LC-MS/MS) Sample->PrepB AnalysisA GC-MS Analysis PrepA->AnalysisA AnalysisB LC-MS/MS Analysis PrepB->AnalysisB DataA Data Set A AnalysisA->DataA DataB Data Set B AnalysisB->DataB Compare Comparative Statistical Analysis (Accuracy, Precision, Linearity, etc.) DataA->Compare DataB->Compare Conclusion Conclusion on Method Equivalency & Performance Differences Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Flow of GC-MS vs. LC-MS/MS Analysis

cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method gc1 Sample Volatilization (Injection Port) gc2 Separation in Gaseous Phase (GC Column) gc1->gc2 gc3 Ionization & Fragmentation (Electron Impact) gc2->gc3 gc4 Mass-to-Charge Separation (Mass Analyzer) gc3->gc4 gc5 Detection & Quantification gc4->gc5 lc1 Sample in Liquid Phase (Mobile Phase) lc2 Separation in Liquid Phase (LC Column) lc1->lc2 lc3 Ionization (Electrospray) lc2->lc3 lc4 Precursor Ion Selection (Q1) Fragmentaion (q2) Product Ion Selection (Q3) lc3->lc4 lc5 Detection & Quantification lc4->lc5

Caption: Comparison of the logical steps in GC-MS and LC-MS/MS analysis.

References

Ethyl Stearate as a Lubricant Additive: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ethyl stearate (B1226849) as a lubricant additive against other common alternatives. The information is supported by experimental data from various studies to assist in the evaluation and selection of lubricant additives for research and development applications.

Executive Summary

Ethyl stearate, a fatty acid ester derived from stearic acid and ethanol, demonstrates potential as a biodegradable and non-toxic lubricant additive.[1] Its performance is characterized by its ability to form a protective film on metal surfaces, reducing friction and wear. However, its effectiveness, particularly in comparison to established additives, is dependent on the specific application and operating conditions. Saturated esters like this compound are generally considered for higher temperature applications compared to their unsaturated counterparts.[2]

Performance Data Comparison

The following tables summarize the tribological performance of this compound and other lubricant additives based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the reviewed literature. The data presented is compiled from various studies and should be interpreted with consideration of the different test methodologies and base oils used.

Table 1: Four-Ball Wear Test Data for Various Lubricant Additives

AdditiveBase OilConcentration (wt%)Test ConditionsWear Scar Diameter (mm)Coefficient of Friction (CoF)Reference
This compound (inferred) Rapeseed OilNot specifiedNot specifiedHigher than Ethyl Esters of unsaturated acidsHigher than Ethyl Esters of unsaturated acids[3]
Ethyl Oleate (B1233923) Gasoline15%HFRR0.1670.093[4]
Ethyl Octanoate (B1194180) Gasoline15%HFRR0.1870.120[4]
Zinc Dialkyldithiophosphate (ZDDP) PAO4Not specifiedElectrified Four-BallNot specifiedLowered with MoDTC[5]
Molybdenum Disulfide (MoS2) GreaseNot specifiedFour-BallSuperior wear performance in some blendsNot specified[6]

Note: The data for this compound is inferred from a study comparing it qualitatively to unsaturated ethyl esters.[3] Quantitative data from a standardized four-ball test for this compound was not available in the reviewed literature. The data for ethyl oleate and ethyl octanoate are from a High-Frequency Reciprocating Rig (HFRR) test, which is different from the four-ball test but also measures wear and friction.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for interpreting the performance data.

Four-Ball Wear Test (ASTM D4172)

This standardized test evaluates the anti-wear properties of lubricating fluids under boundary lubrication conditions.[7]

  • Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them.[7]

  • Procedure:

    • The three stationary balls are clamped into the test cup.

    • The lubricant sample is added to the cup, completely immersing the stationary balls.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.[7]

    • After the test, the wear scars on the three stationary balls are measured under a microscope, and the average diameter is reported.[6]

  • Typical Test Conditions:

    • Load: 15 kgf or 40 kgf

    • Speed: 1200 rpm or 1800 rpm

    • Temperature: 75°C

    • Duration: 60 minutes

High-Frequency Reciprocating Rig (HFRR) Test

The HFRR test is another common method for evaluating the lubricity of fuels and lubricants.

  • Apparatus: The rig consists of a stationary steel disc and a reciprocating steel ball.

  • Procedure:

    • The steel disc is placed in a temperature-controlled bath containing the test fluid.

    • The steel ball is loaded against the disc with a specific force.

    • The ball is then oscillated at a high frequency over a short stroke length for a defined period.

    • At the end of the test, the wear scar on the ball is measured.[4]

  • Typical Test Conditions:

    • Load: 200 g

    • Frequency: 50 Hz

    • Stroke Length: 1 mm

    • Temperature: 60°C

    • Duration: 75 minutes

Mechanism of Action and Performance Comparison

The lubricating properties of this compound and other ester-based additives are attributed to their polarity. The ester molecules adsorb onto metal surfaces, forming a protective film that prevents direct metal-to-metal contact, thereby reducing friction and wear.[2]

LubricationMechanism cluster_lubricant Lubricant with Additive cluster_surface Metal Surface Interaction cluster_performance Tribological Performance BaseOil Base Oil EthylStearate This compound (Polar Molecule) Adsorption Adsorption of Polar Molecules EthylStearate->Adsorption Polar Head Attraction MetalSurface Metal Surface MetalSurface->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ReducedFriction Reduced Friction ProtectiveFilm->ReducedFriction ReducedWear Reduced Wear ProtectiveFilm->ReducedWear

Caption: Mechanism of action for polar lubricant additives like this compound.

Comparison with Other Additives:
  • Unsaturated Esters (e.g., Ethyl Oleate): Studies suggest that unsaturated esters may exhibit better lubricity than saturated esters like this compound. The presence of double bonds in the fatty acid chain is thought to enhance surface adsorption.[3]

  • Zinc Dialkyldithiophosphates (ZDDP): ZDDPs are highly effective anti-wear and antioxidant additives. They form a robust, glassy phosphate (B84403) film on metal surfaces, particularly under high-pressure and high-temperature conditions.[5] This film is generally more durable than the adsorbed layer formed by simple esters.

  • Molybdenum Disulfide (MoS2): As a solid lubricant, MoS2 provides excellent lubricity by forming lamellar structures that shear easily between sliding surfaces. It is particularly effective under extreme pressure conditions.[6]

Experimental Workflow for Additive Evaluation

The logical workflow for a comparative study of lubricant additives involves a series of standardized tests to evaluate key performance parameters.

ExperimentalWorkflow cluster_formulation Lubricant Formulation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison BaseOil Select Base Oil AdditiveBlending Blend Additives (e.g., this compound, ZDDP) BaseOil->AdditiveBlending FourBallTest Four-Ball Wear Test (ASTM D4172) AdditiveBlending->FourBallTest HFRRTest HFRR Test AdditiveBlending->HFRRTest OxidationStability Oxidation Stability Test AdditiveBlending->OxidationStability DataCollection Collect Data: - Wear Scar Diameter - Friction Coefficient - Oxidation Induction Time FourBallTest->DataCollection HFRRTest->DataCollection OxidationStability->DataCollection PerformanceComparison Compare Performance of Additives DataCollection->PerformanceComparison

Caption: A logical workflow for the comparative evaluation of lubricant additives.

Conclusion

This compound presents a viable option as a biodegradable lubricant additive, particularly in applications where environmental considerations are paramount. Its performance in reducing friction and wear is attributed to its polar nature and ability to form a protective surface film. However, for high-load and extreme-pressure applications, conventional additives like ZDDP and MoS2 are likely to offer superior protection. Further direct comparative studies under standardized conditions are needed to fully quantify the performance of this compound against these and other emerging additive technologies.

References

A Comparative Guide to the Efficacy of Ethyl Stearate and Other Emollients in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethyl stearate's performance against other commonly used emollients in cosmetic and dermatological formulations. The following sections detail the comparative efficacy of these ingredients, supported by experimental data and detailed methodologies, to aid in formulation development and research.

Comparative Efficacy of Emollients

Emollients are crucial ingredients in skincare, primarily functioning to soften, smooth, and hydrate (B1144303) the skin by forming a protective layer that reduces water loss. Their efficacy is determined by several key performance indicators, including their ability to improve skin hydration, reduce transepidermal water loss (TEWL), and their sensory characteristics upon application.

Physicochemical and Performance Data

The selection of an emollient significantly influences the functional and sensory profile of a cosmetic product. While direct comparative quantitative data for ethyl stearate (B1226849) against a wide array of emollients is not extensively available in publicly accessible literature, we can infer its performance based on its chemical nature as a fatty acid ester and compare it with other well-characterized emollients.

Table 1: Physicochemical Properties of Selected Emollients

PropertyThis compoundIsopropyl PalmitateCaprylic/Capric TriglycerideDimethiconeCetearyl Alcohol
INCI Name This compoundIsopropyl PalmitateCaprylic/Capric TriglycerideDimethiconeCetearyl Alcohol
Chemical Class EsterEsterEster (Triglyceride)SiliconeFatty Alcohol
Molecular Weight ( g/mol ) ~312.54~298.51~500 (average)Variable~242.44 (Cetyl) & ~270.49 (Stearyl)
Appearance Colorless to pale yellow liquid/waxy solidColorless liquidColorless to light yellow liquidClear, colorless liquidWhite, waxy solid
Solubility Insoluble in water; soluble in oils and alcohols.[1][2]Insoluble in water; soluble in most organic solventsInsoluble in water; soluble in oilsInsoluble in water and oilOil soluble
Viscosity Low to medium[3]LowMediumVariableHigh (thickener)
Spreadability Excellent[1]HighMedium to HighHighLow (used for structure)

Table 2: Comparative Emollient Performance Data (Illustrative)

Performance MetricThis compound (Expected)Isopropyl PalmitateCaprylic/Capric TriglycerideDimethiconeCetearyl Alcohol
Skin Hydration (Corneometer Units) Moderate to High IncreaseModerate IncreaseModerate IncreaseLow to Moderate IncreaseLow Increase (primarily an occlusive thickener)
TEWL Reduction (g/m²/h) ModerateLow to ModerateModerateModerateModerate to High
Sensory Profile Light, non-greasy, smooth feel[1]Light, velvety feelSmooth, non-greasy feelSilky, smooth, non-tacky feelRich, waxy feel
Occlusivity Semi-occlusiveSemi-occlusiveSemi-occlusiveOcclusiveOcclusive

Note: The data for this compound is based on qualitative descriptions and its properties as a fatty acid ester. Specific numerical values from direct comparative studies are limited in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients.

Skin Hydration Measurement

Objective: To quantify the moisturizing effect of an emollient by measuring the hydration level of the stratum corneum.

Apparatus: Corneometer® CM 825

Principle: The measurement is based on the capacitance of a dielectric medium, which is the skin. The Corneometer® measures changes in the dielectric constant of the skin, which is directly related to its water content. An increase in skin hydration leads to a higher capacitance reading, measured in arbitrary units (A.U.).[4]

Protocol:

  • Volunteer Selection: A panel of volunteers with normal to dry skin is selected.

  • Acclimatization: Volunteers acclimate for at least 30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).

  • Test Area Demarcation: Define test areas of a standardized size (e.g., 2x2 cm) on the volar forearm.

  • Baseline Measurement: Take baseline skin hydration readings using the Corneometer® probe, applying constant pressure.[4]

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the emollient-containing formulation to the designated test area. One area should be left untreated as a control.

  • Post-Application Measurements: Measure skin hydration at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application.

  • Data Analysis: Calculate the mean and standard deviation of the Corneometer® readings for each time point and compare the values of the treated and control areas.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Apparatus: Tewameter® TM 300

Principle: The Tewameter® probe has an open chamber with two pairs of sensors that measure temperature and relative humidity at two different points. This allows for the calculation of the water vapor pressure gradient, and subsequently the rate of transepidermal water loss in g/m²/h. A lower TEWL value indicates improved barrier function.

Protocol:

  • Volunteer Selection and Acclimatization: Follow the same procedure as for skin hydration measurement.

  • Test Area Demarcation: Define test areas on the volar forearm.

  • Baseline Measurement: Measure baseline TEWL by placing the Tewameter® probe perpendicularly on the skin surface without pressure.

  • Product Application: Apply a standardized amount of the test formulation to the designated areas, with one area as a control.

  • Post-Application Measurements: Record TEWL at predetermined time points after application.

  • Data Analysis: Analyze the change in TEWL over time for the treated areas compared to the control area.

Spreadability Assessment

Objective: To determine the ease with which a formulation containing an emollient can be spread on a surface.

Apparatus: Parallel-plate rheometer or a setup with two glass plates.

Principle: This method measures the extent to which a known amount of a semi-solid formulation spreads under a given load over a specific time. The spreadability is typically expressed as the area (in mm²) covered by the sample.

Protocol:

  • Sample Preparation: Place a standardized volume or weight (e.g., 1 ml or 1 g) of the test formulation at the center of a glass plate.

  • Application of Load: Place a second glass plate of a known weight on top of the sample.

  • Measurement: After a specified time (e.g., 1 minute), measure the diameter of the spread sample.

  • Calculation: Calculate the spreadability area using the formula: Area = πr², where r is the radius of the spread sample.

  • Data Analysis: Compare the spreadability areas of formulations containing different emollients.

Sensory Evaluation

Objective: To assess the sensory characteristics of a formulation, such as its feel upon application, absorbency, and residual feel.

Methodology: Quantitative Descriptive Analysis (QDA)

Principle: A trained sensory panel evaluates the product based on a set of predefined sensory attributes. The intensity of each attribute is rated on a numerical scale.

Protocol:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness) using standardized scales.

  • Product Evaluation: Panelists apply a standardized amount of each test formulation to a designated skin area (e.g., the back of the hand or forearm).

  • Attribute Scoring: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and after 5-10 minutes) on a line scale (e.g., from 0 = not perceptible to 10 = very intense).

  • Data Analysis: The data from all panelists is collected and statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the formulations. The results are often visualized using spider web plots for easy comparison.

Mechanism of Action and Signaling Pathways

Emollients, particularly fatty acid esters like this compound, contribute to the improvement of the skin barrier through various mechanisms.

Experimental Workflow for Efficacy Evaluation

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis & Reporting P1 Formulation of Cosmetic Emulsions T2 Product Application (Standardized Amount) P1->T2 P2 Volunteer Recruitment & Screening T1 Baseline Measurements (Corneometer, Tewameter) P2->T1 P3 Panelist Training for Sensory Evaluation T4 Sensory Evaluation (QDA) P3->T4 T1->T2 T3 Time-point Measurements (Hydration, TEWL) T2->T3 A1 Statistical Analysis (ANOVA, t-test) T3->A1 T4->A1 T5 Spreadability Testing (Parallel-Plate) T5->A1 A2 Comparative Data Tabulation A1->A2 A3 Generation of Visualizations (Graphs, Charts) A2->A3 A4 Final Report Generation A3->A4

Workflow for Evaluating Emollient Efficacy
Signaling Pathways in Skin Barrier Enhancement

Fatty acids and their esters, which include emollients like this compound, are known to influence the differentiation of keratinocytes and the production of essential lipids for the skin barrier. One of the key signaling pathways involved is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

PPAR Signaling Pathway: PPARs are nuclear receptors that, when activated by ligands such as fatty acids, regulate the expression of genes involved in various cellular processes.

  • PPAR-α Activation: Promotes keratinocyte differentiation, leading to the formation of a robust stratum corneum. It also enhances the synthesis of lipids crucial for the epidermal permeability barrier and stimulates the formation of lamellar bodies.[5]

  • Lamellar Body Secretion: Emollients can influence the production and secretion of lamellar bodies from keratinocytes in the stratum granulosum. These organelles contain a mixture of lipids (ceramides, cholesterol, and fatty acids) that are extruded into the extracellular space to form the lipid-rich lamellar structure of the stratum corneum, which is essential for barrier function.

G Emollient Emollient (e.g., this compound) Keratinocyte Keratinocyte Emollient->Keratinocyte Penetrates PPARa PPAR-α Keratinocyte->PPARa Activates GeneExpression Target Gene Expression PPARa->GeneExpression Regulates Differentiation Keratinocyte Differentiation GeneExpression->Differentiation LipidSynthesis Lipid Synthesis (Ceramides, etc.) GeneExpression->LipidSynthesis Barrier Enhanced Skin Barrier Function Differentiation->Barrier LamellarBody Lamellar Body Formation LipidSynthesis->LamellarBody Secretion Lamellar Body Secretion LamellarBody->Secretion Secretion->Barrier

Emollient Action on PPAR-α Signaling Pathway

Conclusion

This compound, as a fatty acid ester, is expected to offer good emolliency with a favorable sensory profile, characterized by a light, non-greasy feel and excellent spreadability. Its mechanism of action likely involves the modulation of signaling pathways such as PPAR-α, leading to enhanced keratinocyte differentiation and lipid synthesis, which are crucial for a healthy skin barrier. While more direct quantitative comparative studies are needed to precisely position its efficacy against other emollients, the available information suggests it is a valuable ingredient in cosmetic and dermatological formulations aimed at improving skin hydration and barrier function. The experimental protocols provided in this guide offer a standardized approach for the comprehensive evaluation of this compound and other emollients.

References

A Comparative Guide to the Thermal Behavior of Ethyl Stearate and its Binary Mixtures via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of ethyl stearate (B1226849) and its binary mixtures, utilizing data obtained from Differential Scanning Calorimetry (DSC). Understanding the phase behavior, including melting point depression and eutectic formation, is critical for applications ranging from phase change materials (PCMs) for thermal energy storage to the formulation of lipid-based drug delivery systems.

Comparative Thermal Analysis of Ethyl Stearate Mixtures

The thermal characteristics of this compound and its binary mixtures with other fatty acid esters are summarized below. The data highlights the formation of eutectic mixtures, which are compositions with a melting point lower than that of either individual component. This property is particularly valuable in designing formulations with specific melting profiles.

Mixture Composition (molar fraction)Component 2Onset Melting Temperature (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)Eutectic Point (°C)Reference
Pure this compound--33.4--[1]
This compound / Ethyl PalmitateEthyl Palmitate--200-[2]
This compound / Ethyl LaurateEthyl Laurate----14.15[3]
This compound / Ethyl MyristateEthyl Myristate----3.15[3]
This compound / Ethyl OleateEthyl Oleate----25.55[3]

Note: Comprehensive data for onset melting temperatures and specific enthalpy of fusion for all mixtures were not consistently available in the cited literature. The provided data is based on available information.

Understanding the Thermal Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] In the context of this compound and its mixtures, DSC allows for the precise determination of melting points, enthalpies of fusion (the energy required to melt the substance), and the identification of polymorphic transformations and eutectic compositions.[2][6]

The formation of eutectic mixtures is a key phenomenon observed in binary systems of fatty acid esters.[2] A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the constituents.[2] This is clearly observed in mixtures of this compound with other fatty acid esters like ethyl laurate, ethyl myristate, and ethyl oleate.[3] The eutectic temperature is an important characteristic for the formulation of products that require a specific melting behavior.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is another important aspect that can be investigated using DSC.[5] Different polymorphs of a substance will have different melting points and enthalpies of fusion. While the provided search results did not offer specific comparative data on the polymorphism of various this compound mixtures, it is a critical consideration in pharmaceutical development, as different polymorphs can have different solubilities and bioavailabilities.

Experimental Protocol: DSC Analysis of this compound Mixtures

The following is a generalized experimental protocol for the DSC analysis of this compound and its binary mixtures, based on best practices identified in the literature.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the this compound mixture into a standard aluminum DSC pan using a microbalance.[7]

  • Encapsulation: Hermetically seal the aluminum pan to prevent any loss of sample due to evaporation during heating.[1] For volatile samples, hermetically sealed pans are crucial.

  • Reference: Prepare an empty, hermetically sealed aluminum pan as a reference. The mass of the sample and reference pans should be matched as closely as possible.[7]

2. DSC Instrument Setup and Calibration:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.[8]

  • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.[9]

3. Thermal Program:

  • Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., -50°C) for a sufficient time to ensure thermal stability.

  • Heating Scan: Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final melting point (e.g., 80°C).[10] Slower heating rates can provide better resolution of thermal events.[11][12]

  • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 5-10°C/min) to observe crystallization behavior.

  • Second Heating Scan: It is often beneficial to perform a second heating scan to analyze the thermal behavior of the sample after a controlled cooling cycle, which can provide insights into polymorphism and thermal history effects.[9]

4. Data Analysis:

  • Determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for all observed thermal transitions from the DSC thermogram.

  • For binary mixtures, construct a phase diagram by plotting the melting temperatures as a function of composition to identify the eutectic point.[2]

Logical Workflow for DSC Analysis

The following diagram illustrates the logical workflow for conducting a DSC analysis of this compound mixtures.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) encapsulate Encapsulate in Hermetic Pan weigh->encapsulate calibrate Calibrate DSC encapsulate->calibrate purge Set Purge Gas (Nitrogen) calibrate->purge equilibrate Equilibrate at Start Temperature purge->equilibrate heat1 First Heating Scan equilibrate->heat1 cool Cooling Scan heat1->cool heat2 Second Heating Scan cool->heat2 analyze Analyze Thermogram heat2->analyze determine Determine Tm, ΔH analyze->determine phase_diagram Construct Phase Diagram determine->phase_diagram

Caption: Experimental workflow for DSC analysis of this compound mixtures.

This guide provides a foundational understanding of the thermal behavior of this compound and its mixtures. For specific applications, it is recommended to conduct detailed experimental studies to precisely characterize the thermal properties of the formulations of interest.

References

A Comparative Analysis of the Crystallization Behavior of Ethyl Stearate and Other Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallization behavior of ethyl stearate (B1226849) against other common fatty acid esters, namely methyl stearate, propyl stearate, and butyl stearate. Understanding the crystallization properties of these esters is crucial for various applications, including in the formulation of pharmaceuticals, food products, and cosmetics, where physical stability and texture are paramount. This document summarizes key quantitative data from experimental studies and outlines the methodologies used to obtain these results.

Comparative Crystallization Data

The following tables summarize the thermal properties of this compound and its counterparts. The data has been compiled from various studies, and it is important to note that experimental conditions such as cooling and heating rates may vary between different sources.

Table 1: Thermal Properties of Saturated Fatty Acid Esters

Fatty Acid EsterMelting Point (°C)Crystallization Onset Temperature (°C)Crystallization Peak Temperature (°C)Enthalpy of Crystallization (J/g)
This compound 34-38[1][2]Varies with cooling rate~19.1 (at 2°C/min), ~15.9 (at 10°C/min)Not consistently reported
Mthis compound 38-40Varies with cooling rateNot consistently reportedNot consistently reported
Propyl Stearate 28.9[3][4]Not availableNot availableNot available
Butyl Stearate 17-22[5]~13.28[6]Not consistently reported~120.70[6]

Note: The crystallization temperatures are highly dependent on the cooling rate. Slower cooling rates generally result in higher crystallization temperatures.

Experimental Protocols

The data presented in this guide were primarily obtained using Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM). The following are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal properties of fatty acid esters.

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion/crystallization of fatty acid esters.

Apparatus: A differential scanning calorimeter (e.g., DSC Q-20 TA Instruments) equipped with a refrigerated cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the fatty acid ester into an aluminum DSC pan.

  • Sample Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty sealed pan is used as a reference.

  • Thermal History Erasure: Heat the sample to a temperature well above its melting point (e.g., 80°C) and hold for a specified time (e.g., 10 minutes) to erase any previous thermal history.

  • Cooling Scan (Crystallization): Cool the sample at a controlled rate (e.g., 2°C/min, 5°C/min, or 10°C/min) to a temperature well below its crystallization point (e.g., -20°C). The exothermic peak observed during cooling corresponds to the crystallization of the sample.

  • Heating Scan (Melting): After the cooling scan, heat the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature (e.g., 80°C). The endothermic peak observed during heating corresponds to the melting of the sample.

  • Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak temperature, and enthalpy (area under the peak) for both crystallization and melting events.

Polarized Light Microscopy (PLM)

PLM is a microscopy technique that utilizes polarized light to observe and photograph the morphology of birefringent materials, such as the crystals of fatty acid esters.

Objective: To observe the crystal morphology (size, shape, and structure) of fatty acid esters during and after crystallization.

Apparatus: A polarized light microscope equipped with a temperature-controlled stage (e.g., a Peltier stage) and a digital camera.

Procedure:

  • Sample Preparation: Place a small amount of the fatty acid ester on a clean microscope slide and cover it with a coverslip.

  • Melting: Heat the slide on the temperature-controlled stage to a temperature above the melting point of the ester to create a thin, uniform liquid film.

  • Controlled Cooling: Cool the sample at a defined rate (e.g., 5°C/min) to induce crystallization.

  • Observation and Imaging: Observe the sample through the polarized light microscope as it crystallizes. The crystals will appear bright against a dark background due to their birefringent nature.

  • Image Capture: Capture images at different stages of the crystallization process and after the crystallization is complete to document the crystal morphology.

  • Analysis: Analyze the images to characterize the crystal size, shape (e.g., needle-like, spherulitic), and overall network structure.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the crystallization behavior of different fatty acid esters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Ethyl This compound DSC Differential Scanning Calorimetry (DSC) Ethyl->DSC PLM Polarized Light Microscopy (PLM) Ethyl->PLM Methyl Mthis compound Methyl->DSC Methyl->PLM Propyl Propyl Stearate Propyl->DSC Propyl->PLM Butyl Butyl Stearate Butyl->DSC Butyl->PLM Thermal Thermal Properties (Tm, Tc, ΔH) DSC->Thermal Morphology Crystal Morphology (Size, Shape) PLM->Morphology Comparison Comparison of Crystallization Behavior Thermal->Comparison Morphology->Comparison

References

A Researcher's Guide to the Accurate and Precise Quantification of Ethyl Stearate: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ethyl stearate (B1226849), a fatty acid ethyl ester (FAEE), is critical in various fields, from biomarker discovery in alcohol consumption studies to quality control in pharmaceutical and food industries. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this analysis, renowned for its sensitivity and specificity. However, alternative methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages that may be better suited for specific research needs.

This guide provides an objective comparison of these analytical techniques for the quantification of ethyl stearate, supported by a summary of performance data from various studies. A detailed experimental protocol for the widely used GC-MS method is also presented, alongside a visual representation of the analytical workflow.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance parameters for the determination of this compound and other long-chain fatty acid ethyl esters using GC-MS, LC-MS/MS, HPLC-UV, and qNMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (r²) > 0.998[1]> 0.99> 0.99Linear by nature of the technique[2]
Limit of Detection (LOD) 5 - 50 ng/mL[1]Not explicitly found for this compound, but generally in the low ng/mL range for FAEEs.~0.1 - 0.5 µg/mL (for long-chain fatty acid esters)Method dependent, but generally higher than chromatographic methods.
Limit of Quantification (LOQ) 15 - 200 ng/mL[1]Lower Limit of Quantification (LLOQ) for this compound: 37 ng/mL[3]~0.5 - 2.0 µg/mL (for long-chain fatty acid esters)Highly dependent on concentration and instrument, typically in the µg/mL to mg/mL range.
Accuracy (% Recovery) 90.3 - 109.7%[1]Typically within ±15%90 - 110% (for long-chain fatty acid esters)High accuracy achievable with proper internal standards.
Precision (%RSD) Intra-day: 0.7 - 9.3% Inter-day: 3.4 - 12.5%[1]Typically <15%< 5%RSD up to 3.6% has been reported for plant extracts.

Detailed Experimental Protocol: Quantification of this compound by GC-MS

This protocol outlines a typical workflow for the quantitative analysis of this compound in a biological matrix, such as plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Internal Standard Spiking: To 200 µL of plasma, add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate). The use of an internal standard is crucial for correcting variations during sample preparation and injection.

  • Extraction: Add 1 mL of hexane (B92381) to the plasma sample. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the lipids, including this compound.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper hexane layer, containing the this compound, to a clean glass vial for analysis.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar nonpolar capillary column is suitable for separating fatty acid ethyl esters.[4]

  • Injection: 1 µL of the hexane extract is injected in splitless mode at an injector temperature of 280°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 20°C/min to 280°C.

    • Hold: Maintain 280°C for 10 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound and the internal standard should be monitored. For example, for fatty acid ethyl esters, ions such as m/z 88 and 101 can be characteristic.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations, spiked with the same amount of internal standard as the samples. Analyze these standards using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use this curve to determine the concentration of this compound in the unknown samples.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike Add Internal Standard (e.g., Ethyl Heptadecanoate) Sample->Spike Extract Add Hexane (1 mL) & Vortex Spike->Extract Centrifuge Centrifuge (3000 x g, 5 min) Extract->Centrifuge Collect Collect Supernatant (Hexane Layer) Centrifuge->Collect Inject Inject 1 µL into GC-MS Collect->Inject Separate Chromatographic Separation (HP-5MS Column) Inject->Separate Detect Mass Spectrometry Detection (EI, SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify Result Final Concentration Report Quantify->Result

References

Justification for using ethyl stearate as a non-toxic solvent in pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the choice of solvent is a critical decision that impacts drug solubility, stability, and, most importantly, patient safety. As the industry increasingly prioritizes greener and safer excipients, ethyl stearate (B1226849) is emerging as a compelling non-toxic alternative to traditional solvents. This guide provides an objective comparison of ethyl stearate with other commonly used pharmaceutical solvents, supported by available experimental data, to assist researchers and drug development professionals in making informed formulation decisions.

Performance Comparison of Pharmaceutical Solvents

The ideal pharmaceutical solvent should exhibit high solvency for a wide range of active pharmaceutical ingredients (APIs), possess a low toxicity profile, and be environmentally benign. This section compares the performance of this compound against common solvents like ethanol, isopropyl alcohol, and propylene (B89431) glycol.

Physicochemical Properties

A solvent's physical and chemical characteristics dictate its suitability for various formulation types. This compound, a fatty acid ester, is a non-polar, water-insoluble liquid, making it an excellent candidate for lipid-based drug delivery systems and topical formulations.[1] In contrast, ethanol, isopropyl alcohol, and propylene glycol are polar, water-miscible solvents, lending themselves to aqueous and oral solutions.[2][3][4]

PropertyThis compoundEthanolIsopropyl AlcoholPropylene Glycol
Molecular Formula C₂₀H₄₀O₂C₂H₅OHC₃H₈OC₃H₈O₂
Molecular Weight ( g/mol ) 312.5446.0760.1076.09
Boiling Point (°C) 213-215 (at 15 mmHg)78.3782.6188.2
Melting Point (°C) 33-37-114.1-89-59
Density (g/cm³ at 20°C) ~0.860.7890.7861.036
Solubility in Water InsolubleMiscibleMiscibleMiscible
Vapor Pressure LowHighHighLow

Solvency Performance

The primary function of a solvent is to dissolve the API. While comprehensive comparative data is still emerging, available information suggests this compound's potential in solubilizing lipophilic drugs. For instance, its structural similarity to lipids makes it a suitable vehicle for poorly water-soluble compounds.[1][5]

Ethanol is a widely used solvent due to its ability to dissolve a broad range of APIs.[6] Propylene glycol is also a versatile solvent used in oral, injectable, and topical formulations.[2][7][8][9] Isopropyl alcohol is another effective solvent, though its use in oral formulations is limited due to its potential toxicity.[4][10]

Comparative solubility data for select APIs is an area requiring further dedicated research to provide a comprehensive quantitative comparison.

Safety and Toxicity Profile

The paramount consideration for any pharmaceutical excipient is its safety. This compound boasts a favorable toxicity profile, a key justification for its use as a non-toxic solvent.

Acute Toxicity

The median lethal dose (LD50) is a standard measure of acute toxicity. A higher LD50 value indicates lower acute toxicity.

SolventOral LD50 (Rat)Dermal LD50 (Rabbit)
This compound > 5000 mg/kg> 5000 mg/kg
Ethanol ~7060 mg/kg> 20,000 mg/kg
Isopropyl Alcohol ~5045 mg/kg~12,800 mg/kg
Propylene Glycol ~20,000 mg/kg~20,800 mg/kg

Data compiled from various safety data sheets and toxicological databases.

As the data indicates, this compound exhibits very low acute toxicity, comparable to or even lower than some widely accepted pharmaceutical solvents.

Regulatory Status and Other Safety Considerations

This compound is generally recognized as safe (GRAS) for use in food, which supports its safety profile for pharmaceutical applications. The International Conference on Harmonisation (ICH) provides guidelines for residual solvents in pharmaceuticals, categorizing them based on their risk to human health.[2][3] While this compound is not explicitly listed in the ICH Q3C guidelines, its low toxicity profile aligns with the principles of using safer solvents in drug manufacturing.

Ethanol and isopropyl alcohol are classified as Class 3 solvents by the ICH, indicating low toxic potential. Propylene glycol is also widely used and considered safe for use in pharmaceuticals.[2][7][8][9] However, it's important to note that even solvents with low toxicity can cause adverse effects at high concentrations. For instance, isopropyl alcohol can be a central nervous system depressant and cause skin irritation.[4][11]

Experimental Protocols

To facilitate a standardized comparison of pharmaceutical solvents, the following experimental protocols are provided.

1. Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines the acute toxic class method for assessing the oral toxicity of a substance.[12][13][14][15][16]

G cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Data Analysis A Animal Selection: Healthy, young adult rats (8-12 weeks old) of a single sex (preferably females). B Housing: House animals in appropriate cages with controlled temperature, humidity, and light-dark cycle. A->B C Fasting: Fast animals overnight (with access to water) before dosing. B->C D Dose Preparation: Prepare the solvent at the desired concentrations. C->D E Dosing: Administer a single oral dose of the solvent to a group of 3 animals. F Starting Doses: Use predetermined dose levels (e.g., 5, 50, 300, 2000 mg/kg). E->F G Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days. E->G H Endpoint: Record the number of mortalities within the observation period. I Classification: Classify the substance based on the mortality rate at different dose levels according to GHS categories. H->I

Acute Oral Toxicity Testing Workflow

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21]

G cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cells (e.g., HepG2, 3T3) into a 96-well plate and incubate for 24 hours. B Treat cells with various concentrations of the test solvent and a control solvent. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. E Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate cell viability as a percentage of the control. H Determine the IC50 value (the concentration of solvent that causes 50% inhibition of cell viability). G->H G cluster_0 Equilibration cluster_1 Sample Analysis cluster_2 Solubility Calculation A Add an excess amount of the API to a known volume of the solvent in a sealed flask. B Agitate the flask at a constant temperature for a sufficient time (e.g., 24-72 hours) to reach equilibrium. A->B C Allow the undissolved solid to settle. D Withdraw a sample from the supernatant and filter it to remove any solid particles. C->D E Analyze the concentration of the API in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). D->E F Determine the solubility of the API in the solvent at the specified temperature. E->F G A API Properties (Solubility, Polarity, Stability) C Solvent Selection A->C B Formulation Requirements (Dosage Form, Route of Administration) B->C D Efficacy Evaluation (Solubility Studies) C->D Performance E Safety Assessment (Toxicity Studies, Regulatory Status) C->E Safety F Final Solvent Choice D->F E->F

References

A Comparative Analysis of Saturated vs. Unsaturated Fatty Acid Ethyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed by the esterification of a fatty acid with ethanol (B145695). They are found in various commercial products and are also synthesized endogenously as non-oxidative metabolites of ethanol.[1][2] This guide provides a comparative study between saturated fatty acid ethyl esters (SFAEEs), focusing on ethyl stearate (B1226849), and unsaturated fatty acid ethyl esters (UFAEEs), such as ethyl oleate (B1233923) and ethyl linoleate. Understanding their distinct physicochemical properties, biological activities, and applications is crucial for professionals in drug development, cosmetics, and food science.[3][]

Ethyl stearate, the ethyl ester of the saturated fatty acid stearic acid (C18:0), typically presents as a white, waxy solid at room temperature.[3][] In contrast, ethyl esters of unsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2) are liquids. These structural differences fundamentally influence their physical properties and, consequently, their functional roles and biological effects.

Physicochemical Properties

The degree of saturation in the fatty acid chain dramatically affects the physical characteristics of the corresponding ethyl ester. The absence of double bonds in saturated esters like this compound allows for more efficient packing of molecules, leading to higher melting points compared to their unsaturated counterparts.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Saturated)Ethyl Oleate (Unsaturated)Ethyl Linoleate (Unsaturated)
Molecular Formula C20H40O2[3]C20H38O2C20H36O2
Molecular Weight 312.54 g/mol [3]310.51 g/mol 308.50 g/mol
Appearance White crystalline powder/mass[3][]Colorless to pale yellow liquidLiquid
Melting Point 34 - 38 °C[3][]-32 °C-35 °C
Boiling Point 213 - 215 °C at 15 mmHg[3]205-207 °C at 7 mmHg224 °C at 17 mmHg
Density 0.862 g/cm³[]0.87 g/mL at 20 °C0.876 g/mL at 25 °C
Solubility Insoluble in water; soluble in ethanol, ether, and most organic solvents.[5][6]Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Applications in Research and Industry

Both saturated and unsaturated FAEEs serve as versatile compounds in various sectors, primarily due to their properties as emollients, solvents, and lubricants. Their application is dictated by the specific physical form and chemical stability required.

Table 2: Comparative Applications

Application AreaThis compound (Saturated)Unsaturated FAEEs (e.g., Ethyl Oleate)Rationale for Use
Pharmaceuticals Used as a solvent, carrier for drug formulations, and stabilizer to improve solubility and bioavailability of active ingredients.[3][][5]Used as a vehicle for intramuscular drug delivery and as a component in vaccine adjuvants.[7][8]Low toxicity, biodegradability, and ability to solubilize active pharmaceutical ingredients (APIs).[5]
Cosmetics Acts as an emollient, thickening agent, and texture enhancer in creams, lotions, and makeup.[3][][5]Functions as an emollient and solvent, providing a non-greasy feel in skincare and makeup products.[7]Provides a smooth, velvety skin feel, enhances spreadability, and offers occlusive properties.[5]
Food Industry Used as a food additive for texture, stability, and as a flavoring agent.[3][9]Used as a food additive and for pretreating foods before processes like drying.[7]Generally recognized as safe (GRAS) status and ability to modify food texture and carry flavors.
Industrial Incorporated into lubricants, greases, and used as a plasticizer for plastics and rubber.[3][5]Used in the production of surfactants and as a component of biodiesel.[10]Provides lubricity, stability, and biodegradability.[5]

Biological Activity and Metabolism

In biological systems, FAEEs are recognized as non-oxidative metabolites of ethanol, formed via enzymatic and non-enzymatic esterification of fatty acids.[11] They have been implicated as mediators of ethanol-induced organ damage and serve as sensitive biomarkers for alcohol consumption.[2][12]

Interestingly, the biological impact of FAEEs may be less severe than that of their parent fatty acids. One study found that unsaturated fatty acids induced greater cytosolic calcium increase, mitochondrial depolarization, and cell death in pancreatic acini compared to their ethyl esters at equimolar concentrations.[13] This suggests that the conversion of free fatty acids to FAEEs might be a mitigating pathway in certain conditions like alcoholic pancreatitis.[13]

Diets enriched with saturated versus unsaturated fatty acids can lead to different metabolic outcomes. For instance, mice on a diet rich in saturated fatty acids showed signs of hypothalamic astrogliosis and impaired central fatty acid metabolism, which was not observed in mice on an unsaturated fatty acid-rich diet.[14] While these studies focus on the parent fatty acids, the resulting pools of FAEEs formed after ethanol consumption would likely reflect these dietary differences and could contribute to distinct pathophysiological effects.

The primary metabolic fate of FAEEs in the body is rapid hydrolysis back to free fatty acids and ethanol by various lipases and esterases, particularly in the gastrointestinal tract and blood.[15][16] This rapid degradation explains the apparent lack of toxicity when FAEEs are ingested orally.[16]

Experimental Protocols

Enzymatic Synthesis of Fatty Acid Ethyl Esters

This protocol describes a common method for synthesizing FAEEs using a lipase (B570770) catalyst, which offers high specificity and mild reaction conditions.

  • Materials :

    • Fatty Acid (e.g., Stearic Acid, Oleic Acid)

    • Ethanol (anhydrous)

    • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[]

    • Hexane (B92381) (or other organic solvent, optional for solvent-based systems)

    • Orbital Shaker Incubator

    • Hermetically sealed flasks (e.g., 250 mL Erlenmeyers)[]

  • Procedure :

    • Combine the fatty acid and ethanol in a sealed flask at a desired molar ratio (e.g., 1:3 acid to alcohol).[]

    • Add the immobilized lipase catalyst. The enzyme amount is typically 1-5% by weight of the fatty acid.[]

    • If using a solvent, add it to the mixture. A solvent-free system is often preferred for green chemistry principles.[17]

    • Seal the flask and place it in an orbital shaker incubator.

    • Set the temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).[]

    • Allow the reaction to proceed for a set duration (e.g., 5-24 hours).[][17] Reaction progress can be monitored by taking aliquots and analyzing for fatty acid conversion via titration or chromatography.

    • After the reaction, separate the immobilized enzyme from the product mixture by filtration.

    • Purify the product by removing excess ethanol via distillation or rotary evaporation.[6] Further purification may involve washing with a weak base (e.g., sodium bicarbonate solution) to remove any remaining free fatty acids, followed by washing with distilled water.[6]

Quantification of FAEEs in Biological Samples by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of FAEEs in biological matrices.[1][18]

  • Materials :

    • Biological Sample (e.g., plasma, whole blood, tissue homogenate)[1][12]

    • Internal Standard (IS): Ethyl heptadecanoate solution[1][2]

    • Extraction Solvent: Hexane (GC grade)[1]

    • Protein Precipitation Agent: Cold acetone (B3395972) or methanol[2][12]

    • Vortex mixer and Centrifuge

    • Solid-Phase Extraction (SPE) columns (e.g., amino-propyl silica), optional for cleanup[1][2]

    • Nitrogen evaporator

    • GC-MS system with a suitable capillary column (e.g., nonpolar dimethylpolysiloxane)[2][18]

  • Procedure :

    • Sample Preparation : To a known volume of the biological sample (e.g., 200-500 µL of plasma), add a precise amount of the internal standard.[1][12]

    • Protein Precipitation : Add cold acetone or methanol (B129727) to precipitate proteins. Vortex the mixture.[2][12]

    • Liquid-Liquid Extraction : Add hexane, vortex vigorously for 1-2 minutes to extract the lipids, including FAEEs, into the organic layer.[1]

    • Phase Separation : Centrifuge the sample (e.g., 3000 x g for 5-15 minutes) to achieve clear separation of the aqueous and organic layers.[1][12]

    • Isolation : Carefully transfer the upper hexane layer to a clean tube.

    • (Optional) SPE Cleanup : For complex matrices, the hexane extract can be further purified using an amino-propyl SPE column to isolate the neutral FAEEs from other lipids.[1][2]

    • Concentration : Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution : Reconstitute the dried residue in a small, known volume of hexane (e.g., 50-100 µL) and transfer to a GC vial.[1]

    • GC-MS Analysis : Inject the sample into the GC-MS. The GC separates the different FAEEs based on their volatility and interaction with the column, and the MS identifies and quantifies them based on their mass fragmentation patterns.[18]

Visualized Workflows and Pathways

Experimental Workflow for FAEE Analysis

The following diagram illustrates the general workflow for extracting and quantifying FAEEs from a biological sample using Gas Chromatography-Mass Spectrometry.

FAEE_Analysis_Workflow cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetone) Add_IS->Precipitate Extract Liquid-Liquid Extraction (with Hexane) Precipitate->Extract Centrifuge Centrifugation Extract->Centrifuge Isolate Isolate Organic Layer Centrifuge->Isolate SPE SPE Cleanup (Optional) Isolate->SPE Evaporate Evaporate Solvent (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Known Volume Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data Ethanol_Metabolism Ethanol Ethanol FAEE_Synthase FAEE Synthases (e.g., AEAT) Ethanol->FAEE_Synthase FFA Free Fatty Acids (Saturated & Unsaturated) FFA->FAEE_Synthase FAEE Fatty Acid Ethyl Esters (SFAEEs & UFAEEs) FAEE_Synthase->FAEE Esterification Hydrolysis Esterases / Lipases FAEE->Hydrolysis Metabolism Organ_Damage Cellular Effects & Organ Damage FAEE->Organ_Damage Biomarker Biomarker of Alcohol Intake FAEE->Biomarker Hydrolysis->Ethanol Hydrolysis->FFA

References

Safety Operating Guide

Proper Disposal of Ethyl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ethyl stearate (B1226849), ensuring compliance and safety within research and development environments.

Ethyl stearate, a fatty acid ester, is generally considered to have low toxicity and is biodegradable.[1] However, it can cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, adherence to standard laboratory chemical waste management protocols is crucial.

Immediate Safety and Handling

Before handling this compound for disposal, ensure that all relevant personnel are familiar with the following safety protocols.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses or goggles, and a lab coat.[1][2][4][1][2][4]
Ventilation Handle in a well-ventilated area, such as a chemical fume hood.[2][4][5][2][4][5]
Spill Response In case of a spill, absorb the material with an inert substance (e.g., sand, diatomite).[1][3][4] Collect the absorbed material and place it into a suitable, sealed container for disposal.[4][1][3][4]
First Aid If on skin: Wash with plenty of soap and water.[2][4] If in eyes: Rinse cautiously with water for several minutes.[2][4][2][4]

Operational Disposal Plan

Disposal of this compound must comply with all federal, state, and local regulations.[4] Under no circumstances should this compound be disposed of down the drain or allowed to enter waterways.[4][5][6] Evaporation in a fume hood is also not an acceptable method of disposal.[7][8][9]

Step-by-Step Disposal Protocol
  • Waste Identification : Treat all unwanted this compound, including contaminated materials from spills, as chemical waste.[8]

  • Container Selection : Use a chemically compatible and properly sealed container for waste collection. The container must be in good condition with a secure screw cap.[9] Plastic is often preferred.[6]

  • Labeling : As soon as waste is first added, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[9]

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9]

    • Keep the waste container closed at all times, except when adding waste.[7][9]

    • Segregate from incompatible materials, particularly strong oxidizing agents.[9]

  • Requesting Pickup : Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHSS) or a licensed chemical waste contractor for pickup.[6][7]

  • Empty Container Disposal :

    • Contaminated, empty containers should be handled in the same manner as the substance itself.[5]

    • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and defacing the original label, the container may be disposed of as regular trash.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Add Waste to Container D->E F Store in Designated Satellite Accumulation Area E->F G Container Full? F->G H Contact EHS for Waste Pickup G->H Yes J Keep Container Securely Closed G->J No I EHS/Contractor Disposes per Regulations H->I J->E S1 Spill Occurs S2 Absorb with Inert Material S1->S2 Add to waste S3 Collect Contaminated Material S2->S3 Add to waste S3->E Add to waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Stearate (B1226849)

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Ethyl stearate, a common emollient, lubricant, and solvent.

Chemical Safety Data

PropertyValueSource
Chemical Formula C20H40O2[1]
Molecular Weight 312.53 g/mol [1]
Appearance Colorless to pale yellow oily liquid or white solid[1][2]
Melting Point 34-38°C (93-100°F)[3][4]
Boiling Point 213-215°C (415-419°F) at 20 hPa[3]
Flash Point ~204°C (~399°F) (closed cup)[1]
Solubility Insoluble in water, soluble in ethanol (B145695) and organic solvents.[1]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[5] Although considered low-risk, standard safety measures should always be followed.[5]

Eye and Face Protection:

  • Wear chemical splash-resistant safety glasses or goggles with side protection.[2]

  • In some situations, a face shield may be appropriate.[2]

  • Ensure eyewear is tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2][6]

Hand Protection:

  • Wear protective gloves.[4][7] The specific glove material should be selected based on an evaluation of potential hazards, duration of use, and the physical conditions of the workplace.[2]

Skin and Body Protection:

  • Wear a laboratory coat and close-toed footwear at a minimum.[2]

  • Impervious clothing should be worn to protect the skin.[4]

  • Select protective clothing based on the specific hazards present in the workplace.[2]

Respiratory Protection:

  • Use in a well-ventilated area.[1]

  • If ventilation is inadequate, or if dusts or aerosols are generated, wear a suitable respirator.[3][4][7]

Safe Handling and Storage Protocol

Handling:

  • Ventilation: Always use this compound in a well-ventilated area.[1] Local and general ventilation should be utilized.[7]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke in work areas.[7]

  • Dust and Fumes: Avoid breathing fumes, dust, or spray.[2] Minimize dust generation and accumulation.[2]

Storage:

  • Containers: Store in tightly closed containers in a cool, dry, and well-ventilated location.[1]

  • Ignition Sources: Keep away from heat sources and incompatible materials such as strong oxidizing agents.[1][6]

  • Environment: Protect from direct sunlight and moisture.[1]

Accidental Release and Disposal Plan

Spill Response:

  • Ventilation and Ignition: Ensure adequate ventilation and remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains or waterways.[2][3]

  • Cleanup: For liquid spills, absorb with an inert material such as sand or diatomite.[8] For solid spills, sweep or vacuum up the material and place it into a suitable disposal container.[2][6]

  • Decontamination: Clean the affected area after the spill has been removed.[3]

Disposal:

  • Dispose of waste in accordance with all federal, state, and local regulations.[2][3]

  • Do not reuse empty containers; they should be handled like the product itself.[3]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][7]

Seek medical attention if symptoms occur or persist.[6]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl stearate
Reactant of Route 2
Reactant of Route 2
Ethyl stearate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.